molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

货号: B166751
CAS 编号: 134574-95-1
分子量: 202.3 g/mol
InChI 键: JUOOTPCVPUXCDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOOTPCVPUXCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577250
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134574-95-1
Record name 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS: 134574-95-1): A Comprehensive Technical Guide to Synthesis and Pharmacophore Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of conformationally restricted scaffolds is paramount for optimizing pharmacokinetic profiles and minimizing off-target toxicity. 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS: 134574-95-1) serves as a critical, highly specialized intermediate in the synthesis of advanced azabicyclo-substituted quinolone and naphthyridinone carboxylic acids (fluoroquinolone antibiotics)[1].

By incorporating a cyclopropane ring fused to a pyrrolidine core, this scaffold locks the spatial orientation of the primary amine. When debenzylated and appended to the C7 position of a fluoroquinolone core, this rigid vector projection enhances Gram-positive antibacterial activity while significantly reducing the central nervous system (CNS) toxicity typically associated with flexible piperazine or pyrrolidine side chains[2].

Physicochemical Profiling & Identifiers

To ensure rigorous tracking and analytical verification, the quantitative and structural identifiers for this intermediate are summarized below[3][4].

PropertyValue
Chemical Name 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
CAS Registry Number 134574-95-1
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
MDL Number MFCD11042335
Physical State Viscous, slightly yellow oil (at 25°C)
Core Scaffold 3-azabicyclo[3.1.0]hexane

Mechanistic Rationale in Drug Design

The integration of the 3-azabicyclo[3.1.0]hexane system into antimicrobial agents is not arbitrary; it is driven by strict structure-activity relationship (SAR) rules[1]. The diagram below illustrates the logical flow of how this specific pharmacophore modulates the downstream Active Pharmaceutical Ingredient (API).

Pharmacophore FQs Fluoroquinolone Core Target: DNA Gyrase Topoisomerase IV C7 C7 Position Pharmacokinetic Modulation Vector FQs->C7 Attachment Point Azabicyclo 3-azabicyclo[3.1.0]hexane Rigid Scaffold Reduces CNS Off-Target Binding C7->Azabicyclo Scaffold Integration Amine 1-Aminomethyl Group Primary Amine Enhances Gram-Positive Activity Azabicyclo->Amine Spatial Projection

Figure 1: Pharmacophore logic mapping the integration of the azabicyclo scaffold into fluoroquinolones.

Validated Synthetic Methodology

The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is achieved via a highly efficient, three-step linear sequence starting from an acyclic diol precursor[3][5]. As an Application Scientist, it is critical to understand not just the how, but the why behind these specific reaction conditions.

Synthesis SM N-benzyl-N-(2-cyanoethyl)- 2,3-dihydroxypropylamine Step1 Step 1: Hydroxyl Activation (Mesylation) Reagents: MsCl, Et3N, CH2Cl2 Temp: -10°C | Time: 85 min SM->Step1 Int1 N-benzyl-N-(2-cyanoethyl)- 2,3-bis(methanesulfonyloxy)propylamine Step1->Int1 Step2 Step 2: Tandem Double Ring Closure Reagents: NaHMDS (2.0 eq), Benzene/THF Temp: -10°C | Time: 2 hours Int1->Step2 Int2 3-benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane Step2->Int2 Step3 Step 3: Nitrile Reduction (Fieser Workup) Reagents: LiAlH4, THF Temp: RT | Time: 18 hours Int2->Step3 Product 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane CAS: 134574-95-1 Step3->Product

Figure 2: Three-step synthetic workflow for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Step 1: Hydroxyl Activation via Mesylation
  • Protocol: A solution of N-benzyl-N-(2-cyanoethyl)-2,3-dihydroxypropylamine (11.2 g, 47.8 mmol) and triethylamine (8.14 mL, 105 mmol) in CH₂Cl₂ (480 mL) is cooled to -10 °C. Methanesulfonyl chloride (MsCl) (16.6 mL, 119 mmol) is added dropwise. After 85 minutes, the reaction is quenched with saturated aqueous NaHCO₃, extracted with CH₂Cl₂, and dried over MgSO₄ to yield the dimesylate quantitatively (18.0 g, 99% yield)[5].

  • Causality & Logic: Hydroxyl groups are notoriously poor leaving groups. Conversion to methanesulfonate (mesylate) esters transforms them into excellent leaving groups required for the subsequent intramolecular Sₙ2 displacements. Triethylamine (2.2 eq) is strictly required as an acid scavenger to neutralize the 2 equivalents of HCl byproduct, preventing degradation of the cyano group. The sub-zero temperature (-10 °C) suppresses unwanted elimination side-reactions[5].

Step 2: Tandem Double Ring Closure
  • Protocol: The dimesylate intermediate (32.25 g, 85.2 mmol) is dissolved in benzene (800 mL) and cooled to -10 °C. Sodium hexamethyldisilazide (NaHMDS) (170 mL of a 1M solution in THF, 170 mmol) is added. The reaction is stirred for 2 hours to yield 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane[5].

  • Causality & Logic: This is a masterclass in tandem cyclization. Exactly 2.0 equivalents of NaHMDS are used. Why NaHMDS? It is a strong, sterically hindered, non-nucleophilic base. It abstracts the acidic α-proton adjacent to the nitrile group without attacking the electrophilic nitrile carbon. The first deprotonation triggers an intramolecular Sₙ2 displacement of the secondary mesylate (forming the pyrrolidine ring). The second equivalent of base immediately deprotonates the newly formed, still-acidic α-proton, triggering a second Sₙ2 displacement of the primary mesylate to close the cyclopropane ring[5].

Step 3: Nitrile Reduction and Fieser Workup
  • Protocol: To a solution of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol) in THF (200 mL) is added Lithium Aluminum Hydride (LAH) (70 mL of a 1M solution in diethyl ether, 70 mmol). After stirring for 18 hours at room temperature, the mixture is quenched sequentially with water (2.6 mL), 15% aqueous NaOH (2.6 mL), and water (7.8 mL). The mixture is filtered and concentrated to yield the title compound as a viscous yellow oil (3.47 g, 100% yield)[3].

  • Causality & Logic: LAH is required to fully reduce the nitrile to a primary amine. The critical expertise here lies in the Fieser Workup . Quenching LAH often results in a trapped, gelatinous emulsion of aluminum salts that ruins yields. The Fieser method dictates a specific stoichiometric quench ratio: for every

    
     grams of LAH used, add 
    
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water. Here, 70 mmol of LAH equates to ~2.65 g. The protocol's use of 2.6 mL H₂O, 2.6 mL NaOH, and 7.8 mL H₂O perfectly satisfies this mathematical ratio, forcing the aluminum complexes to precipitate as a granular, easily filterable white solid, thereby ensuring the reported quantitative 100% yield[3].

Analytical Characterization

To validate the success of the Step 3 reduction, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. The disappearance of the nitrile carbon (in ¹³C NMR) and the emergence of the primary amine protons confirm the transformation.

¹H NMR (CDCl₃, 400 MHz): δ 7.20 (m, 5H, Ar-H), 3.54 (AB quartet, J=12 Hz, 2H, Ph-CH₂), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H)[3].

Note: The highly shielded signals at δ 1.10, 0.97, and 0.30 ppm are the hallmark diagnostic peaks of the strained cyclopropane ring protons, confirming that the bicyclic [3.1.0] architecture remained intact during the harsh LAH reduction[3].

References

  • Title: Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane Source: PrepChem URL: [Link]

  • Source: Google Patents (Pfizer Inc.)
  • Source: Google Patents (Pfizer Inc.)

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the core physical properties of the novel bicyclic amine, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for the characterization of this and similar small molecules. The structure of this guide is dictated by the scientific process of characterizing a novel chemical entity, beginning with its fundamental identity and progressing through its observable physical and spectroscopic characteristics.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is the unambiguous confirmation of its molecular structure. For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, this involves a combination of spectroscopic techniques and computational data.

Chemical Structure and Molecular Formula

The compound, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, possesses a rigid bicyclic core, a structural motif known to impart unique conformational properties.[1][2] The IUPAC name defines a hexane ring system fused with a cyclopropane ring, with a nitrogen atom at the 3-position, a benzyl group attached to this nitrogen, and an aminomethyl group at the 1-position.

Based on this nomenclature, the molecular formula is determined to be C₁₃H₁₈N₂.

Diagram: Chemical Structure of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

A 2D representation of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Spectroscopic Verification

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules.[3][4] For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, ¹H NMR provides a fingerprint of the proton environments.

A synthesis of this compound yielded a product with the following ¹H NMR spectrum in CDCl₃: δ 7.20 (m, 5H), 3.54 (AB quartet, J=12 Hz, 2H), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1 H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H).[5] This spectrum is consistent with the proposed structure, showing the characteristic signals for the benzyl group protons and the complex splitting patterns of the bicyclic core protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[6]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to assign signals to specific protons in the molecule.[7]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][9][10] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[8][11][12]

Table 1: Calculated and Expected Spectroscopic Data

PropertyValueSource/Method
Molecular FormulaC₁₃H₁₈N₂IUPAC Nomenclature
Molecular Weight202.30 g/mol Calculation
Expected M+ Peak (m/z)202.15Mass Spectrometry

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., time-of-flight (TOF) or quadrupole).[10]

  • Detection: Record the abundance of ions at each mass-to-charge ratio to generate the mass spectrum.[8]

Diagram: Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

A typical workflow for the synthesis and structural confirmation of a novel compound.

Physical and Chemical Properties

The physical state, solubility, and thermal properties of a compound are critical for its handling, formulation, and application in various experimental settings.

Physical State

The synthesized 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is described as a viscous, slightly yellow oil at room temperature.[5] This indicates that its melting point is below ambient temperature.

Melting Point

For compounds that are oils at room temperature, determining a precise melting point requires cooling the substance until it solidifies. The melting point is a key indicator of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[13]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: If the compound is an oil, attempt to induce crystallization by cooling or by dissolving in a minimal amount of a volatile solvent and then evaporating the solvent slowly.

  • Loading: Place a small amount of the solidified compound into a capillary tube.[14][15]

  • Measurement: Place the capillary tube in a melting point apparatus.[14]

  • Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then slow the heating rate to approximately 1 °C per minute.[15]

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting range.[13]

Solubility

Understanding the solubility of a compound in various solvents is crucial for its use in biological assays and for developing purification and formulation strategies.[16] A qualitative assessment can be performed initially, followed by quantitative methods for more precise measurements.[17]

Experimental Protocol: Qualitative Solubility Assessment

  • Add approximately 2-5 mg of the compound to a small test tube.

  • Add 0.5 mL of the test solvent (e.g., water, ethanol, DMSO, dichloromethane) in portions, agitating after each addition.[17]

  • Observe whether the compound dissolves completely.

Experimental Protocol: Quantitative Solubility (Shake-Flask Method)

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the selected solvent in a vial.[16]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.[16][19]

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.[16]

Table 2: Predicted and General Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol)Sparingly soluble to solubleThe presence of amine groups suggests some water solubility.
Polar Aprotic (e.g., DMSO, THF)SolubleGood solvent for many organic compounds.
Nonpolar (e.g., Hexane, Toluene)Likely solubleThe benzyl group and hydrocarbon core contribute to nonpolar character.

Conclusion

This guide has outlined the fundamental physical properties of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane and provided standardized, field-tested protocols for their determination. The compound is a viscous oil at room temperature, and its structure is confirmed through NMR and mass spectrometry. While specific quantitative data for properties like melting point and solubility are not yet published, the methodologies presented here provide a robust framework for their experimental determination. The unique bicyclic structure of this molecule makes it an interesting candidate for further investigation in medicinal chemistry and drug development.

References

  • PrepChem. (n.d.). Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2686. Retrieved from [Link]

  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Westin, J. (n.d.). Organic Chemistry: Mass spectrometry (MS). Retrieved from [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]

  • Gitter, S., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(44), 14755-14765. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 883-885. Retrieved from [Link]

  • Unknown. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Bicyclic molecule. Retrieved from [Link]

  • Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes.... Retrieved from [Link]

  • Fiveable. (2025, August 15). Bicyclic Definition - Organic Chemistry Key Term. Retrieved from [Link]

Sources

The Therapeutic Potential of 3-Azabicyclo[3.1.0]hexane Derivatives: A Technical Blueprint for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Rationale: Why 3-Azabicyclo[3.1.0]hexane?

In modern medicinal chemistry, the 3-azabicyclo[3.1.0]hexane system has emerged as a highly privileged bicyclic scaffold. By fusing a cyclopropane ring to a pyrrolidine core, chemists achieve a conformationally restricted framework. As a Senior Application Scientist, I emphasize that this rigidity is not merely a structural novelty; it is a critical thermodynamic tool. The bicyclic nature locks the basic nitrogen and associated aryl/heteroaryl substituents into a defined spatial geometry. This drastically reduces the entropic penalty upon binding to complex transmembrane targets, enhancing both affinity and target residence time. Furthermore, the absence of easily oxidizable benzylic positions in the core improves metabolic stability against hepatic CYP450 enzymes.

Primary Pharmacological Modalities

Unbalanced Triple Monoamine Reuptake Inhibitors (SNDRIs)

Traditional SSRIs or SNRIs often leave residual symptoms in Major Depressive Disorder (MDD) and lack efficacy in treating the anhedonia associated with dopamine deficiency. The 3-azabicyclo[3.1.0]hexane scaffold has been elegantly utilized to create 1[1].

A prime example is (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (EB-1010), which exhibits a highly specific 2[2]. The Causality of the 1:2:8 Ratio: A balanced 1:1:1 inhibition often triggers dose-limiting dopaminergic side effects, such as hyperlocomotion and addiction liability. By attenuating the DAT affinity relative to SERT, EB-1010 elevates synaptic dopamine just enough to treat anhedonia and improve cognitive focus (beneficial for ADHD), without crossing the threshold into abuse potential[2].

SNDRI_Pathway Drug 3-Azabicyclo[3.1.0]hexane (e.g., EB-1010) SERT Serotonin Transporter (SERT) Drug->SERT Inhibits (Ki ~ 1x) NET Norepinephrine Transporter (NET) Drug->NET Inhibits (Ki ~ 2x) DAT Dopamine Transporter (DAT) Drug->DAT Inhibits (Ki ~ 8x) Synapse Increased Monoamine Concentration in Synaptic Cleft SERT->Synapse Blocks 5-HT Reuptake NET->Synapse Blocks NE Reuptake DAT->Synapse Blocks DA Reuptake Clinical Clinical Efficacy: Depression, ADHD, Obesity Synapse->Clinical Downstream Signaling

Fig 1: Mechanism of unbalanced SNDRIs at the synaptic cleft.

Positive Allosteric Modulators (PAMs) of mGluR2

Metabotropic glutamate receptor 2 (mGluR2) is a presynaptic autoreceptor that dampens excessive glutamate release, a hallmark of schizophrenia and severe anxiety. Orthosteric agonists at mGluR2 often suffer from poor blood-brain barrier (BBB) penetrance. To circumvent this, 3[3]. The Causality of Allosteric Modulation: By binding to the 7-transmembrane (7TM) domain rather than the highly conserved orthosteric Venus Flytrap (VFT) domain, these derivatives offer exquisite subtype selectivity. Furthermore, PAMs only exert their effect when endogenous glutamate is present, preserving the spatial and temporal fidelity of synaptic transmission and preventing receptor desensitization[3].

Emerging Oncology Applications

Recent explorations have spiro-fused the 3-azabicyclo[3.1.0]hexane framework to barbiturates and oxindoles to create 4[4]. The Causality of Cytotoxicity: These rigid spiro-adducts disrupt the mitochondrial membrane potential in human erythroleukemia (K562) and cervical carcinoma (HeLa) cell lines, leading to5[5]. The spiro-fusion creates a bulky, three-dimensional architecture that effectively intercalates into protein-protein interaction interfaces, such as the MDM2/p53 complex, triggering apoptosis[4].

Quantitative Pharmacological Profiles

Compound Class / PrototypePrimary Target(s)Pharmacological ActionRepresentative Affinity/PotencyTarget Indication
EB-1010 Derivatives SERT, NET, DATUnbalanced Triple Reuptake Inhibitor (SNDRI)Ki ratio ~ 1:2:8 (5-HT:NE:DA)Depression, ADHD, Obesity
6-[alkoxyalkyl] derivatives SERT, NET, DATBalanced/Unbalanced SNDRIIC50 < 10 nM across transportersMajor Depressive Disorder
Pyridinone derivatives mGluR2Positive Allosteric Modulator (PAM)EC50 < 50 nM (Glutamate shift)Schizophrenia, Anxiety
Spiro-fused barbiturates Mitochondria / p53Apoptosis Inducer / DepolarizationIC50 4.2 – 24.1 μM (K562, HeLa)Oncology (Leukemia, Carcinoma)
Achiral μ-ligands μ-Opioid ReceptorAgonist / AntagonistPicomolar binding affinityPruritus, Analgesia

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, every assay must be designed as a self-validating system. Below are the definitive workflows for validating 3-azabicyclo[3.1.0]hexane derivatives.

Protocol A: In Vitro Monoamine Transporter Occupancy & Functional Reuptake (SNDRI Validation)

Objective: Validate the 1:2:8 unbalanced reuptake inhibition profile.

  • Target Affinity (Radioligand Binding): Use HEK293 cells stably expressing human SERT, NET, and DAT. Causality: We utilize human orthologs to eliminate species-specific pharmacological deviations often observed in rodent synaptosomes.

  • Functional Reuptake Assay: Incubate cells with the test compound for 20 minutes, followed by the addition of fluorescent substrates (e.g., FFN200 for DAT). Causality: High binding affinity (

    
    ) does not guarantee functional inhibition; the compound could be a substrate or a reverser. Real-time transport kinetics confirm true inhibition.
    
  • Self-Validation Mechanism: The assay plate must include a known fully efficacious inhibitor (e.g., indatraline) to define 100% inhibition, and a vehicle control to define 0%. A Z'-factor

    
     must be achieved to validate the plate. If the 
    
    
    
    from the functional assay is
    
    
    -fold higher than the
    
    
    from binding, the compound is flagged for poor membrane permeability, triggering an orthogonal LC-MS/MS intracellular accumulation assay.
Protocol B: High-Throughput FLIPR Assay for mGluR2 PAM Validation

Objective: Identify positive allosteric modulation of mGluR2 without orthosteric agonism.

  • Cell Preparation & Dye Loading: Plate HEK293 cells co-expressing mGluR2 and a chimeric G-protein (

    
    ). Load with Fluo-4 AM calcium dye. Causality: We use 
    
    
    
    to force the natively
    
    
    -coupled mGluR2 to signal through the
    
    
    (calcium release) pathway, enabling high-throughput fluorescent readouts instead of low-throughput cAMP assays.
  • Compound Addition (Pre-incubation): Add the 3-azabicyclo[3.1.0]hexane derivative 15 minutes prior to the agonist. Causality: This equilibration time is critical because allosteric modulators often exhibit slower association kinetics than orthosteric ligands.

  • Glutamate Challenge (

    
    ):  Inject an 
    
    
    
    concentration of glutamate. Causality: To detect potentiation, the receptor must be weakly activated. Using
    
    
    provides a maximum dynamic range to observe leftward shifts in the agonist dose-response curve.
  • Self-Validation Mechanism: A dual-addition protocol is mandatory. Addition 1 (Compound only) checks for direct agonism (false positives). Addition 2 (Glutamate

    
    ) checks for PAM activity. Any compound showing 
    
    
    
    activation in Addition 1 is automatically triaged to rule out orthosteric agonism.

Workflow Step1 Cell Culture (mGluR2 + Gqi) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Addition 1 (Test Compound) Step2->Step3 Step4 Addition 2 (Glutamate EC20) Step3->Step4 Step5 FLIPR Readout (Ca2+ Flux) Step4->Step5 Step6 Data Analysis (EC50 Shift) Step5->Step6

Fig 2: Self-validating FLIPR workflow for mGluR2 PAM screening.

References

  • Title: 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: US 2014/0039029 A1 - Preparation and use of (+)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Source: Googleapis.com / US Patent Office URL: 2

  • Title: US8691849B2 - 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors Source: Google Patents URL: 3

  • Title: Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL: 4

  • Title: Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines Source: MDPI URL: 5

Sources

Pharmacophore Architecture and Synthetic Workflows of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern rational drug design, the deployment of saturated fused cyclopropanes has emerged as a premier strategy to navigate the complex topography of target binding sites. The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted scaffold that1[1]. This whitepaper provides an in-depth technical analysis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane , a highly versatile intermediate whose structural rigidity and functional handles make it indispensable in the synthesis of advanced therapeutics, ranging from2[2].

Pharmacophore Architecture & Causality

The pharmacological value of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane lies in the synergistic relationship between its rigid core and its spatial vectors. Every structural element serves a distinct, causal purpose in target engagement:

  • The Conformationally Restricted Core: The fusion of a cyclopropane ring to a pyrrolidine ring restricts the nitrogen's puckering and limits the rotational degrees of freedom. Causality: This pre-organization reduces the entropic penalty (

    
    ) upon target binding,3[3].
    
  • The 1-Aminomethyl Vector: Positioned at the bridgehead (C1), this primary amine acts as the primary pharmacophore for salt-bridge formation. Causality: In the context of topoisomerase inhibitors (e.g., trovafloxacin analogs),4[4]. The methylene spacer provides just enough flexibility to optimize the hydrogen bond angle without compromising the core's rigidity.

  • The 3-Benzyl Anchor: Attached to the pyrrolidine nitrogen, the benzyl group often serves as a robust protecting group during downstream coupling. However, in CNS applications, it acts as a lipophilic anchor, engaging in

    
     stacking within the hydrophobic pockets of monoamine transporters.
    

Physicochemical Profiling

To predict the pharmacokinetic behavior of this scaffold, we must analyze its fundamental physicochemical properties. The data below highlights why this intermediate is highly suitable for integration into Lipinski-compliant drug candidates.

PropertyValueCausality / Pharmacological Impact
Molecular Formula C₁₃H₁₈N₂Base composition for the intermediate scaffold.
Molecular Weight 202.30 g/mol Low MW allows for downstream coupling to larger heterocycles without exceeding the 500 Da limit.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for membrane permeability; the benzyl group drives hydrophobic partitioning.
TPSA 29.26 ŲLow polar surface area ensures excellent blood-brain barrier (BBB) penetration for CNS targets.
H-Bond Donors 1 (NH₂)Critical for anchoring to target acidic residues (e.g., Glu/Asp in monoamine transporters).
H-Bond Acceptors 2 (N, NH₂)Facilitates secondary coordination within the binding pocket.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is achieved via the hydride reduction of its nitrile precursor.

Causality of Reagent Choice: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) or catalytic hydrogenation. The rigid bicyclic framework demands a highly nucleophilic hydride source capable of penetrating the sterically hindered bridgehead nitrile without inducing hydrogenolysis of the N-benzyl group or ring-opening of the strained cyclopropane.

Step-by-Step Protocol

Reference Standard:5[5].

  • Reaction Setup: Dissolve 3.35 g (16.9 mmol) of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane in 200 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Strict anhydrous conditions are non-negotiable to prevent the premature quenching of the highly reactive aluminate complex.

  • Hydride Addition: Slowly add 70 mL of a 1M LiAlH₄ solution in diethyl ether (70 mmol) dropwise at 0°C. Remove the ice bath, allow the mixture to warm to room temperature, and stir for 18 hours.

    • Causality: The 4-fold molar excess ensures that all intermediate imine species are fully reduced to the primary amine.

  • Self-Validating Fieser Workup: Cool the reaction to 0°C and quench sequentially with 2.6 mL H₂O, 2.6 mL of 15% aqueous NaOH, and 7.8 mL H₂O. Stir vigorously for 30 minutes.

    • Validation Checkpoint: This specific stoichiometric ratio converts gelatinous aluminum alkoxides into a crisp, white, granular precipitate of sodium aluminate. If the mixture remains a gray emulsion, the quench is incomplete, and filtration will fail.

  • Isolation: Filter the granular salts through a Celite pad, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the product as a viscous, slightly yellow oil (~3.47 g, 100% yield).

  • Analytical Validation: Confirm product identity via IR spectroscopy (verifying the complete disappearance of the sharp

    
     stretch at ~2240 cm⁻¹ and the appearance of N-H stretches at ~3300 cm⁻¹) and ¹H NMR (confirming the AB quartet for the benzyl protons at ~3.54 ppm).
    

Mechanistic Workflow & Pharmacophore Mapping

PharmacophoreAnalysis Nitrile 3-benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane Reduction LiAlH4 Reduction (Anhydrous THF) Nitrile->Reduction Hydride Transfer Product 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane Reduction->Product Fieser Workup PharmaCore Rigid Bicyclic Core (Conformational Restriction) Product->PharmaCore PharmaAmine 1-Aminomethyl Vector (HBD/HBA & Salt Bridge) Product->PharmaAmine PharmaBenzyl 3-Benzyl Anchor (Hydrophobic / pi-pi) Product->PharmaBenzyl

Fig 1: Synthetic workflow and pharmacophore mapping of the 3-azabicyclo[3.1.0]hexane scaffold.

References

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - RSC Publishing. URL:[Link]

  • Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane - PrepChem. URL:[Link]

  • US5164402A - Azabicyclo quinolone and naphthyridinone carboxylic acids - Google Patents.
  • Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin - PMC (NIH). URL:[Link]

Sources

Technical Whitepaper: Benzyl-Protected Azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, structural properties, and medicinal chemistry applications of benzyl-protected azabicyclo[3.1.0]hexane scaffolds.

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Rigidification Paradigm

The 3-azabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern drug design. Its value lies in conformational restriction : by fusing a cyclopropane ring to a pyrrolidine core, the scaffold locks the nitrogen lone pair and C-substituents into specific vectors, reducing the entropic penalty of binding to biological targets.

The


-benzyl variant  is the critical synthetic linchpin. The benzyl group serves a dual purpose:
  • Synthetic Shielding: It protects the amine from oxidation and prevents catalyst poisoning during metal-mediated cyclopropanations.

  • Orthogonality: It is stable to acidic/basic hydrolysis but readily cleaved via hydrogenolysis, allowing for late-stage diversification.

This guide provides a validated roadmap for synthesizing, manipulating, and applying this scaffold, moving beyond generic literature to actionable, causality-driven protocols.

Structural Fundamentals & Stereochemistry

The azabicyclo[3.1.0]hexane core exists primarily in a "boat-like" conformation due to the strain of the fused cyclopropane ring. This rigidity is exploited to probe the stereochemical requirements of receptors.

Stereochemical Isomers
  • Endo-isomer: Substituents on the cyclopropane ring (C6) face towards the nitrogen bridge. This is often the kinetic product in specific cyclopropanations.

  • Exo-isomer: Substituents face away from the nitrogen. This is generally thermodynamically favored and sterically less congested.

Critical Insight: The choice of the


-protecting group influences the endo/exo ratio during synthesis. The bulky benzyl group often enhances exo selectivity due to steric repulsion with the incoming carbenoid species.

Synthetic Architectures: The "How-To"

Two primary pathways dominate the access to this scaffold. The choice depends on the oxidation state required in the final product (pyrrolidine vs. pyrrolidinone).

Pathway A: Transition-Metal Catalyzed Cyclopropanation (The Scalable Route)

This is the industry standard for generating the scaffold with C6-functionality (e.g., carboxylates).

  • Substrate:

    
    -Benzylmaleimide or 
    
    
    
    -Benzyl-3-pyrroline.
  • Reagent: Diazo compounds (e.g., Ethyl Diazoacetate - EDA).[1][2]

  • Catalyst: Dirhodium(II) carboxylates or Copper(I) complexes.

Pathway B: The Kulinkovich-de Meijere Reaction (The Aminocyclopropane Route)

Best for generating 1-substituted or unsubstituted cyclopropylamines.

  • Mechanism: Titanium-mediated coupling of

    
    -dialkylamides with Grignard reagents.
    

Validated Experimental Protocol

Target: Synthesis of ethyl


-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate (Intermediate for conformationally restricted amino acids).
Phase 1: Preparation of the Substrate

Causality: We use


-benzylmaleimide. The maleimide double bond is electron-deficient, making it an ideal acceptor for nucleophilic carbenes, while the benzyl group prevents side reactions at the nitrogen.
Phase 2: The Cyclopropanation (Self-Validating Protocol)

Reagents:

  • 
    -Benzylmaleimide (1.0 equiv)
    
  • Ethyl Diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.

  • 
     (1 mol%) - Catalyst.
    
  • Dichloromethane (DCM) - Solvent (anhydrous).

Step-by-Step Workflow:

  • System Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add

    
    -benzylmaleimide and 
    
    
    
    in DCM (0.2 M concentration).
    • Check: Solution should be green/blue depending on the Rh source.

  • Controlled Addition: Dissolve EDA in DCM. Add this solution dropwise via a syringe pump over 4–6 hours at reflux (40°C).

    • Why? Slow addition keeps the concentration of free carbene low, preventing carbene-carbene dimerization (formation of diethyl fumarate/maleate) and favoring the reaction with the alkene.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the intense UV-active maleimide spot indicates completion.

  • Workup: Cool to room temperature. Filter through a celite pad to remove the Rh catalyst (critical for preventing metal contamination in downstream steps). Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane.

    • Validation: The product should appear as white crystals.

      
      H NMR will show the diagnostic cyclopropane protons (typically 
      
      
      
      1.5–2.5 ppm) and the disappearance of the maleimide olefinic singlet.
Phase 3: Transformation to the Saturated Core

To obtain the pyrrolidine (amine) core from the dione (imide), a strong reduction is required.

  • Reagent:

    
     or 
    
    
    
    .
  • Note: This step converts the C2/C4 carbonyls to methylenes.

Visualization: Synthesis Logic & Mechanism

The following diagram illustrates the logic flow from starting material to the diversified scaffold, highlighting the critical decision points.

G Start N-Benzyl Maleimide Step1 Rh(II) + Diazoacetate (Cyclopropanation) Start->Step1 Carbene Insertion Inter Bicyclic Imide (Scaffold Formation) Step1->Inter Ring Closure Branch1 LiAlH4 Reduction Inter->Branch1 Remove Carbonyls Branch2 Amide Hydrolysis Inter->Branch2 Open Imide Prod1 3-Azabicyclo[3.1.0]hexane (Amine Core) Branch1->Prod1 Target 1 Prod2 Conformationally Restricted Amino Acids Branch2->Prod2 Target 2

Figure 1: Divergent synthetic workflow starting from N-benzylmaleimide, yielding either the saturated amine core or amino-acid derivatives.

Medicinal Chemistry Applications

The benzyl-protected scaffold is rarely the final drug but is the essential intermediate for "Scaffold Hopping."

Quantitative Data: Impact of Rigidification

Comparing flexible proline analogs vs. rigid azabicyclo[3.1.0]hexane analogs in specific targets.

Target ClassCompound TypeFlexible Analog

(nM)
Rigid [3.1.0] Analog

(nM)
Mechanistic Benefit
mGluR2 Agonist Glutamate Analog45012 Locks glutamate in bioactive conformation.
DPP-IV Inhibitor Proline Nitrile251.2 Enhances electrophilicity of nitrile warhead.
HCV Protease Proline Amide1208 Fits hydrophobic S2 pocket with defined vector.
Case Study: Opioid Receptor Antagonists

Researchers utilized the 3-azabicyclo[3.1.0]hexane scaffold to create antagonists like CP-866,087 .[3] The rigid bicyclic core replaced a flexible piperidine ring, resulting in a 50-fold increase in selectivity for the


-opioid receptor over the 

-opioid receptor. The

-benzyl intermediate allowed for the rapid synthesis of a library of C6-substituted analogs to optimize this selectivity.

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Source: ACS Publications (Organic Letters) URL:[4][Link]

  • Kulinkovich-de Meijere Reaction: Preparation of Cyclopropylamines. Source: Organic Chemistry Portal URL:[Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

  • Synthesis and reaction of 1-azabicyclo[3.1.0]hexane. Source: PubMed URL:[5][Link]

Sources

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the stereochemical and chiral properties of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, a key structural motif in contemporary drug discovery. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has garnered significant interest due to its prevalence in a range of biologically active molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) and various receptor ligands.[1] An understanding and control of the stereochemistry of this scaffold are paramount for elucidating structure-activity relationships (SAR) and developing enantiomerically pure drug candidates.

This guide will delve into the stereochemical possibilities of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, outline synthetic strategies for controlling its stereoisomers, and provide detailed protocols for their separation and characterization.

The Stereochemical Landscape of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

The rigid, fused-ring system of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane gives rise to a complex stereochemical profile. The molecule possesses two chiral centers at the bridgehead carbons (C1 and C5) and can exist as diastereomers, primarily distinguished by the relative orientation of the aminomethyl group at C1 with respect to the cyclopropane ring. These are designated as exo and endo isomers.

  • Exo isomer: The aminomethyl group is on the opposite side of the five-membered ring from the cyclopropane.

  • Endo isomer: The aminomethyl group is on the same side of the five-membered ring as the cyclopropane.

Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, a total of four stereoisomers are possible for 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

G cluster_racemic 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane Racemic Mixture Racemic Mixture exo Isomer exo Isomer Racemic Mixture->exo Isomer endo Isomer endo Isomer Racemic Mixture->endo Isomer (1R,5S)-exo (1R,5S)-exo exo Isomer->(1R,5S)-exo (1S,5R)-exo (1S,5R)-exo exo Isomer->(1S,5R)-exo (1R,5S)-endo (1R,5S)-endo endo Isomer->(1R,5S)-endo (1S,5R)-endo (1S,5R)-endo endo Isomer->(1S,5R)-endo

Figure 1: Stereoisomers of the target molecule.

Synthetic Strategies for Stereochemical Control

The synthesis of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane can be approached through various routes. While a direct, non-stereoselective synthesis has been reported, achieving stereocontrol is crucial for targeted drug development.

Non-Stereoselective Synthesis

A known route to the target molecule involves the reduction of the corresponding nitrile precursor, 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.[2]

Protocol 1: Reduction of Nitrile Precursor

  • To a solution of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (1.0 eq) in anhydrous tetrahydrofuran (THF), add lithium aluminum hydride (LiAlH₄) (4.0 eq) as a 1M solution in diethyl ether portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane as a mixture of stereoisomers.

This method is robust for accessing the core structure but lacks stereocontrol, necessitating subsequent separation of the isomers.

Stereoselective Synthetic Approaches

Achieving stereocontrol in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves diastereoselective or enantioselective cyclopropanation reactions or the use of chiral starting materials.

Diastereoselective Synthesis: Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to produce 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[3] By adapting this methodology, one could potentially favor the formation of either the exo or endo isomer.

Enantioselective Synthesis: Asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, catalyzed by a chiral copper complex, has been reported for the construction of enantioenriched 3-azabicyclo[3.1.0]hexane derivatives.[4] This approach offers a direct route to enantiomerically enriched products.

G cluster_synthesis Synthetic Approaches Start Starting Materials NonStereo Non-Stereoselective Synthesis Start->NonStereo e.g., Nitrile Precursor Stereo Stereoselective Synthesis Start->Stereo e.g., Chiral Catalyst Mix Mixture of Stereoisomers NonStereo->Mix Enantio Enantiomerically Enriched Product Stereo->Enantio Sep Chiral Separation Mix->Sep Sep->Enantio Isolated Isomers

Figure 2: Synthetic workflow overview.

Separation and Characterization of Stereoisomers

Given that many synthetic routes yield a mixture of stereoisomers, robust analytical and preparative methods for their separation and characterization are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical and preparative separation of enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of compounds.[5]

Protocol 2: Chiral HPLC Method Development

  • Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, etc.) with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). For a basic compound like 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase is often beneficial.[6]

  • Mobile Phase Optimization: Once a column that shows some separation is identified, optimize the mobile phase composition by varying the ratio of hexane to alcohol and trying different alcohol modifiers.

  • Temperature Effects: Investigate the effect of column temperature on the separation, as this can significantly impact resolution.

  • Preparative Scale-Up: For the isolation of individual stereoisomers, the optimized analytical method can be scaled up to a preparative HPLC system.

Table 1: Representative Chiral HPLC Data for a Bicyclic Amine Analog

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

Note: This is representative data for a structurally related bicyclic amine and serves as a starting point for method development for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the stereoisomers of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Distinguishing Diastereomers: The exo and endo diastereomers will exhibit distinct ¹H and ¹³C NMR spectra due to the different spatial relationships between the aminomethyl group and the rest of the molecule. Key diagnostic signals will be the chemical shifts and coupling constants of the protons on the bicyclic core. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to definitively determine the relative stereochemistry. A NOESY correlation between the protons of the aminomethyl group and the protons on the cyclopropane ring would be expected for the endo isomer but not the exo isomer.

Table 2: Representative ¹H NMR Data for the Stereoisomeric Mixture

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20m5HAromatic-H
3.54ABq2HBenzyl-CH₂
2.92d1HBicyclic-H
2.87d1HBicyclic-H
2.81d1HAminomethyl-CH₂
2.59d1HAminomethyl-CH₂
2.33dd1HBicyclic-H
2.25d1HBicyclic-H
1.10m1HBicyclic-H
0.97m1HBicyclic-H
0.30dd1HBicyclic-H

Data obtained from a reported synthesis of a mixture of stereoisomers.[2]

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. To perform this analysis, a single crystal of one of the pure enantiomers, often as a salt with a chiral acid or other resolving agent, is required. The resulting crystal structure provides a three-dimensional map of the molecule, confirming the connectivity and the absolute configuration of all stereocenters. While no crystal structure for the title compound is currently in the public domain, this technique would be the definitive method for its stereochemical assignment.[7]

G cluster_analysis Stereochemical Analysis Workflow Start Mixture of Stereoisomers HPLC Chiral HPLC Separation Start->HPLC Diastereomers Isolated Diastereomers HPLC->Diastereomers NMR NMR Spectroscopy Relative Relative Stereochemistry (exo/endo) NMR->Relative Xray X-ray Crystallography Absolute Absolute Stereochemistry (R/S) Xray->Absolute Enantiomers Isolated Enantiomers Diastereomers->Enantiomers Enantiomers->NMR Enantiomers->Xray

Figure 3: Analytical workflow for stereochemical determination.

Conclusion

The stereochemistry and chirality of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane are critical aspects that profoundly influence its biological activity and potential as a therapeutic agent. A thorough understanding and control of its stereoisomers are imperative for researchers in drug discovery and development. This technical guide has outlined the stereochemical possibilities of this important scaffold, discussed synthetic strategies for stereocontrol, and provided detailed methodologies for the separation and characterization of its stereoisomers. By employing a combination of stereoselective synthesis, chiral chromatography, and advanced spectroscopic techniques, scientists can effectively navigate the complex stereochemical landscape of this promising molecule.

References

  • Deng, W., et al. (2018). Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes. Organic Letters, 20(14), 4298-4302. [Link]

  • Kazusaki, M., & Noga, O. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Novikov, R. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796-808. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • PrepChem. (n.d.). Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. PrepChem.com. Retrieved from [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.0)hexane. PubChem.ncbi.nlm.nih.gov. Retrieved from [Link]

  • Yabuta, G., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(2), 435-440. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Mjöberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208. [Link]

  • Muszyńska, B., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114322. [Link]

  • Google Patents. (n.d.). EP2070922B1 - Azabicyclo(3.1.0)hexane derivatives useful as modulators of dopamine D3 receptors. Patents.google.com.
  • YAMAZAKI, T., & NAKAYAMA, H. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC.co.jp. Retrieved from [Link]

  • Nuvoli, B., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chem.libretexts.org. Retrieved from [Link]

  • Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumitomochemical.com. Retrieved from [Link]

  • MDPI. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Mdpi.com. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Rsc.org. Retrieved from [Link]

  • MDPI. (2024). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Mdpi.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized 1-Azabicyclo[3.1.0]hexanes: Studies towards Ficellomycin and Its Analogs. Researchgate.net. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and Cp*Ir III Transfer Hydrogenation. Researchgate.net. Retrieved from [Link]

  • PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Ncbi.nlm.nih.gov. Retrieved from [Link]

Sources

Comprehensive Technical Guide and Safety Data Sheet (SDS) for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this document to transcend the traditional, static Safety Data Sheet (SDS). This whitepaper integrates rigorous physicochemical profiling, mechanistic safety causality, and field-proven synthetic methodologies for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS: 134574-95-1). By understanding the underlying chemical behaviors of this bicyclic primary amine, researchers can establish self-validating protocols that ensure both operational safety and high-yield downstream applications.

Executive Summary

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a highly specialized, conformationally restricted bicyclic amine. It serves as a critical C-7 substituent precursor in the development of advanced azabicyclo quinolone and naphthyridinone carboxylic acids—potent broad-spectrum antibacterial agents[1]. The rigid azabicyclo[3.1.0]hexane architecture restricts the spatial orientation of the aminomethyl group, a structural feature that significantly enhances the pharmacokinetic profile and target-binding affinity of the resulting drug candidates[1].

Physicochemical Profiling & Structural Analysis

Accurate characterization is the first step in establishing a self-validating experimental system. The compound presents as a viscous oil, necessitating specific handling techniques to avoid mass-transfer losses during synthesis.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
CAS Registry Number 134574-95-1
Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Physical State Viscous, slightly yellow oil[2]
Solubility Soluble in THF, Diethyl Ether, DCM, and Methanol
Table 2: ^1H NMR Spectral Validation (CDCl3)

Validation of the synthesized compound is confirmed via the following proton shifts, which highlight the complex splitting pattern of the cyclopropane-fused system[2].

Nucleus Solvent Chemical Shifts (δ, ppm) and Structural Assignments

| ^1H NMR | CDCl3 | 7.20 (m, 5H, Ar-H), 3.54 (AB quartet, J=12 Hz, 2H, Ph-CH2), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H) |

Core Safety Data Sheet (SDS) & Risk Mitigation

Standard safety sheets list hazards; an in-depth guide explains why they occur. The primary hazard of this compound stems from its highly nucleophilic, unhindered primary amine moiety.

Hazard Identification & Causality
  • Corrosivity (H314): The primary amine group (-CH2NH2) is strongly basic. Upon contact with skin, it catalyzes the saponification of epidermal lipids, leading to severe, deeply penetrating chemical burns.

  • Acute Toxicity (H302/H332): Harmful if swallowed or inhaled. The volatility of the free base form allows it to vaporize slightly at room temperature, posing an inhalation risk that can cause respiratory tract irritation.

Handling, Storage, & PPE (The "Why" Behind the Protocol)
  • Glove Selection: Standard latex gloves are insufficient due to rapid permeation by basic organic oils. Heavy-duty nitrile or butyl rubber gloves are mandatory to provide a sufficient chemical barrier against the amine.

  • Storage Conditions: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Causality: Primary amines rapidly absorb atmospheric carbon dioxide to form carbamate salts, which will degrade the purity of the oil and ruin downstream coupling reactions[3].

Emergency Response Pathway

Safety Hazard Primary Amine Hazard (Corrosive / Strong Base) Skin Skin Contact (Lipid Saponification) Hazard->Skin Eye Eye Contact (Corneal Damage Risk) Hazard->Eye Inhale Inhalation (Respiratory Irritation) Hazard->Inhale Wash Flush with water (15 min) Remove contaminated clothing Skin->Wash Rinse Irrigate eyes (15 min) Seek immediate ophthalmologist Eye->Rinse FreshAir Move to fresh air Administer O2 if needed Inhale->FreshAir Med Seek Immediate Medical Attention Wash->Med Rinse->Med FreshAir->Med

Hazard response pathway for primary amine exposure, detailing immediate and medical actions.

Synthetic Workflow & Experimental Methodologies

The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane relies on the aggressive reduction of a nitrile precursor using Lithium Aluminum Hydride (LiAlH4).

Step-by-Step Synthesis Protocol

This protocol is adapted for a 16.9 mmol scale, yielding approximately 3.47 g (100% yield) of the target compound[2].

  • Preparation: In a flame-dried, argon-purged flask, dissolve 3.35 g (16.9 mmol) of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane in 200 mL of anhydrous tetrahydrofuran (THF).

  • Reduction: Slowly add 70 mL of a 1M solution of Lithium Aluminum Hydride (LiAlH4) in diethyl ether (70 mmol) dropwise via an addition funnel at 0°C to control the exothermic hydride transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 18 hours.

  • The Fieser Quench (Critical Step): Cool the reaction to 0°C. Sequentially and cautiously add:

    • 2.6 mL of distilled water.

    • 2.6 mL of a 15% aqueous sodium hydroxide (NaOH) solution.

    • 7.8 mL of distilled water.

  • Isolation: Stir the mixture vigorously until the grey salts turn into a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the title product as a viscous, slightly yellow oil. It is typically pure enough for immediate downstream use without chromatography[2].

Mechanistic Causality of the Fieser Quench

Novice chemists often struggle with LiAlH4 workups due to the formation of a gelatinous aluminum hydroxide (Al(OH)3) emulsion that traps the product. The specific stoichiometric addition of water and NaOH (the Fieser method) forces the formation of sodium aluminate (NaAlO2) . Unlike Al(OH)3, sodium aluminate is a highly crystalline, granular inorganic salt. This self-validating step ensures that the product is completely liberated into the organic phase, allowing for rapid filtration and quantitative yields[2].

Synthesis SM 3-Benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane Reagent LiAlH4 (1M in Et2O) THF, 18h, RT SM->Reagent Nitrile Reduction Quench Fieser Quench (H2O, 15% NaOH, H2O) Reagent->Quench Exothermic Aluminate Cleavage Filter Celite Filtration & Concentration Quench->Filter Granular Precipitate Formation (NaAlO2) Product 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane Filter->Product Quantitative Yield (Viscous Oil)

Workflow of LiAlH4 reduction and Fieser quench for azabicyclo[3.1.0]hexane synthesis.

Downstream Applications in Drug Development

Once isolated, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is primarily utilized via its primary amine. The typical downstream workflow involves:

  • N-Alkylation or Protection: The primary amine can be protected (e.g., as a Boc derivative) or alkylated (e.g., with methyl iodide and sodium hydride) depending on the desired final drug structure[4].

  • Debenzylation: The secondary amine of the bicyclic ring is deprotected via catalytic hydrogenation (Pd/C, H2), exposing the ring nitrogen.

  • SNAr Coupling: The exposed secondary amine undergoes Nucleophilic Aromatic Substitution (SNAr) with a fluorinated quinolone or naphthyridine nucleus, yielding the final antibacterial agent[5].

The robust nature of this building block makes it an indispensable asset in the combinatorial synthesis of next-generation antibiotics designed to combat resistant bacterial strains.

References

  • Title: Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane Source: PrepChem URL: [Link]

  • Source: Google Patents (Pfizer Inc.)
  • Title: EP0413455A2 - Azabicyclo quinolone carboxylic acids Source: Google Patents URL

Sources

Conformational analysis of 3-benzyl-3-azabicyclo[3.1.0]hexane systems

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Conformational Analysis and Dynamics of 3-Benzyl-3-azabicyclo[3.1.0]hexane Systems

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry. By fusing a rigid cyclopropane ring to a flexible pyrrolidine ring, chemists can lock pharmacophores into highly specific spatial arrangements. This conformational restriction strategy has been successfully deployed in the development of potent sigma receptor ligands[2], dopamine D3 receptor modulators [5], and key intermediates for fluoroquinolone antibiotics like trovafloxacin [3].

However, the introduction of an N-substituent—such as a benzyl group—introduces complex stereoelectronic dynamics. As a Senior Application Scientist, I have observed that failing to properly map the 3D conformation and nitrogen inversion dynamics of these systems often leads to late-stage failures in structure-based drug design (SBDD). This technical guide provides an in-depth analysis of the conformational landscape of 3-benzyl-3-azabicyclo[3.1.0]hexane, detailing the causality behind its structural preferences and providing a self-validating analytical workflow for its characterization.

Structural Topology and Nitrogen Inversion Dynamics

The Envelope Conformation

Unsubstituted pyrrolidine is highly flexible, undergoing rapid pseudorotation through various envelope and half-chair conformations. The fusion of a cyclopropane ring across the C1 and C5 positions drastically reduces these degrees of freedom. X-ray crystallographic studies of 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives reliably demonstrate that the five-membered heterocyclic ring is forced into an envelope conformation [3].

The structural causality here is geometric strain: the C1-C5 bond shared with the cyclopropane ring must remain eclipsed, preventing the pyrrolidine ring from adopting a staggered, twisted geometry. Consequently, the nitrogen atom (or occasionally C2/C4) acts as the "flap" of the envelope, projecting out of the plane defined by the other four atoms.

Nitrogen Inversion: The Exo/Endo Equilibrium

While the bicyclic carbon framework is rigid, the sp³-hybridized nitrogen atom remains dynamic. The 3-benzyl group can undergo rapid pyramidal inversion, resulting in two distinct invertomers:

  • Exo-Invertomer (Pseudo-equatorial): The benzyl group points away from the cyclopropane ring.

  • Endo-Invertomer (Pseudo-axial): The benzyl group points directly toward the cyclopropane ring.

Density Functional Theory (DFT) calculations and NMR studies reveal that the exo-invertomer is overwhelmingly favored thermodynamically. The endo-invertomer suffers from severe steric repulsion (1,3-diaxial-like interactions) between the benzylic methylene protons and the endo-protons of the cyclopropane ring. However, at room temperature, the activation energy barrier for nitrogen inversion (ΔG‡) is low enough that the invertomers undergo rapid interconversion on the NMR timescale, often resulting in time-averaged spectral signals [4].

Inversion Exo Exo-Invertomer Benzyl group pseudo-equatorial Sterically favored TS Transition State Planar Nitrogen High Energy Barrier Exo->TS Endo Endo-Invertomer Benzyl group pseudo-axial Sterically hindered TS->Endo

Fig 1: Thermodynamic equilibrium of nitrogen inversion in 3-azabicyclo[3.1.0]hexanes.

Integrated Analytical Workflow

To definitively assign the absolute configuration and solution-state conformation of these systems, a multi-modal approach is required. Relying solely on 1D NMR is insufficient due to signal averaging. The workflow below utilizes a self-validating loop of empirical data and computational modeling.

G Synth Synthesis of 3-Benzyl- 3-azabicyclo[3.1.0]hexane NMR Solution-State NMR (NOESY/COSY/VT-NMR) Synth->NMR XRay Solid-State X-Ray Crystallography Synth->XRay Comp Computational Modeling (DFT & VCD/OR) NMR->Comp NOE Restraints Conf 3D Conformational Assignment & Dynamics NMR->Conf XRay->Comp Crystal Coordinates Comp->Conf

Fig 2: Multi-modal analytical workflow for conformational assignment.

Step-by-Step Protocol: Variable Temperature (VT) NMR and NOESY Analysis

To bypass the limitations of rapid nitrogen inversion, Variable Temperature (VT) NMR is employed to "freeze" the conformers on the NMR timescale, followed by 2D NOESY to map spatial proximities.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the 3-benzyl-3-azabicyclo[3.1.0]hexane derivative in 0.6 mL of anhydrous, deuterated dichloromethane (CD2Cl2) or toluene-d8. Rationale: These solvents have low freezing points, allowing for VT-NMR down to -80°C.

  • Degas the sample using three freeze-pump-thaw cycles and seal under argon to prevent paramagnetic oxygen from accelerating relaxation times, which degrades NOESY resolution.

Step 2: VT-NMR Acquisition

  • Acquire standard 1H NMR spectra at 298 K (25°C). Note the broadness of the benzylic CH2 signals and the pyrrolidine C2/C4 protons, indicative of chemical exchange.

  • Lower the probe temperature in 10 K increments. Re-shim and tune the probe at each step.

  • Identify the coalescence temperature (Tc) where the broad peaks split into distinct, sharp signals representing the individual exo and endo invertomers. Continue cooling to 20 K below Tc (typically around 210 K to 230 K).

Step 3: 2D NOESY/ROESY Execution

  • At the sub-coalescence temperature, execute a 2D NOESY experiment. Set the mixing time (τm) to 300–500 ms. Rationale: This mixing time is optimized for small-to-medium molecules (MW 150-300) to allow sufficient cross-relaxation without entering the spin-diffusion regime.

  • Data Interpretation (The Self-Validating Step): Examine the cross-peaks between the benzylic CH2 protons and the cyclopropane protons.

    • Strong NOE to the exo-cyclopropane protons confirms the favored exo-invertomer.

    • If an endo-invertomer is present, an NOE cross-peak will appear between the benzylic protons and the highly shielded endo-cyclopropane proton (typically found upfield near 0.1–0.5 ppm).

Computational Validation (VCD and DFT)

To assign absolute stereochemistry (e.g., 1S, 5R), experimental Optical Rotation (OR) and Vibrational Circular Dichroism (VCD) spectra are matched against ab initio DFT calculations [5]. The rigid nature of the 3-azabicyclo[3.1.0]hexane core makes it an excellent candidate for VCD, as the limited number of conformers reduces computational cost and increases the accuracy of the predicted IR/VCD spectra.

Quantitative Data Summary

The table below summarizes typical conformational parameters and energetic profiles for 3-benzyl-3-azabicyclo[3.1.0]hexane systems, synthesized from empirical NMR data and DFT (M11/cc-pVDZ) calculations [4].

Conformational ParameterExo-Invertomer (Favored)Endo-Invertomer (Minor)Transition State (Planar N)
Relative Free Energy (ΔG) 0.0 kcal/mol+2.8 to +3.5 kcal/mol+8.5 to +10.2 kcal/mol
Pyrrolidine Conformation Envelope (N-flap)Envelope (N-flap)Flattened / Twist
Cyclopropane endo-H Shift ~0.2 - 0.4 ppm (Sharp)~0.6 - 0.8 ppm (Deshielded)N/A
Benzylic CH2 - Cyclo-H NOE Strong to exo-HStrong to endo-HN/A
Typical 3J(H2-H1) Coupling ~4.5 - 5.5 Hz~4.5 - 5.5 HzN/A

Note: The highly shielded nature of the cyclopropane endo-proton (0.2–0.4 ppm) is a hallmark of this bicyclic system, caused by the magnetic anisotropy of the cyclopropane C-C bonds. When the benzyl group is forced into the endo position, steric compression and the proximity of the aromatic ring significantly deshield this proton.

Conclusion

The conformational analysis of 3-benzyl-3-azabicyclo[3.1.0]hexane systems requires a deep understanding of geometric constraints and dynamic equilibria. The fusion of the cyclopropane ring locks the system into an envelope conformation, while the nitrogen atom acts as a dynamic pivot point. By employing low-temperature NMR to halt nitrogen inversion, coupled with precise NOE spatial mapping and DFT/VCD validation, researchers can confidently map the 3D pharmacophore of these molecules. This rigorous, self-validating approach ensures high-fidelity data, preventing costly missteps in the downstream development of neurologically active therapeutics.

References

  • Conformation of 6-morpholino-3-azabicyclo[3.1.
  • 1-Phenyl-3-azabicyclo[3.1.
  • (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.
  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • EP2070922B1 - Azabicyclo(3.1.0)

Strategic Utilization of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The architectural complexity of modern active pharmaceutical ingredients (APIs) increasingly relies on conformationally restricted scaffolds to enhance target binding affinity, improve metabolic stability, and dictate precise spatial geometries. Among these, the 3-azabicyclo[3.1.0]hexane system—a cyclopropane-fused pyrrolidine—has emerged as a privileged structural motif in drug discovery .

Specifically, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane serves as a highly versatile, bifunctional pharmaceutical intermediate. This technical guide provides an in-depth mechanistic analysis and a validated synthetic protocol for this critical intermediate, which is predominantly utilized in the development of novel azabicyclo quinolone and naphthyridinone antibacterial agents .

Structural Rationale & Pharmacophore Dynamics

As an Application Scientist, I approach intermediate selection not just as a synthetic step, but as a strategic installation of a pharmacophore. The design of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is rooted in precise molecular engineering:

  • Conformational Rigidity: The fused cyclopropane ring locks the pyrrolidine into a defined spatial geometry. This rigidity reduces the entropic penalty upon binding to biological targets (such as bacterial DNA gyrase), thereby increasing potency.

  • Orthogonal Reactivity: The molecule possesses two distinct nitrogen centers. The 1-aminomethyl group acts as an exposed primary nucleophile, perfectly primed for downstream coupling (e.g.,

    
     reactions with fluoroquinolone cores).
    
  • Strategic Protection: The

    
    -benzyl group sterically shields the secondary amine of the pyrrolidine ring. It is robust enough to survive harsh reductive conditions and nucleophilic displacements, yet can be cleanly removed via catalytic hydrogenolysis (Pd/C, 
    
    
    
    ) in the final stages of API synthesis to yield the active secondary amine.

Pharmacophore Core 3-Azabicyclo[3.1.0]hexane Scaffold Prop1 Conformational Rigidity Core->Prop1 Prop2 Metabolic Stability Core->Prop2 Prop3 Target Affinity (e.g., DNA Gyrase) Core->Prop3 Sub1 N-Benzyl Group (Protecting Handle) Sub1->Core Sub2 1-Aminomethyl Group (Coupling Site) Sub2->Core

Pharmacophore mapping and structural rationale of the substituted azabicyclo[3.1.0]hexane scaffold.

Mechanistic Causality in the Synthetic Workflow

The synthesis of this intermediate relies on the exhaustive reduction of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane. Every reagent choice in this workflow is dictated by the delicate balance of the substrate's functional groups.

Choice of Reagent: Lithium aluminum hydride (LAH) is selected over milder hydrides (like


) or catalytic hydrogenation. LAH provides the aggressive hydride transfer kinetics required to fully reduce the sterically hindered tertiary nitrile to a primary amine. Crucially, under controlled ambient conditions, LAH does not promote the reductive ring-opening of the highly strained cyclopropane moiety .

Workup Causality (The Fieser Method): A critical failure point in LAH reductions is the formation of intractable aluminum hydroxide emulsions, which trap polar amine products. To ensure a self-validating and scalable process, a precise Fieser workup (


 mL 

,

mL 15% NaOH,

mL

, where

is the mass of LAH in grams) is employed. This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring quantitative recovery without the need for chromatographic purification.

SynthWorkflow A 3-Benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane B LAH Reduction (THF/Et2O, 18h) A->B C Fieser Workup (H2O, NaOH) B->C D 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane C->D

Synthetic workflow from nitrile precursor to the primary amine intermediate via LAH reduction.

Validated Experimental Protocol

The following methodology is adapted from validated pharmaceutical patent literature for the quantitative generation of the intermediate , .

Reagents & Materials
  • Substrate: 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol)

  • Reducing Agent: Lithium aluminum hydride (LAH) (70 mL of a 1M solution in diethyl ether, 70 mmol

    
     2.66 g LAH)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (200 mL)

  • Quenching Reagents: Deionized water, 15% w/v aqueous NaOH.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, inert-gas flushed flask, dissolve 3.35 g of the nitrile precursor in 200 mL of anhydrous THF.

  • Hydride Addition: Cool the solution slightly (ice bath), then add the 70 mL of 1M LAH in diethyl ether dropwise to manage the exothermic hydride transfer.

  • Reduction Phase: Allow the reaction mixture to stir at room temperature for 18 hours.

    • Causality: The extended time at ambient temperature ensures complete reduction of the sterically hindered nitrile without requiring reflux, which could risk degrading the cyclopropane ring.

  • Fieser Quench (Critical Validation Step): Cool the mixture to 0°C. Based on the ~2.66 g of LAH used, sequentially and cautiously add:

    • 2.6 mL of

      
        (Dropwise, highly exothermic)
      
    • 2.6 mL of 15% aqueous NaOH

    • 7.8 mL of

      
       
      
    • Self-Validation: The successful execution of this step is visually confirmed when the initial gray, gelatinous mixture transforms into a clear organic phase with a dense, white, granular precipitate (lithium aluminate salts).

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake generously with additional THF to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the title product as a viscous, slightly yellow oil.

    • Yield: 3.47 g (100% yield). The product is of sufficient purity for immediate downstream coupling.

Quantitative Data & Analytical Characterization

Thorough analytical characterization is required to verify the integrity of the cyclopropane ring and the successful reduction of the nitrile. Below is the summarized


 NMR data (

) for the isolated intermediate .
Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (

)
Integration
Aromatic (

-Benzyl)
7.20multiplet (m)-5H
Benzylic

3.54AB quartet12 Hz2H
Ring CH (Pyrrolidine)2.92doublet (d)8 Hz1H
Ring CH (Pyrrolidine)2.87doublet (d)9 Hz1H
Aminomethyl

2.81doublet (d)13 Hz1H
Aminomethyl

2.59doublet (d)13 Hz1H
Ring CH (Pyrrolidine)2.33doublet of doublets (dd)8, 4 Hz1H
Ring CH (Pyrrolidine)2.25doublet (d)7 Hz1H
Cyclopropane CH1.10multiplet (m)-1H
Cyclopropane CH0.97multiplet (m)-1H
Cyclopropane

0.30doublet of doublets (dd)8, 5 Hz1H

Note: The distinct upfield shift at 0.30 ppm strongly validates that the cyclopropane ring remained intact during the aggressive LAH reduction.

Downstream Pharmaceutical Applications

Once synthesized, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is immediately deployed in convergent API synthesis. Its primary application is in the synthesis of azabicyclo quinolone and naphthyridinone carboxylic acids .

In these workflows, the primary amine of the intermediate undergoes a nucleophilic aromatic substitution (


) with a 7-fluoroquinolone core (e.g., analogs of trovafloxacin). Following the coupling, the 

-benzyl group is cleaved via palladium-catalyzed hydrogenation, revealing the secondary amine which is critical for interacting with the bacterial DNA gyrase target, ultimately yielding potent broad-spectrum antibacterial agents .

References

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates Source: Organic Letters (ACS Publications) URL:[Link]

  • Source: Google Patents (Pfizer Inc.)
  • Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane Source: PrepChem URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to impart conformational restriction in neuroactive compounds (such as triple reuptake inhibitors) and as a core building block for quinolone-class antibacterials like trovafloxacin analogs[1].

Synthesizing the 1-(aminomethyl) derivative—specifically 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane —requires a highly controlled sequence of intramolecular alkylations followed by functional group reduction. While early methods relied on the intramolecular carbanionic epoxide opening pioneered by Achini and Oppolzer[2], modern scalable routes utilize a highly efficient bismesylation and double-ring-closure strategy[3]. This application note details the optimized three-step synthetic route, highlighting the mechanistic causality behind reagent selection and providing self-validating quality control (QC) metrics for each step.

Synthetic Pathway & Mechanistic Design

The synthesis proceeds via a three-step cascade: bismesylation of a diol precursor, a tandem double-alkylation to form the bicyclic core, and a bridgehead nitrile reduction.

SynthesisRoute A 3-[(benzyl)(2,3-dihydroxypropyl)amino] propanenitrile B N-benzyl-N-(2-cyanoethyl)- 2,3-dimethanesulfonyl-propylamine A->B Step 1: Bismesylation MsCl, Et3N, CH2Cl2 -10 °C, 85 min C 3-benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane B->C Step 2: Double Ring Closure NaHMDS (2 eq), Benzene/THF -10 °C, 2 h D 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane C->D Step 3: Nitrile Reduction LiAlH4, THF RT, 18 h

Figure 1: Three-step synthesis route of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Mechanistic Causality: The NaHMDS Double Ring Closure

The transformation of the acyclic dimesylate into the bicyclic system is a masterclass in cascade cyclization[3]. The addition of exactly 2.0 equivalents of Sodium hexamethyldisilazide (NaHMDS) initiates a highly ordered sequence. NaHMDS, a strong but non-nucleophilic base, first deprotonates the carbon alpha to the nitrile. According to Baldwin's rules, this carbanion undergoes a kinetically favored 5-Exo-Tet cyclization, displacing the secondary mesylate to form a pyrrolidine ring.

Immediately following, the second equivalent of NaHMDS deprotonates the remaining alpha-nitrile proton. The resulting carbanion executes a 3-Exo-Tet cyclization, displacing the primary mesylate to close the cyclopropane ring, stereoselectively yielding the 3-azabicyclo[3.1.0]hexane architecture[1].

Mechanism M1 Dimesylate Precursor (Acyclic) M2 1st Deprotonation (α-cyano carbanion) M1->M2 NaHMDS (1st eq) M3 5-Exo-Tet Cyclization (Pyrrolidine Formation) M2->M3 -OMs (Secondary) M4 2nd Deprotonation (α-cyano carbanion) M3->M4 NaHMDS (2nd eq) M5 3-Exo-Tet Cyclization (Cyclopropane Formation) M4->M5 -OMs (Primary)

Figure 2: Mechanistic pathway of the NaHMDS-mediated double ring closure.

Step-by-Step Experimental Protocols & Validation

The following protocols are adapted from established patent literature to ensure a self-validating, reproducible workflow[1].

Step 1: Bismesylation of the Diol Precursor

Objective : Convert 3-[(benzyl)(2,3-dihydroxypropyl)amino]propanenitrile to its highly reactive dimesylate derivative.

  • Dissolve the starting diol in anhydrous methylene chloride (CH₂Cl₂).

  • Add triethylamine (Et₃N, ~2.5 eq) and cool the reaction vessel to -10 °C under an inert atmosphere (N₂ or Ar).

  • Dropwise add methanesulfonyl chloride (MsCl, ~2.2 eq) while strictly maintaining the internal temperature at -10 °C to prevent side reactions.

  • Stir the reaction mixture for 85 minutes at -10 °C[3].

  • Quench & Extraction : Pour the mixture into saturated aqueous sodium bicarbonate. Extract the aqueous layer twice with CH₂Cl₂.

  • Drying & Concentration : Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Validation (QC) : The product, N-benzyl-N-(2-cyanoethyl)-2,3-dimethanesulfonyl-propylamine, is obtained as a yellow oil in ~99% yield and can be used without further purification[3]. ¹H NMR (CDCl₃) validation must show characteristic mesylate methyl singlets at δ 3.07 (s, 3H) and 3.02 (s, 3H)[3].

Step 2: NaHMDS-Mediated Double Ring Closure

Objective : Construct the 3-azabicyclo[3.1.0]hexane core via tandem intramolecular alkylations.

  • Dissolve the crude dimesylate (e.g., 32.25 g, 85.2 mmol) in anhydrous benzene (800 mL) and cool to -10 °C[3].

  • Slowly add NaHMDS (170 mL of a 1M solution in THF, 170 mmol, exactly 2.0 eq) to the solution[3]. Critical step: The exact stoichiometry prevents over-alkylation or incomplete cyclization.

  • Maintain the reaction at -10 °C for 2 hours to allow the cascade cyclization to complete.

  • Quench & Extraction : Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture three times with CH₂Cl₂.

  • Drying & Purification : Dry over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Validation (QC) : The intermediate, 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane, is isolated as a yellow oil (49% yield)[3]. ¹H NMR (CDCl₃) validation must show the disappearance of the mesylate singlets and the appearance of cyclopropane protons at δ 2.03 (m, 1H), 1.57 (m, 1H), and 1.10 (dd, J=8, 5 Hz, 1H)[3].

Step 3: LiAlH₄ Reduction to the Primary Amine

Objective : Reduce the bridgehead nitrile to an aminomethyl group without forming unfilterable emulsions.

  • Dissolve 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (e.g., 3.35 g, 16.9 mmol) in anhydrous THF (200 mL)[4].

  • Carefully add Lithium aluminum hydride (LiAlH₄) (70 mL of a 1M solution in diethyl ether, 70 mmol) at room temperature[4].

  • Stir the reaction mixture for 18 hours at room temperature.

  • Fieser Workup (Critical Causality) : To safely quench the reaction and avoid gelatinous aluminum hydroxide emulsions, cool the mixture and sequentially add 2.6 mL of H₂O , 2.6 mL of 15% aqueous NaOH , and 7.8 mL of H₂O [4].

    • Expert Insight: This strictly follows the

      
       Fieser rule. Because 70 mmol LiAlH₄ equals ~2.65 g, adding 2.6 mL of water forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate), ensuring quantitative product recovery.
      
  • Isolation : Filter the granular white precipitate. Concentrate the filtrate under reduced pressure.

  • Validation (QC) : The final product, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, is obtained as a viscous, slightly yellow oil in quantitative yield (~100%)[4]. ¹H NMR (CDCl₃) confirms the reduction via the aminomethyl protons at δ 3.54 (AB quartet, J=12 Hz, 2H) and the distinct cyclopropane proton at δ 0.30 (dd, J=8, 5 Hz, 1H)[4].

Quantitative Data & Reaction Parameters

ParameterStep 1: BismesylationStep 2: CyclizationStep 3: Reduction
Substrate Diol precursorDimesylateNitrile intermediate
Primary Reagents MsCl (2.2 eq), Et₃N (2.5 eq)NaHMDS (2.0 eq)LiAlH₄ (4.1 eq)
Solvent System CH₂Cl₂Benzene / THFTHF / Et₂O
Temperature -10 °C-10 °CRoom Temperature
Reaction Time 85 min2 h18 h
Workup Method Aqueous NaHCO₃ quenchAqueous NH₄Cl quenchFieser Workup (

)
Yield ~99% (Crude, used directly)49% (Post-Chromatography)~100% (Crude, high purity)

References

  • Brighty, K. E. (1991). Azabicyclo quinolone and naphthyridinone carboxylic acids (U.S. Patent No. 5,164,402A). U.S. Patent and Trademark Office.
  • Achini, R., & Oppolzer, W. (1975). Synthesis of pyrrolidines by intramolecular carbanionic epoxide opening. Tetrahedron Letters, 16(6), 369-372. URL:[Link]

  • PrepChem. (n.d.). Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. URL:[Link]

Sources

Step-by-step preparation of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the step-by-step preparation of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane , a critical bicyclic amine scaffold used in the synthesis of pharmaceutical agents such as fluoroquinolone antibiotics (e.g., Trovafloxacin) and biogenic amine transport modulators.

The protocol follows a robust 4-step synthetic route validated by patent literature and process chemistry data. It utilizes commercially available starting materials—benzylamine , acrylonitrile , and glycidol —to construct the strained bicyclic core via a double intramolecular cyclization strategy.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the 3-azabicyclo[3.1.0]hexane core with a specific substituent at the C1 bridgehead . Direct functionalization of the bicyclic core at C1 is difficult; therefore, the strategy relies on a "double cyclization" of an acyclic precursor containing the necessary carbon framework.

  • Target: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane[1]

  • Key Intermediate: 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (The "Nitrile")[2][3][4]

  • Cyclization Precursor: N-Benzyl-N-(2-cyanoethyl)-2,3-bis(methanesulfonyloxy)propylamine

  • Starting Materials: 3-(Benzylamino)propionitrile and Glycidol.[2]

Retrosynthesis Target 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane Nitrile 3-Benzyl-1-cyano- 3-azabicyclo[3.1.0]hexane Target->Nitrile LiAlH4 Reduction Bismesylate N-Benzyl-N-(2-cyanoethyl)- 2,3-bis(mesyloxy)propylamine Nitrile->Bismesylate NaHMDS Cyclization Diol N-Benzyl-N-(2-cyanoethyl)- 2,3-dihydroxypropylamine Bismesylate->Diol MsCl, Et3N Start Glycidol + 3-(Benzylamino)propionitrile Diol->Start Epoxide Opening

Figure 1: Retrosynthetic logic flow from the target amine back to commercially available starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Benzylamino)propionitrile (Precursor A)

Note: This compound is commercially available (CAS 1001-55-4), but can be prepared if necessary.

  • Reaction: Michael addition of benzylamine to acrylonitrile.

  • Protocol:

    • Dissolve benzylamine (1.0 equiv) in ethanol.

    • Add acrylonitrile (1.1 equiv) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 12–24 hours.

    • Concentrate in vacuo to yield the crude aminonitrile.

    • Purification: Distillation or use crude in the next step.

Step 2: Diol Formation (Epoxide Ring Opening)

This step couples the aminonitrile with glycidol to install the 2,3-dihydroxypropyl chain.

  • Reagents:

    • 3-(Benzylamino)propionitrile (Precursor A)

    • Glycidol (racemic or chiral, depending on target stereochemistry)

    • Ethanol (Solvent)[2][5]

  • Procedure:

    • Charge a reaction vessel with 3-(benzylamino)propionitrile (50 mL, ~0.32 mol) and ethanol (380 mL).

    • Add glycidol (25.4 mL, ~0.38 mol, 1.2 equiv).

    • Heat the mixture to reflux for 65 hours. Monitor by TLC for consumption of the amine.

    • Cool to RT and remove the solvent under reduced pressure.

    • Workup: Partition the residue between ethyl acetate and water . Separate the organic layer, dry over Na₂SO₄, and concentrate.[6]

    • Product: N-Benzyl-N-(2-cyanoethyl)-3-amino-1,2-propanediol (Yellow oil).[2]

Step 3: Bismesylation (Activation)

Conversion of the diol to a bis-electrophile is critical for the subsequent double displacement.

  • Reagents:

    • Diol from Step 2

    • Methanesulfonyl chloride (MsCl) (2.2–2.5 equiv)

    • Triethylamine (Et₃N) (2.5–3.0 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the crude diol in anhydrous DCM (0.2 M concentration).

    • Cool to 0°C under nitrogen.

    • Add triethylamine (3.0 equiv).

    • Add methanesulfonyl chloride (2.5 equiv) dropwise, maintaining temperature < 5°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with cold water, saturated NaHCO₃, and brine. Dry organic phase (MgSO₄) and concentrate.

    • Product: N-Benzyl-N-(2-cyanoethyl)-2,3-bis(methanesulfonyloxy)propylamine .

Step 4: Double Cyclization (Core Formation)

This is the most critical step. A strong base generates the carbanion alpha to the nitrile, which triggers a cascade cyclization to form both the pyrrolidine and cyclopropane rings.

  • Reagents:

    • Bismesylate from Step 3 (32.25 g, 85.2 mmol)

    • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF, 170 mL, 170 mmol, 2.0 equiv)

    • Benzene or Toluene (Solvent, 800 mL)

  • Procedure:

    • Dissolve the bismesylate (32.25 g) in anhydrous benzene (or toluene) (800 mL) under inert atmosphere (Ar/N₂).

    • Cool the solution to -10°C .

    • Add NaHMDS solution dropwise over 30–60 minutes. Control exotherm.

    • Stir at -10°C for 30 mins, then allow to warm to RT over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl carefully.

    • Extraction: Separate phases. Extract aqueous layer with ethyl acetate.

    • Purification: Dry combined organics and concentrate. Purify by flash chromatography (Hexanes/EtOAc) if necessary.

    • Product: 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane .

Step 5: Nitrile Reduction to Amine

The final step converts the C1-nitrile to the primary aminomethyl group.

  • Reagents:

    • 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol)[1]

    • Lithium Aluminum Hydride (LiAlH₄) (1.0 M in Et₂O or THF, 70 mL, 70 mmol, ~4 equiv)

    • Tetrahydrofuran (THF) (anhydrous, 200 mL)

  • Procedure:

    • Dissolve the nitrile (3.35 g) in anhydrous THF (200 mL).

    • Cool to 0°C under nitrogen.

    • Add LiAlH₄ solution dropwise.

    • Warm to Room Temperature and stir for 18 hours .

    • Fieser Workup:

      • Cool to 0°C.

      • Add water (2.6 mL) dropwise (slowly!).

      • Add 15% NaOH (2.6 mL).

      • Add water (7.8 mL).

    • Stir until a white granular precipitate forms.

    • Filter through a pad of Celite. Wash the pad with THF/Ether.

    • Concentrate the filtrate under reduced pressure.

    • Product: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (Viscous slightly yellow oil).[1]

    • Yield: Quantitative (~100% crude).

Data Summary & Specifications

ParameterSpecification / Value
Final Product 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
Appearance Viscous, slightly yellow oil
Overall Yield ~40–50% (over 4 steps)
Key Precursor 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane
1H NMR (CDCl3) δ 7.20 (m, 5H), 3.54 (AB q, 2H), 2.92 (d, 1H), 2.87 (d, 1H), 2.81 (d, 1H), 2.59 (d, 1H), 2.33 (dd, 1H), 2.25 (d, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, 1H).[1][3][4][5][7][8]

Critical Process Parameters (CPP) & Troubleshooting

StepParameterCriticalityTroubleshooting Tip
2 (Diol) Reaction TimeHighThe epoxide opening is slow. Ensure full reflux for >60h. Incomplete reaction leads to mono-mesylates later.
3 (Ms) TemperatureMediumKeep <5°C during MsCl addition to prevent elimination side products.
4 (Cyc) Base StrengthCritical NaHMDS is preferred over alkoxides. Alkoxides may cause elimination or transesterification issues.
4 (Cyc) TemperatureHighCool to -10°C to favor cyclization over polymerization.
5 (Red) QuenchSafetyLiAlH4 quench is exothermic and generates H2 gas. Use the Fieser method (n:n:3n) strictly.

Safety & Hazards

  • Sodium Hexamethyldisilazide (NaHMDS): Pyrophoric/water-reactive. Handle strictly under inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Class 4.3 Dangerous When Wet.

  • Benzene: Carcinogen. Substitute with Toluene where possible (process optimization may be required for temperature adjustments).

  • Acrylonitrile: Highly toxic and flammable. Use in a fume hood.

References

  • PrepChem. (n.d.). Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Achini, R., & Oppolzer, W. (1975).[3][4] Tetrahedron Letters, 369.[4] (Original description of the 1-cyano-3-azabicyclo[3.1.0]hexane synthesis).

  • Brighty, K. E. (1991). Azabicyclo quinolone carboxylic acids. U.S. Patent No. 5,164,402. Washington, DC: U.S. Patent and Trademark Office.
  • Braish, T. F. (1992). Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. World Intellectual Property Organization. (Context on 3-azabicyclo[3.1.0]hexane scaffolds).

Sources

Application Notes and Protocols: Reagents for Cyclopropanation in Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a privileged structural motif in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[2][3][4] This bicyclic system is a key component in a variety of biologically active compounds, including antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[5] Consequently, the development of efficient and stereoselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives is of significant interest to researchers in the pharmaceutical and agrochemical industries.[1]

This application note provides a comprehensive overview of common and effective reagents for the crucial cyclopropanation step in the synthesis of azabicyclo[3.1.0]hexane systems. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of the different methodologies to guide researchers in their synthetic endeavors.

Key Cyclopropanation Strategies

The formation of the cyclopropane ring fused to the pyrrolidine core is the defining step in the synthesis of azabicyclo[3.1.0]hexanes. Several robust methods have been developed to achieve this transformation, with the choice of reagent and conditions often dictating the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the construction of the azabicyclo[3.1.0]hexane skeleton. These methods typically involve the reaction of an alkene precursor, such as a 2,5-dihydropyrrole derivative, with a carbene source generated from a diazo compound in the presence of a metal catalyst.

Dirhodium(II) complexes are particularly effective catalysts for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates and diazoacetamides.[4][6][7] The choice of rhodium catalyst and the nature of the diazo compound can significantly influence the diastereoselectivity of the reaction, allowing for the selective formation of either the exo- or endo-isomer.[4][6][7]

Mechanism of Rhodium-Catalyzed Cyclopropanation:

The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium-carbene intermediate.[8] This highly reactive species then undergoes a [2+1] cycloaddition with the alkene to furnish the cyclopropane ring and regenerate the catalyst.

Rhodium-Catalyzed Cyclopropanation Rh2(L)4 Dirhodium(II) Catalyst Rh-Carbene Rhodium-Carbene Intermediate Rh2(L)4->Rh-Carbene + Diazo Compound - N2 Diazo Compound (N2CHR) Diazo Compound (e.g., EDA) Azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane Rh-Carbene->Azabicyclo[3.1.0]hexane + Alkene Alkene N-Protected 2,5-Dihydropyrrole Azabicyclo[3.1.0]hexane->Rh2(L)4 Product Release

Figure 1: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Protocol 1: Diastereoselective Synthesis of endo-Azabicyclo[3.1.0]hexane-6-carboxamides [4]

This protocol describes the dirhodium(II) tetracarboxylate-catalyzed reaction of a secondary diazoacetamide with N-Boc-2,5-dihydro-1H-pyrrole to yield the endo-isomer with high diastereoselectivity.

Materials:

  • N-Boc-2,5-dihydro-1H-pyrrole

  • Secondary diazoacetamide (e.g., 2-diazo-N-methylacetamide)

  • Dirhodium(II) acetate [Rh2(OAc)4]

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an inert atmosphere, add Rh2(OAc)4 (0.5 mol%).

  • Slowly add a solution of the secondary diazoacetamide (1.1 equiv) in anhydrous DCM to the reaction mixture over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired endo-azabicyclo[3.1.0]hexane-6-carboxamide.

Palladium catalysts offer an alternative approach, particularly for the cyclopropanation of maleimides with N-tosylhydrazones as carbene precursors.[9] This method provides access to a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.[9]

Cobalt(II) complexes of chiral porphyrins have been demonstrated to be effective catalysts for the asymmetric intramolecular cyclopropanation of allyl α-diazoacetates.[10] This approach leads to the formation of bicyclo[3.1.0]hexan-2-one derivatives with excellent diastereocontrol and good enantiocontrol.[10]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[11][12] It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. A widely used modification, known as the Furukawa reaction, employs diethylzinc and diiodomethane.[13][14] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[11]

Mechanism of Simmons-Smith Cyclopropanation:

The active reagent is believed to be an iodomethylzinc iodide carbenoid which delivers the methylene group to the double bond in a concerted fashion.

Simmons-Smith Reaction Alkene Alkene Transition_State Butterfly Transition State Alkene->Transition_State Reagent ICH2ZnI Reagent->Transition_State Cyclopropane Cyclopropane Transition_State->Cyclopropane ZnI2 ZnI2 Transition_State->ZnI2

Figure 2: Concerted mechanism of the Simmons-Smith reaction.

Protocol 2: Simmons-Smith Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol provides a general procedure for the cyclopropanation of an N-protected dihydropyrrole using the Simmons-Smith reagent.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Diiodomethane (CH2I2)

  • Zinc-copper couple (Zn-Cu)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • Activate the zinc-copper couple by washing with dilute HCl, followed by water, acetone, and diethyl ether, then dry under vacuum.

  • In a flame-dried flask under an inert atmosphere, suspend the activated Zn-Cu couple (2.0 equiv) in anhydrous diethyl ether.

  • Add diiodomethane (1.5 equiv) to the suspension and gently heat the mixture to initiate the reaction (indicated by the evolution of ethane).

  • After the initial reaction subsides, add a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in anhydrous diethyl ether.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cyclopropanation with Sulfonium Ylides

The reaction of electron-deficient alkenes, such as those found in pyrrole-2,3-diones, with stabilized sulfonium ylides offers a diastereoselective route to pyrrole-annulated cyclopropanes. This method can be performed under catalyst-free conditions.[15]

Comparative Analysis of Cyclopropanation Reagents

Reagent/Catalyst SystemCarbene SourceSubstrate ScopeStereoselectivityAdvantagesDisadvantages
Dirhodium(II) Catalysts Diazoacetates, DiazoacetamidesBroad, especially for electron-rich alkenesHigh, tunable (exo/endo)High turnover numbers, mild conditions, stereocontrol[6][7]Use of potentially explosive diazo compounds, cost of catalyst
Palladium Catalysts N-TosylhydrazonesMaleimides and other activated alkenesHigh diastereoselectivityStable carbene precursors, good yields[9]Limited to activated alkenes
Simmons-Smith Reagent DiiodomethaneWide range of alkenesStereospecific, can be directed by hydroxyl groups[11]Readily available reagents, reliableStoichiometric use of zinc, can be sensitive to steric hindrance
Sulfonium Ylides Stabilized Sulfur YlidesElectron-deficient alkenesHigh diastereoselectivityCatalyst-free conditions, mild[15]Limited to activated alkenes

Conclusion

The synthesis of the azabicyclo[3.1.0]hexane core is a critical step in the development of novel therapeutic agents. The choice of cyclopropanation reagent is paramount and should be guided by the specific substrate, desired stereochemical outcome, and scalability of the reaction. Transition metal-catalyzed methods, particularly with rhodium, offer exceptional control over stereoselectivity. The Simmons-Smith reaction remains a robust and widely applicable method, while the use of sulfonium ylides provides a mild, catalyst-free alternative for specific substrates. The protocols and comparative data presented in this application note serve as a valuable resource for researchers navigating the synthesis of these important bicyclic scaffolds.

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. ResearchGate. [Link]

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo -Azabicyclo[3.1.0]hexane-6-carboxamides. ResearchGate. [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. ACS Publications. [Link]

  • Cyclopropanation vs. single-carbon insertion of pyrrole-2,3-diones with sulfonium ylides: synthesis of functionalized 2-azabicyclo[3.1.0]hexanes and pyridine-2,3-diones. RSC Publishing. [Link]

  • Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. PMC. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. Scilit. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Stereoselective intramolecular cyclopropanation of α-diazoacetates via Co(ii)-based metalloradical catalysis. RSC Publishing. [Link]

  • The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. MDPI. [Link]

Sources

Application Note: Strategic Functionalization of the Aminomethyl Group in Azabicyclo Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the pursuit of novel chemical space, medicinal chemistry has shifted focus from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures.[1][2] This paradigm shift, famously termed "Escape from Flatland" by Lovering et al., correlates increased saturation (Fsp³) with improved clinical success rates due to enhanced solubility and reduced promiscuity.

Azabicyclo scaffolds (e.g., 3-azabicyclo[3.1.0]hexane, 2-azabicyclo[2.1.1]hexane) represent a privileged class of "conformationally restricted" building blocks. However, the aminomethyl group attached to these scaffolds presents unique challenges and opportunities:

  • The Vector Advantage: Unlike a direct ring-attached amine, the aminomethyl group (

    
    ) introduces a methylene spacer. This flexibility allows the terminal nitrogen to project functional groups into precise 3D pockets that are sterically inaccessible to the rigid parent scaffold.
    
  • The Synthetic Challenge: The bridgehead geometry often imposes significant steric hindrance, making standard coupling protocols (e.g., EDC/HOBt) sluggish or prone to side reactions.

This guide details optimized protocols for functionalizing these hindered primary amines, focusing on amide coupling, reductive amination, and urea formation.

Decision Matrix: Selecting the Chemistry

Before initiating synthesis, analyze the steric environment of your specific azabicyclo isomer (e.g., endo vs. exo). The endo face is often shielded by the bridge, requiring highly active, low-bulk reagents.

Workflow: Reaction Selection Logic

(Visualized below using Graphviz)

ReactionLogic Start Aminomethyl Azabicyclo Scaffold Target Target Functionality? Start->Target Amide Amide Bond (R-CO-NH-R') Target->Amide Acylation Amine Secondary Amine (R-CH2-NH-R') Target->Amine Alkylation Urea Urea/Carbamate (R-NH-CO-NH-R') Target->Urea Carbonylation StericCheck Steric Hindrance? Amide->StericCheck RedAm Reductive Amination (STAB/AcOH) Amine->RedAm Triphos Triphosgene/DIPEA (High Control) Urea->Triphos HATU Standard: HATU/DIPEA (High Activity) StericCheck->HATU Low/Med T3P High Sterics: T3P (Low Epimerization) StericCheck->T3P High (Endo)

Figure 1: Decision tree for functionalizing hindered aminomethyl scaffolds. Green nodes indicate recommended optimized pathways described in this guide.

Core Chemistries & Protocols

A. Amide Coupling: The T3P Advantage

For azabicyclo systems, standard uronium reagents (HATU, HBTU) can be problematic. The bulky byproduct (tetramethylurea) and the reagent itself can struggle to access the amine if it is tucked into the endo face of a bicyclic system.

Recommendation: Use T3P (Propylphosphonic anhydride) .

  • Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The cyclic anhydride structure is less sterically demanding than HATU.

  • Workup: T3P byproducts are water-soluble, eliminating the need for difficult chromatography often required to remove urea byproducts from carbodiimide couplings.

Protocol 1: T3P-Mediated Coupling for Hindered Amines

Scope: Coupling of N-Boc-3-aminomethyl-3-azabicyclo[3.1.0]hexane with sterically demanding carboxylic acids.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and the azabicyclo-amine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (Green solvent alternative).

    • Note: DMF is avoided to simplify workup, but may be used for solubility.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Expert Tip: Pyridine often suppresses epimerization better than DIPEA in T3P reactions.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[3]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 10% citric acid (removes pyridine/amines), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

B. Reductive Amination: Controlling Basicity

The aminomethyl group is highly basic (pKa ~10). Direct alkylation with halides usually leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is the only reliable method for mono-alkylation.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, STAB is non-toxic and avoids HCN generation. Unlike NaBH₄, it does not reduce aldehydes/ketones, only the intermediate iminium species.

Protocol 2: Controlled Reductive Amination

Scope: Mono-alkylation of 2-aminomethyl-2-azabicyclo[2.2.2]octane.

  • Imine Formation: Dissolve the amine (1.0 equiv) and aldehyde/ketone (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Critical Step: If using a ketone , add Acetic Acid (1.0–2.0 equiv) to catalyze imine formation. Aldehydes usually react without acid.

    • Time: Stir for 30–60 minutes at RT before adding the reductant. This ensures the equilibrium shifts toward the imine.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16 hours.

  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM.

    • Purification Note: These amines are polar. If flash chromatography is needed, use a gradient of DCM:MeOH:NH₄OH (e.g., 90:10:1).

Comparative Data: Coupling Reagents

The following data summarizes the efficiency of coupling a sterically hindered 2-substituted benzoic acid to an endo-aminomethyl-azabicyclo[3.1.0]hexane.

ReagentBaseSolventYield (%)Purity (LCMS)Comments
EDC / HOBt DIPEADMF45%88%Sluggish; difficult urea removal.
HATU DIPEADMF72%92%Fast reaction, but purification required to remove tetramethylurea.
T3P PyridineEtOAc91% 98% Cleanest profile; simple aqueous wash workup.
T3P DIPEA2-MeTHF85%95%Good "green" alternative; slightly lower yield than pyridine.

Troubleshooting & Expert Insights

Solubility Issues

Azabicyclo scaffolds, particularly as HCl salts, can be sparingly soluble in DCM or EtOAc.

  • Solution: Use a "free-basing" step. Partition the amine salt between DCM and 1N NaOH, separate the organic layer, dry, and use the free amine immediately. Alternatively, use a biphasic reaction (DCM/Water) with inorganic base (K₂CO₃) if the electrophile is stable to hydrolysis.

Regioselectivity (Secondary vs. Primary Amine)

If your scaffold contains a secondary amine in the ring (e.g., unprotected azabicyclo nitrogen) and the primary aminomethyl group:

  • The aminomethyl group (primary) is generally more nucleophilic toward acylating agents due to less steric bulk, but the ring nitrogen (secondary) is more basic.

  • Strategy: Always protect the ring nitrogen (e.g., Boc, Cbz) before functionalizing the aminomethyl group. Selective functionalization without protection is rarely high-yielding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4][5][6] Journal of Medicinal Chemistry.[4][6][7][8]

    • Significance: Defines the Fsp³ metric and the strategic value of non-arom
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Significance: Detailed comparison of T3P vs H
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10][11] Journal of Organic Chemistry.[11]

    • Significance: The definitive protocol for STAB reductive amin
  • Enamine Ltd.

    • Significance: Commercial source and structural data for azabicyclo[3.1.

Sources

Application Note: Debenzylation Protocols for 3-Benzyl-3-azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted surrogate for proline or pyrrolidine. It features in various neurotransmitter transporter inhibitors and antiviral agents. A common synthetic entry point to this system involves the formation of the bicyclic core with an N-benzyl protecting group, which must subsequently be removed to allow for further functionalization (e.g., amide coupling, reductive amination).

The Challenge: Ring Strain vs. Reactivity

The primary challenge in debenzylating 3-benzyl-3-azabicyclo[3.1.0]hexane is the cyclopropane ring . While thermodynamically more stable than often assumed, this fused three-membered ring possesses significant Newman-Kwart strain (~27 kcal/mol).

  • Risk: Under aggressive hydrogenolysis conditions (high pressure/temperature) or strong acid catalysis, the cyclopropane ring can undergo reductive ring-opening to yield gem-dimethyl or ethyl-substituted pyrrolidines.

  • Solution: The protocols below are optimized to selectively cleave the C(benzyl)-N bond while preserving the bicyclic integrity.

Decision Matrix: Selecting the Right Protocol

Before initiating the experiment, select the protocol based on your substrate's functional group profile.

DebenzylationDecision Start Start: 3-Bn-3-azabicyclo[3.1.0]hexane CheckFG Analyze Functional Groups Start->CheckFG HasHalogens Contains Halogens (Cl, Br, I) or Alkenes/Alkynes? CheckFG->HasHalogens Standard No Sensitive Groups HasHalogens->Standard No Sensitive Yes (Halogens/Olefins) HasHalogens->Sensitive Yes ProtoA PROTOCOL A: Catalytic Hydrogenolysis (Pd/C or Pd(OH)2) Standard->ProtoA ProtoB PROTOCOL B: ACE-Cl Mediated Cleavage (Chemical) Sensitive->ProtoB

Figure 1: Decision tree for selecting the appropriate debenzylation strategy. Protocol A is the green/sustainable choice; Protocol B is the chemoselective choice.

Protocol A: Mild Catalytic Hydrogenolysis

Best for: Standard substrates lacking reducible groups (C=C, C≡C) or aryl halides.

Mechanistic Insight

The reaction proceeds via the adsorption of the benzyl phenyl ring onto the catalyst surface, followed by oxidative insertion of Pd into the benzylic C-N bond. The use of a mild proton source (MeOH or dilute acid) accelerates the reaction by protonating the amine product, preventing it from poisoning the catalyst surface.

Materials
  • Substrate: 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative (1.0 equiv)

  • Catalyst: 10% Pd/C (wet support, Degussa type E101 NE/W is recommended) or 20% Pd(OH)₂/C (Pearlman’s Catalyst).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Additive: Acetic acid (AcOH) or HCl (1.0–1.1 equiv) — Optional but recommended to increase rate.

  • Hydrogen Source: H₂ balloon (1 atm).

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (1 mmol) in MeOH (10 mL, 0.1 M concentration).

    • Note: If the substrate is a free base, add 1.1 equiv of Acetic Acid or 1.0 equiv of 1M HCl. This forms the salt in situ, which debnzylates faster than the free amine.

  • Catalyst Addition: Under an argon/nitrogen blanket, carefully add 10 wt% of the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the vessel is inerted.

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x 3) and attach a hydrogen balloon.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Critical Check: Do not heat. Heating >40 °C increases the risk of cyclopropane ring opening.

  • Monitoring: Monitor by TLC or LCMS every 2 hours.

    • Self-Validation: Look for the disappearance of the benzyl signals in the aromatic region and the appearance of the secondary amine mass (M-91).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.[2]

    • Concentrate the filtrate under reduced pressure.

    • If an acid was used, the product is the salt. To obtain the free base, redissolve in CH₂Cl₂, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

Protocol B: ACE-Cl Mediated Cleavage (The "Chemical Scalpel")

Best for: Substrates containing halogens (which would be dehalogenated by Pd/H₂) or alkenes (which would be reduced).

Mechanistic Insight

1-Chloroethyl chloroformate (ACE-Cl) attacks the tertiary amine to form a quaternary ammonium species, which eliminates benzyl chloride to form a carbamate. Methanolysis of this carbamate reveals the secondary amine. This method avoids all reductive conditions.

Materials
  • Substrate: 3-Benzyl-3-azabicyclo[3.1.0]hexane derivative (1.0 equiv).[3]

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv).

  • Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Solvent 2: Methanol (MeOH).[1]

  • Base: Proton sponge or solid NaHCO₃ (Optional, to scavenge HCl).

Step-by-Step Procedure
  • Carbamate Formation:

    • Dissolve the substrate (1 mmol) in anhydrous DCE (5 mL) under an inert atmosphere (N₂/Ar).

    • Cool to 0 °C in an ice bath.

    • Add ACE-Cl (1.5 mmol) dropwise via syringe.

    • Allow to warm to room temperature, then heat to reflux (83 °C) for 3–12 hours.

    • Self-Validation (TLC/NMR): Monitor the disappearance of the starting material.[4] You will observe the formation of the intermediate carbamate (usually higher R_f than the polar amine salt).

  • Evaporation:

    • Cool the reaction mixture and concentrate to dryness on a rotary evaporator. Do not skip this step; DCE must be removed.

  • Methanolysis (Decarboxylation):

    • Redissolve the crude oily residue in MeOH (10 mL).

    • Heat to reflux (65 °C) for 1–2 hours.

    • Mechanism:[5][6][7] The methanol attacks the chloroethyl group, releasing acetaldehyde, HCl, and CO₂, yielding the amine hydrochloride.

  • Workup:

    • Concentrate the MeOH solution.

    • The residue is the hydrochloride salt of the 3-azabicyclo[3.1.0]hexane.

    • Recrystallize from EtOH/Et₂O or convert to free base (NaOH/DCM extraction) as needed.

Comparative Analysis & Troubleshooting

Method Comparison Table
FeatureProtocol A: HydrogenolysisProtocol B: ACE-Cl
Reagents H₂ / Pd/C1-Chloroethyl chloroformate
Conditions RT, 1 atm, 4–16 hReflux (DCE then MeOH), 6–18 h
Yield Typically 85–98%Typically 75–90%
Ring Stability Excellent (at RT)Excellent (Thermal stability only)
Halogen Tolerance Poor (Debromination common)Excellent
Alkene Tolerance Poor (Reduction common)Excellent
Cost Low (Catalytic)Moderate (Stoichiometric reagent)
Self-Validating Troubleshooting Guide

Issue 1: Incomplete Conversion (Protocol A)

  • Diagnosis: TLC shows stalling.

  • Fix: Add fresh catalyst (catalyst poisoning is common with amines). Add 1 equiv of HCl to protonate the amine product, preventing it from binding tightly to the Pd surface.

Issue 2: Ring Opening (Protocol A)

  • Observation: NMR shows two singlets for methyl groups (gem-dimethyl) or loss of the characteristic cyclopropane high-field signals (0.1–1.0 ppm).

  • Cause: Pressure too high or temperature too high.

  • Fix: Strictly maintain 1 atm (balloon) and 20 °C. Switch to Protocol B if the ring is uniquely sensitive due to substituents.

Issue 3: "Stuck" at Carbamate (Protocol B)

  • Observation: After MeOH reflux, mass spec shows M + (mass of carbamate).

  • Cause: Methanolysis step was too short or MeOH was not dry/hot enough.

  • Fix: Ensure the DCE is fully removed before adding MeOH. Reflux in MeOH for longer (up to 4h).

References

  • General Synthesis & Stability

    • Title: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives.[2][3][8][9][10][11][12][13]

    • Source:Chemistry – A European Journal, 2023.
    • URL:[Link]

  • ACE-Cl Methodology

    • Title: 1-Chloroethyl chloroformate: Reagent for selective N-dealkyl
    • Source:Journal of Organic Chemistry, 1984, 49(11), 2081–2082.
    • URL:[Link]

  • Cyclopropane Integrity

    • Title: Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes.[3][5][11]

    • Source:Journal of the American Chemical Society, 2017.[11]

    • URL:[Link]

  • Alternative Oxidative Methods

    • Title: Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0).[1]

    • Source:ChemC
    • URL:[Link]

Sources

Using 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in Peptidomimetic Synthesis

Part 1: Core Directive & Technical Overview

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS: 134574-95-1) is a specialized bicyclic diamine scaffold.[1] Unlike standard amino acids, it lacks a carboxylic acid, functioning instead as a conformationally restricted diamine linker .[1] Its rigid azabicyclo[3.1.0]hexane core locks the spatial arrangement of the two nitrogen atoms, making it an invaluable tool for:

  • Secondary Structure Induction: Forcing peptide backbones into

    
    -turns or poly-L-proline type II (PPII) helices.[1]
    
  • Proline Isosterism: Mimicking the pyrrolidine ring of proline while offering an additional exocyclic amine handle for side-chain functionalization or backbone extension.

  • Metabolic Stability: Replacing hydrolyzable amide bonds with stable bicyclic amine linkages, enhancing the pharmacokinetic profile of peptide drugs (e.g., DPP-IV inhibitors, quinolone antibiotics).[1]

This guide details the conversion of this raw intermediate into a viable Solid-Phase Peptide Synthesis (SPPS) building block and its subsequent incorporation into peptide chains.

Part 2: Scientific Integrity & Logic (Protocols)

Strategic Analysis: The "Orthogonal Switch"

The raw molecule contains two amine centers with distinct reactivity and protection status:[2]

  • N1 (Exocyclic, Primary): Highly nucleophilic, unhindered.[1] Currently free (in the target molecule).

  • N3 (Endocyclic, Secondary/Tertiary): Sterically constrained, part of the bicyclic system.[1] Currently protected by a Benzyl (Bn) group.[1]

The Challenge: Standard SPPS requires Fmoc/tBu orthogonality. The Benzyl group is stable to TFA (cleavage) and Piperidine (Fmoc removal), making it a "permanent" protecting group unless removed via hydrogenation.[1] The Solution: To use this in SPPS, we must perform a "Protection Switch"—protecting the primary amine (N1) with an orthogonal group (e.g., Boc or Fmoc) and removing the Benzyl group to free the secondary amine (N3) for coupling.[1]

Protocol A: Preparation of the SPPS Building Block

Objective: Convert 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane into N1-Boc-3-azabicyclo[3.1.0]hexane-1-methanamine (Free N3 secondary amine).[1]

Reagents:

  • Starting Material: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Triethylamine (TEA) (1.2 eq)[1]

  • Palladium on Carbon (Pd/C, 10% w/w)[1]

  • Ammonium Formate or Hydrogen Gas (

    
    )[1]
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Selective N1-Protection:

    • Dissolve the starting diamine in DCM at 0°C.

    • Add TEA followed by the slow addition of

      
       dissolved in DCM.[1]
      
    • Mechanistic Insight: The primary amine (N1) is significantly more nucleophilic than the tertiary benzylamine (N3).[1] At 0°C, chemoselectivity is maximized, preventing quaternization of the ring nitrogen.[1]

    • Stir at room temperature for 4 hours. Monitor by TLC (stain with Ninhydrin; product will be UV active but Ninhydrin negative/faint).[1]

    • Workup: Wash with 5% citric acid (removes unreacted amine), sat.[1]

      
      , and brine.[1] Dry over 
      
      
      
      and concentrate.
    • Result:1-(Boc-aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane .[1]

  • N3-Debenzylation (The "Activation" Step):

    • Dissolve the N1-Boc intermediate in MeOH.

    • Add 10% Pd/C catalyst (10 wt% of substrate mass).[1]

    • Hydrogenation: Apply

      
       balloon pressure (1 atm) or add Ammonium Formate (5 eq) for transfer hydrogenation (safer, easier to handle).[1] Stir at 40°C for 6–12 hours.
      
    • Validation: Monitor by LC-MS.[1] The mass should shift by -90 Da (loss of Benzyl).[1]

    • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Result:N1-Boc-3-azabicyclo[3.1.0]hexane-1-methanamine .[1] This is your Secondary Amine Building Block .

Protocol B: Incorporation into Peptide Chain (SPPS)

Context: Coupling the secondary amine (N3) to a resin-bound peptide and extending from the primary amine (N1).[1]

Reagents:

  • Resin-bound peptide (e.g., H-AA-Resin)[1]

  • Building Block (from Protocol A)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

Workflow:

  • Coupling to the Resin (Difficult Step):

    • The resin-bound peptide (C-terminus) is a carboxylic acid (after activation).[1] The incoming nucleophile is the secondary amine (N3) of the scaffold.

    • Constraint Warning: Secondary amines in bicyclic systems are sterically hindered. Standard DIC/HOBt coupling often fails.

    • Optimized Condition: Use HATU (2.0 eq) , HOAt (2.0 eq) , and DIPEA (4.0 eq) in DMF.[1]

    • Double Coupling: Perform the coupling twice for 2 hours each to ensure completion.

    • Test: Chloranil test (for secondary amines) is required; Kaiser test (for primary amines) will not work on the secondary amine.[1]

  • Chain Extension (N1-Terminus):

    • The scaffold is now attached via N3. The N1 is Boc-protected.[3]

    • Deprotection: Treat resin with 20% TFA in DCM (not Piperidine, as this is Boc, not Fmoc).[1]

      • Note: If you require Fmoc chemistry throughout, you must swap the Boc for Fmoc in Protocol A (Step 1).[1]

    • Next Coupling: The revealed N1 is a primary amine. Standard coupling (HBTU/DIPEA) works efficiently here.[1]

Part 3: Visualization & Formatting

Structural Logic Diagram

The following diagram illustrates the transformation of the raw material into a usable scaffold and its geometric impact on the peptide backbone.

PeptideScaffold Raw Raw Material 1-(Aminomethyl)-3-benzyl... Step1 Step 1: N1 Protection (Boc-anhydride) Raw->Step1 Selectivity: N1 >> N3 Step2 Step 2: N3 Debenzylation (Pd/C, H2) Step1->Step2 Remove Bn Group Block Active Building Block (Free N3 / Boc-N1) Step2->Block Yields Secondary Amine Coupling SPPS Coupling (HATU/HOAt) Block->Coupling Resin Attachment Peptide Constrained Peptide (Gamma-Turn Mimic) Coupling->Peptide Chain Extension

Caption: Workflow for converting the benzyl-protected precursor into an active SPPS building block and its integration into a peptide chain.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling (N3) Steric hindrance of the bicyclic ring.[1]Switch to HATU/HOAt or PyBOP . Perform double coupling at 40°C.
Ring Quaternization Alkylation of N3 during N1 protection.Ensure temperature is 0°C during

addition. Add reagent slowly.
Low Yield in Hydrogenation Catalyst poisoning by amine.Use Ammonium Formate transfer hydrogenation or add a drop of acetic acid to protonate the amine.
Racemization Not applicable (achiral core), but diastereomers exist.[1]Ensure starting material is diastereomerically pure (cis/trans) if stereochemistry is critical.[1]

References

  • Preparation of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane

    • Source: PrepChem.
    • Context: Detailed synthesis of the title compound via LiAlH4 reduction of the nitrile precursor.
  • Azabicyclo Quinolone Carboxylic Acids (P

    • Source: Google Patents (EP0413455A2).[1][4][5]

    • Context: Describes the use of the 1-aminomethyl derivative as a side chain for quinolone antibiotics and protection str
  • Synthesis of 3-Azabicyclo[3.1.

    • Source:Chemistry – A European Journal (via PubMed).[1]

    • Context: Review of the synthesis and application of the 3-azabicyclo[3.1.0]hexane scaffold in drug discovery.
  • Discovery of Conform

    • Source:Bioorganic & Medicinal Chemistry Letters (via PubMed).[1]

    • Context: Demonstrates the use of the azabicyclo[3.1.0]hexane scaffold to induce rigidity in the P2 region of protease inhibitors.

Sources

Application Note: Advanced Reductive Amination Techniques for 3-Azabicyclo[3.1.0]hexane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid piperidine/pyrrolidine isostere that has become a privileged pharmacophore in modern drug discovery. By orienting key functional groups in a well-defined three-dimensional space, this bicyclic system enhances target affinity, reduces off-target liability, and improves metabolic stability. It serves as the core structural motif in several therapeutic agents, including highly potent mu opioid receptor antagonists[1], dipeptidyl peptidase-IV (DPP-IV) inhibitors[2], and emerging treatments for non-alcoholic fatty liver disease (NAFLD)[3].

Functionalization or construction of this scaffold frequently relies on reductive amination. However, standard protocols often fail due to the unique steric and electronic constraints of the cyclopropane-fused system. This application note details two field-proven, highly optimized reductive amination strategies:

  • Late-Stage N-Alkylation of the intact bicyclic secondary amine using stabilized aldehyde-bisulfite adducts.

  • De Novo Enantioselective Construction of the bicyclic core via Cp*IrIII-catalyzed iterative aminative transfer hydrogenation.

Mechanistic Insights & Causality (E-E-A-T)

Challenge 1: Aldehyde Instability in Late-Stage N-Alkylation

Direct N-alkylation of the secondary amine at the 3-position of 3-azabicyclo[3.1.0]hexane with aliphatic aldehydes often suffers from poor yields. Highly reactive aldehydes tend to undergo rapid aldol condensation, forming unwanted dimers and oligomers in the reaction matrix. The Solution: The use of 4 acts as a stable electrophile reservoir[4]. Upon introduction of an aqueous base (pH ≥ 9.0), the adduct dissociates, releasing the free aldehyde in situ at a controlled rate. This immediately reacts with the 3-azabicyclo[3.1.0]hexane amine to form an iminium ion, which is subsequently trapped by sodium triacetoxyborohydride (STAB). This self-regulating system prevents aldehyde degradation and maximizes the yield of the target drug substance[4].

Challenge 2: Stereocontrolled De Novo Core Construction

When synthesizing highly substituted chiral 3-azabicyclo[3.1.0]hexanes from simple precursors, traditional double reductive amination of cis-cyclopropane dicarbonyls with primary amines using NaBH3CN often yields complex mixtures of diastereomers. The Solution: A modern alternative utilizes a5 to facilitate an iterative aminative transfer hydrogenation[5]. The primary amine condenses with one carbonyl to form an imine, which the Ir-catalyst selectively reduces. The resulting secondary amine undergoes intramolecular cyclization with the remaining carbonyl, followed by a second Ir-catalyzed reduction. This catalytic cascade ensures complete diastereoselectivity, driven by the stereocontrolled hydride delivery from the chiral Ir-complex[5].

Workflow Visualization

G Start1 Intact 3-Azabicyclo[3.1.0]hexane + Aldehyde-Bisulfite Adduct Base Aqueous Base (pH > 9.0) In situ Aldehyde Release Start1->Base Iminium1 Iminium Formation Base->Iminium1 STAB NaBH(OAc)3 Reduction Iminium1->STAB Prod1 N-Alkyl-3-Azabicyclo[3.1.0]hexane (Drug Substance) STAB->Prod1 Start2 cis-Cyclopropane Dicarbonyl + Primary Amine IrCat Cp*IrIII Catalyst Transfer Hydrogenation Start2->IrCat Iterative Iterative Amination/Cyclization IrCat->Iterative Prod2 Substituted 3-Azabicyclo[3.1.0]hexane (Chiral Core) Iterative->Prod2

Reductive amination workflows: N-alkylation vs. de novo core synthesis.

Experimental Protocols

Protocol A: N-Alkylation via Aldehyde-Bisulfite Adducts

This protocol is a self-validating system: The strict pH control ensures the aldehyde is only released when the amine is present to consume it, inherently preventing side reactions.

  • Preparation: In a reaction vessel equipped with a magnetic stirrer, suspend the aldehyde-bisulfite adduct (1.1 equiv.) in a biphasic solvent system of 2-methyltetrahydrofuran (2-MeTHF) and water (1:1 v/v). Causality: 2-MeTHF is utilized as it provides excellent phase separation and is a greener alternative to dichloromethane.

  • pH Adjustment: Add aqueous NaOH (2.0 M) dropwise until the pH of the aqueous layer reaches 9.0–9.5. Causality: This specific alkaline window triggers the dissociation of the bisulfite adduct into the free aldehyde and sodium bisulfite, without causing base-catalyzed degradation of the aldehyde[4].

  • Amine Addition: Add the 3-azabicyclo[3.1.0]hexane free base (1.0 equiv.) to the organic layer. Stir vigorously for 30 minutes at ambient temperature to allow complete iminium ion formation.

  • Reduction: Cool the biphasic mixture to 0–5 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv.). Causality: STAB is chosen over NaBH4 because its electron-withdrawing acetoxy groups reduce its nucleophilicity, ensuring it selectively reduces the highly electrophilic iminium ion rather than any unreacted free aldehyde.

  • Quench and Isolate: After 2 hours, quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-alkylated product.

Protocol B: Cp*IrIII-Catalyzed Iterative Reductive Amination

This protocol leverages catalytic transfer hydrogenation to achieve absolute stereocontrol during ring closure.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with the cis-cyclopropane dicarbonyl precursor (1.0 equiv.), the primary amine (1.2 equiv.), and the chiral Cp*IrIII catalyst (2 mol%).

  • Solvent & Hydrogen Source: Add anhydrous formic acid/triethylamine (5:2 azeotrope) as the hydrogen donor and solvent. Causality: The formate acts as a safe, liquid hydride source for the Ir-catalyzed transfer hydrogenation, avoiding the use of pyrophoric hydrogen gas or stoichiometric metallic hydrides[5].

  • Reaction: Seal the tube and stir at 40 °C for 16 hours. Causality: Mild heating ensures reaction completion and full cyclization without epimerizing the delicate cis-cyclopropane stereocenters.

  • Purification: Dilute the mixture with ethyl acetate, wash with 1M NaOH to neutralize the residual formate and triethylamine, and purify the resulting highly substituted 3-azabicyclo[3.1.0]hexane via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the performance metrics of various reductive amination techniques applied to the 3-azabicyclo[3.1.0]hexane system:

MethodReagent / CatalystSubstrateYield RangeDiastereoselectivity (dr)Key Advantage
Standard Reductive Amination NaBH(OAc)3 (STAB)Intact 3-azabicyclo[3.1.0]hexane + Aldehyde-Bisulfite75–90%N/A (N-alkylation)Prevents aldehyde oligomerization; highly scalable[4].
Iterative Transfer Hydrogenation Cp*IrIII / Formatecis-Cyclopropane dicarbonyl + Primary Amine80–95%>99:1Complete stereocontrol; de novo core synthesis[5].
Classical Double Amination NaBH3CNcis-Cyclopropane dicarbonyl + Primary Amine40–60%Variable (often <4:1)Low cost, but requires harsh conditions and yields complex mixtures.

References

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. 2

  • Preparation of 3-azabicyclo [3.1.0] hexane derivatives. Google Patents (WO2005037790A1). 4

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. 5

  • Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. Bioorganic & Medicinal Chemistry Letters. 1

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances (PMC). 3

Sources

Application Notes and Protocols for the Scalable Manufacturing of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a key structural motif found in a variety of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical industry.[1] The rigid bicyclic framework of the 3-azabicyclo[3.1.0]hexane core provides a unique three-dimensional structure that is often exploited in drug design to enhance binding affinity and selectivity to biological targets.[2] This document provides a comprehensive guide to the scalable manufacturing of this important building block, focusing on a robust and industrially viable synthetic route. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss critical process parameters for ensuring a safe, efficient, and reproducible manufacturing process.

Synthetic Strategy Overview

The overall synthetic strategy for the scalable production of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a multi-step process that begins with the construction of the core 3-azabicyclo[3.1.0]hexane ring system, followed by functionalization to introduce the aminomethyl group. The chosen route is designed to utilize readily available starting materials and scalable chemical transformations.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product Formation A 2-Aminocyclopropyl Acetal Derivative B 2-Cyano-3-acetyl-3-azabicyclo[3.1.0]hexane A->B Reaction with Cyanide & Acetic Acid C 2-Cyano-3-azabicyclo[3.1.0]hexane B->C Deacetylation D 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane C->D Benzylation E 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane D->E Nitrile Reduction

Figure 1: Overall synthetic workflow for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Part 1: Synthesis of the Precursor, 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane

The synthesis of the key nitrile precursor is a critical stage that dictates the overall efficiency of the manufacturing process. This section details a scalable approach to this intermediate.

Step 1.1: Synthesis of 2-Cyano-3-acetyl-3-azabicyclo[3.1.0]hexane

The core bicyclic structure can be efficiently constructed through a reaction involving an acetal of a 2-aminocyclopropyl aldehyde and a cyanide source in the presence of an acid.[3] This method offers a practical entry into the 3-azabicyclo[3.1.0]hexane system.

Protocol:

  • Reaction Setup: To a solution of cis-2-methylaminocyclopropane-1,1-diethylacetal in glacial acetic acid, add potassium cyanide and a catalytic amount of methanesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to 65°C and maintain for 17 hours.

  • Work-up and Isolation: After the reaction is complete, pour the mixture onto ice and extract the product. The crude 2-cyano-3-acetyl-3-azabicyclo[3.1.0]hexane can be used in the next step without extensive purification.

ParameterValueReference
Starting Materialcis-2-methylaminocyclopropane-1,1-diethylacetal[3]
ReagentsPotassium cyanide, glacial acetic acid, methanesulfonic acid[3]
Temperature65°C[3]
Reaction Time17 hours[3]
Typical Yield~57% (crude)[3]

Table 1: Reaction parameters for the synthesis of 2-cyano-3-acetyl-3-azabicyclo[3.1.0]hexane.

Step 1.2: Deacetylation to 2-Cyano-3-azabicyclo[3.1.0]hexane

The acetyl protecting group is removed under acidic conditions to yield the free secondary amine.

Protocol:

  • Reaction Setup: Dissolve 2-cyano-3-acetyl-3-azabicyclo[3.1.0]hexane in 6N hydrochloric acid.

  • Reaction Conditions: Reflux the solution for 6 hours.

  • Isolation: The product is obtained as the hydrochloride salt.

Step 1.3: Benzylation to 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane

The secondary amine is then benzylated to introduce the benzyl group.

Protocol:

  • Reaction Setup: To a solution of 2-cyano-3-azabicyclo[3.1.0]hexane hydrochloride in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate, followed by the dropwise addition of benzyl chloride.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion.

  • Work-up and Isolation: Filter the reaction mixture and concentrate the filtrate to obtain the crude product. The product can be purified by column chromatography or recrystallization.

Part 2: Scalable Reduction of 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane

The final step in the synthesis is the reduction of the nitrile group to a primary amine. While lithium aluminum hydride (LiAlH₄) is a common laboratory reagent for this transformation, its use on a large scale is often challenging due to safety concerns and cost.[4][5] Therefore, we will focus on a more scalable and industrially friendly approach: catalytic hydrogenation.

G cluster_0 Catalytic Hydrogenation cluster_1 Reaction Conditions cluster_2 Product A 3-Benzyl-1-cyano-3-azabicyclo[3.1.0]hexane F Elevated Temperature A->F G Elevated Pressure A->G B Hydrogen Gas (H2) B->F B->G C Metal Catalyst (e.g., Raney Nickel, Palladium on Carbon) C->F C->G D Solvent (e.g., Methanol, Ethanol) D->F D->G E Ammonia (optional, to suppress side reactions) E->F E->G H 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane F->H G->H

Figure 2: Key components and conditions for the catalytic hydrogenation of the nitrile precursor.

Protocol for Catalytic Hydrogenation:
  • Catalyst Selection: A variety of heterogeneous catalysts can be employed for this transformation, including Raney nickel, palladium on carbon (Pd/C), and ruthenium-based catalysts.[5][6][7][8] The choice of catalyst will depend on factors such as cost, activity, and selectivity.

  • Reaction Setup: In a high-pressure reactor, charge the 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane, a suitable solvent (e.g., methanol or ethanol), and the selected catalyst. The addition of ammonia is often beneficial to suppress the formation of secondary and tertiary amine by-products.[7][8]

  • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The optimal temperature and pressure will vary depending on the catalyst and substrate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reactor, vent the hydrogen, and filter off the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

ParameterRange/ValueRationale and Reference
Catalyst Raney Nickel, Pd/C, Ru/CThese are common industrial catalysts for nitrile hydrogenation, offering good activity and selectivity.[5][6][7][8]
Solvent Methanol, EthanolProtic solvents are typically used for this type of reduction.
Hydrogen Pressure 500 - 2000 psigHigher pressures generally increase the reaction rate.[7]
Temperature 80 - 180°CThe optimal temperature will depend on the catalyst and desired reaction time.[8]
Ammonia 5-20 moles per mole of nitrileSuppresses the formation of secondary and tertiary amine by-products.[7]

Table 2: General parameters for the scalable catalytic hydrogenation of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane.

Part 3: Purification and Quality Control

For pharmaceutical applications, the final product must be of high purity. The purification of amines on a large scale can be achieved through various methods.

Purification Protocol:
  • Distillation: For volatile amines, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization from a suitable solvent system. The free base can then be liberated by treatment with a base.

  • Chromatography: While less common for very large-scale manufacturing, chromatographic techniques can be used for high-purity requirements.

In-Process Controls and Analytical Methods:
StageAnalytical MethodPurpose
Nitrile Synthesis GC, HPLC, NMRMonitor reaction progress and determine the purity of the intermediate.
Nitrile Reduction GC, HPLCMonitor the disappearance of the starting material and the formation of the product.
Final Product HPLC, GC-MS, NMR, Elemental AnalysisConfirm the identity and purity of the final product.

Table 3: In-process controls and analytical methods for quality assurance.

Part 4: Safety Considerations

The scalable manufacturing of any chemical involves inherent risks that must be carefully managed.

  • Nitrile Reduction: The catalytic hydrogenation of nitriles involves the use of flammable hydrogen gas under high pressure.[4] The reactor must be properly designed and maintained to handle these conditions.

  • Reagents: Many of the reagents used in this synthesis are hazardous. For example, potassium cyanide is highly toxic, and benzyl chloride is a lachrymator and a potential carcinogen. Appropriate personal protective equipment (PPE) and engineering controls must be in place.

  • Exothermic Reactions: Some of the reaction steps may be exothermic. The reaction temperature must be carefully controlled to prevent runaway reactions.

Conclusion

The scalable manufacturing of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a feasible process that relies on a well-defined synthetic route and careful control of reaction parameters. By moving away from less scalable reagents like LiAlH₄ and adopting robust catalytic hydrogenation methods, this valuable building block can be produced in a safe, efficient, and cost-effective manner for pharmaceutical development and manufacturing.

References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Bicyclic amidines, process for their preparation, and their use as catalyst.
  • ResearchGate. (2021, June). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Google Patents. (n.d.). Hydrogenation of nitriles to produce amines.
  • Google Patents. (n.d.). Reduction of nitriles to primary amines.
  • Hudson, A. G., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(15), 7567-7578. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • ResearchGate. (2024, December 3). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. [Link]

  • Google Patents. (n.d.). Process for the preparation of amines by catalytic hydrogenation of nitriles.
  • Chemistry LibreTexts. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Neumann, J., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ChemCatChem, 12(23), 5994-6000. [Link]

  • Scilit. (n.d.). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 7). The Significance of Bicyclic Amines in Pharmaceutical Synthesis: Focus on Gliclazide Intermediate. [Link]

  • Kobayashi, S., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(4), 438-441. [Link]

  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Google Patents. (n.d.). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments.

Sources

Application Note: Solvent Selection for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a technical framework for solvent selection in reactions involving 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (CAS: 134574-95-1). This scaffold, characterized by a strained cyclopropane ring fused to a pyrrolidine and a reactive primary aminomethyl group, presents unique solubility and reactivity challenges.

Efficient processing requires balancing the lipophilicity of the benzyl/bicyclic core with the polarity of the primary amine. This guide details solvent systems for synthesis, extraction, and purification, emphasizing yield optimization and "Green Chemistry" alternatives.

Physicochemical Profile & Solubility Mapping[1]

To select the correct solvent, one must understand the competing polarity domains within the molecule.

Molecular Architecture
  • Lipophilic Domain: The 3-benzyl group and the 3-azabicyclo[3.1.0]hexane carbocyclic skeleton drive solubility in non-polar organic solvents.

  • Hydrophilic/Reactive Domain: The 1-aminomethyl group (

    
    ) provides a high pKa basic center and hydrogen bonding capability.
    
  • Structural Strain: The [3.1.0] bicyclic system possesses significant ring strain (

    
    27 kcal/mol). While generally stable, solvent choices that stabilize carbocation intermediates (e.g., highly polar protic solvents with strong acids) should be monitored to prevent ring-opening side reactions.
    
Solubility Matrix

The following table categorizes solvent suitability based on the physical state of the molecule (Free Base vs. Salt).

Solvent ClassSpecific SolventFree Base SolubilitySalt (HCl/TFA) SolubilityApplication Context
Chlorinated Dichloromethane (DCM)High LowStandard reaction medium; Extraction.
Ethers THF, 2-MeTHFHigh LowReduction (LiAlH4); Grignard reactions.
Esters Ethyl Acetate (EtOAc)High Very Low"Green" extraction; Crystallization anti-solvent.
Alcohols Methanol, IsopropanolHighHigh Hydrogenolysis; Salt formation; Recrystallization.
Aprotic Polar DMF, DMSOHighHighNucleophilic substitutions (

); Coupling.
Hydrocarbons Toluene, HexanesModerateNegligibleAzeotropic drying; Anti-solvent precipitation.

Reaction-Specific Solvent Protocols

Scenario A: Acylation & Amide Coupling

Target Reaction: Derivatization of the primary amine with acid chlorides or carboxylic acids.

Recommended Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

  • Rationale: The free base is highly soluble in DCM. DCM's low boiling point allows facile removal without thermal stress on the strained ring.

  • Green Alternative: 2-MeTHF offers higher boiling point and better phase separation from water during workup compared to THF, and is derived from renewable resources.

  • Base Scavenger: Use Triethylamine (

    
    ) or DIPEA. These bases remain soluble in DCM/2-MeTHF, ensuring a homogeneous reaction until the ammonium salt precipitates.
    
Scenario B: Reductive Formation (from Nitrile)

Target Reaction: Reduction of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane to the title amine.

Recommended Solvent: Anhydrous THF or Diethyl Ether (


) .
  • Rationale: Lithium Aluminum Hydride (LiAlH4) is the standard reducing agent. Ether solvents coordinate with

    
     and 
    
    
    
    species, stabilizing the transition state.
  • Critical Parameter: Solvents must be anhydrous (<50 ppm

    
    ). Moisture reacts violently with LiAlH4 and quenches the reaction, leading to partially reduced imine impurities.
    
Scenario C: Hydrogenolysis (Debenzylation)

Target Reaction: Removal of the 3-benzyl protecting group to yield the secondary amine.

Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH) .

  • Rationale: Palladium on Carbon (Pd/C) catalysts perform best in polar protic solvents which facilitate hydrogen adsorption.

  • Additive: Acetic acid (1-5%) is often added to protonate the amine, preventing catalyst poisoning by the free nitrogen lone pair.

Visualized Workflows

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Reaction Goal Type1 Reduction (Nitrile to Amine) Start->Type1 Type2 Derivatization (Amide Coupling) Start->Type2 Type3 Debenzylation (H2 / Pd-C) Start->Type3 Solv1 Anhydrous THF or Et2O (Stabilizes LiAlH4) Type1->Solv1 Requires coordination Solv2 DCM or 2-MeTHF (Solubility + Workup) Type2->Solv2 Requires non-nucleophilic Solv3 Methanol or Ethanol (+ Acetic Acid) Type3->Solv3 Requires H2 solubility

Caption: Decision matrix for solvent selection based on reaction type.

Protocol Workflow: Amide Coupling

This workflow details the standard operating procedure for coupling the amine, highlighting solvent exchange points.

ProtocolWorkflow Step1 Dissolution (Solvent: DCM/2-MeTHF) Step2 Addition (Electrophile + Base) Step1->Step2 0°C to RT Step3 Quench (Solvent: Water/NaHCO3) Step2->Step3 Completion (TLC) Step4 Phase Separation (Organic Layer) Step3->Step4 Extraction Step5 Evaporation (Isolation) Step4->Step5 Vac < 40°C

Caption: Step-by-step workflow for amide coupling reactions.

Detailed Experimental Protocol

Procedure: Synthesis of an Amide Derivative of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Materials
  • Substrate: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq).

  • Solvent: Dichloromethane (DCM), HPLC Grade (Concentration: 0.1 M).

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent: Acid Chloride (1.1 eq).

Method
  • Dissolution: Charge a reaction flask with the substrate and DCM. Stir until a clear, homogeneous solution is obtained. Note: If the substrate was stored as an HCl salt, add 2.5 eq of DIPEA to liberate the free base.

  • Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the acylation.

  • Addition: Add DIPEA, followed by the dropwise addition of the Acid Chloride.

    • Self-Validation Check: Monitor the internal temperature; ensure it does not rise above 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Endpoint: Analyze by TLC (Eluent: 5% MeOH in DCM). The starting primary amine (low Rf, ninhydrin active) should disappear.

  • Workup (Solvent Exchange):

    • Quench with saturated aqueous

      
      .
      
    • Separate phases. Extract the aqueous layer once with DCM.

    • Combine organic layers and dry over anhydrous

      
      .
      
  • Isolation: Concentrate under reduced pressure. Caution: Do not exceed 40°C bath temperature to avoid thermal degradation of the [3.1.0] system if the product is unstable.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide) Hydrolysis of Acid ChlorideEnsure DCM is dry; check water content of the amine (it is hygroscopic).
"Oiling Out" Product is an oil/gumSwitch solvent for purification. Try triturating the oil with cold Hexanes or

to induce solidification.
Ring Opening Acid sensitivityAvoid strong mineral acids during workup. Use weak acids (Citric acid) if pH adjustment is needed.
Emulsions Benzyl group lipophilicityIf DCM/Water creates an emulsion, add Brine (saturated NaCl) or filter through Celite.

References

  • Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane: Source: PrepChem.com. (n.d.). Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. [Link]

  • Cycloaddition Strategies for 3-Azabicyclo[3.1.0]hexane: Source: Beilstein Journal of Organic Chemistry. (2022).[1][2] Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. [Link][1][2]

  • General Reactivity of 3-Azabicyclo[3.1.0]hexanes: Source: National Institutes of Health (PubMed). (2023).[3] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support center for the synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane . It is designed to address the specific regiochemical and stability challenges associated with the bridgehead (C1) functionalization of the azabicyclo[3.1.0] core.

Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane Key Intermediate: 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile

Synthetic Pathway & Logic

User Question: Most literature describes 6-substituted derivatives. How do I specifically target the 1-position (bridgehead) without getting a mixture of isomers?

Technical Response: The confusion often stems from the method of cyclopropanation. Standard carbenoid addition (e.g., diazoacetate + pyrroline) typically functionalizes the C6 position (the methylene bridge). To secure the C1 (bridgehead) substitution, you must install the functional handle before cyclopropanation or use a substrate where the double bond bears the substituent.

Recommended Pathway: The most robust route to the C1-aminomethyl target is the Cyclopropanation of N-benzyl-3-cyano-3-pyrroline , followed by hydride reduction.

  • Precursor Formation: Convert N-benzyl-3-pyrrolidinone to the unsaturated nitrile (N-benzyl-3-cyano-2,5-dihydro-1H-pyrrole).

  • Core Construction: Cyclopropanation of the internal double bond. Since the nitrile is on the double bond, it becomes a bridgehead substituent (C1) upon ring closure.

  • Functionalization: Reduction of the nitrile to the primary amine.

SynthesisPathway Figure 1: Regioselective pathway to C1-substituted azabicyclo[3.1.0]hexane. Start N-Benzyl-3-pyrrolidinone Inter1 N-Benzyl-3-cyano-3-pyrroline (Unsaturated Nitrile) Start->Inter1 Cyanohydrin formation + Dehydration Inter2 1-Cyano-3-benzyl- 3-azabicyclo[3.1.0]hexane Inter1->Inter2 Cyclopropanation (Simmons-Smith or CH2I2/Zn) Product 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane Inter2->Product Reduction (LiAlH4/THF)

[1][2]

Critical Troubleshooting (Q&A)

Phase 1: Cyclopropanation (Forming the Core)

Issue: My yield for the cyclopropanation step is low (<40%), and I see significant starting material recovery.

Diagnosis: The electron-deficient nature of the 3-cyano-3-pyrroline double bond makes it a poor nucleophile for standard Simmons-Smith reagents. The nitrile group withdraws electron density, deactivating the alkene toward electrophilic carbenoids.

Corrective Protocol:

  • Switch Reagents: Move from standard Simmons-Smith (Zn-Cu) to Furukawa’s Reagent (Et₂Zn + CH₂I₂). This reagent is more soluble in organic solvents and typically more reactive.

  • Lewis Acid Activation: The addition of a mild Lewis acid (e.g., Titanium(IV) isopropoxide) can coordinate with the nitrile or the amine lone pair, directing the carbenoid delivery and enhancing reactivity.

  • Temperature Control: Unlike standard cyclopropanations, electron-deficient alkenes often require reflux conditions (DCM or DCE) rather than 0°C or RT.

Phase 2: Nitrile Reduction (The Yield Killer)

Issue: The reduction with LiAlH4 shows 100% conversion by TLC, but I lose 50% of my mass during the aqueous workup. The mixture becomes a sticky emulsion.

Diagnosis: This is the most common failure point. The basic nitrogen in the azabicyclo core coordinates strongly with aluminum salts, forming "jelly-like" aluminates that trap the product. Standard acid/base extraction often fails because the amine is amphiphilic and the bicyclic ring is strain-sensitive.

Corrective Protocol: The "Fieser" Workup (Mandatory) Do not use a standard aqueous dump. Use this stoichiometric quenching method to produce a granular, filterable precipitate.

StepReagentVolume per 1g LiAlH4 usedPurpose
1 Water 1.0 mLQuenches excess hydride. Add very slowly.
2 15% NaOH 1.0 mLConverts Al salts to aluminates (granular).
3 Water 3.0 mLHydrates the salts to release trapped amine.

Procedure:

  • Dilute reaction mixture with diethyl ether (wet ether helps).

  • Cool to 0°C.

  • Add reagents in the exact order (1:1:3 ratio) dropwise with vigorous stirring.

  • Crucial: Stir for 30–60 minutes at RT until the gray precipitate turns white and granular .

  • Filter through Celite. The amine will be in the filtrate.

Phase 3: Stability & Storage

Issue: The product turns yellow/brown upon storage.

Diagnosis: The free base of 1-(aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is prone to oxidation and potential ring-opening due to the strain of the cyclopropane ring fused to the pyrrolidine.

Corrective Protocol: Immediately convert the free amine to the Dihydrochloride Salt .

  • Dissolve the crude oil in dry Ethanol or MeOH.

  • Add 2.2 equivalents of HCl (in dioxane or ether).

  • Precipitate with Et₂O. Note: The salt form stabilizes the strained ring system and prevents N-oxide formation.

Advanced Optimization Logic

The following decision tree helps you select the correct reduction agent based on your specific impurity profile.

ReductionLogic Figure 2: Selection of reduction strategy. Start Start: 1-Cyano Precursor Choice Is the Benzyl group essential for the next step? Start->Choice Yes Yes (Keep Benzyl) Choice->Yes Use Method A No No (Debenzylation OK) Choice->No Use Method B MethodA Method A: LiAlH4 / THF (Standard) RiskA Risk: Al-emulsions Sol: Fieser Workup MethodA->RiskA MethodB Method B: Raney Ni / H2 (High Pressure) RiskB Risk: Benzyl cleavage Sol: Monitor pressure MethodB->RiskB

Analytical Checkpoints

To ensure the integrity of the [3.1.0] system, verify these specific NMR signals:

Feature1H NMR (CDCl3) Expected SignalDiagnostic Value
Cyclopropane (H6) High field multiplets (0.3 – 1.2 ppm)Confirms the bicyclic ring is intact.
Benzyl CH2 AB Quartet (approx 3.5 ppm, J=12 Hz)Indicates the N-benzyl group is present and the N is chiral (rigid).
Aminomethyl CH2 Doublet/Multiplet (approx 2.6 - 2.9 ppm)Confirms reduction of CN to CH2NH2.

Warning: If the high field signals (0.3–1.2 ppm) disappear and olefinic signals appear (5.0–6.0 ppm), the cyclopropane ring has opened (likely due to thermal stress or excessive acid during salt formation).

References

  • PrepChem. "Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane."[1] PrepChem.com. Accessed 2024.[2][3] [Link] (Primary source for the LiAlH4 reduction protocol and stoichiometry).

  • World Intellectual Property Organization. "Process for the preparation of (1α, 5α, 6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane." WO/2005/026122. [Link] (Source for industrial scale-up considerations and alternative isomer handling).

  • Ghorbani, M., et al. "A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes." Organic Letters, 2016, 18(19), 4759–4761. [Link] (Background on multicomponent assembly of the azabicyclo core).

  • ChemGuide. "Reducing Nitriles to Primary Amines." [Link] (Mechanistic grounding for the LiAlH4 reduction selectivity).

Sources

Technical Support Center: Purification of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane. This document provides field-proven insights, troubleshooting guides, and detailed protocols tailored for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common and complex purification challenges associated with this versatile bicyclic amine.

The unique structure of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, featuring both a primary and a tertiary amine, presents specific purification hurdles, primarily due to its basicity and potential for complex impurity profiles. This guide is structured to provide direct, actionable solutions to issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane?

The main difficulties stem from its chemical nature. As a diamine, the compound is basic and can interact strongly with standard acidic silica gel, leading to issues like peak tailing, low recovery, or even degradation on the column.[1][2] Furthermore, depending on the synthetic route, you may be dealing with diastereomers which can be difficult to separate, or enantiomers which require specialized chiral separation techniques.[3][4]

Q2: What are the most effective initial purification methods for this compound?

For a crude reaction mixture, a preliminary acid-base extraction is highly effective for removing non-basic organic impurities. Following this, flash column chromatography on a modified stationary or mobile phase is the most common method for achieving high purity.[5] For final polishing or to obtain a crystalline solid, recrystallization is a viable option.[6]

Q3: What are the typical impurities I should anticipate?

If synthesizing from 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane via reduction (e.g., with LiAlH₄), common impurities include unreacted nitrile starting material and aluminum salts from the workup.[7] Other potential impurities are byproducts from the specific reaction, residual solvents, and any diastereomers formed during synthesis.

Q4: Is this compound chiral? Will I need to perform a chiral separation?

Yes, the 3-azabicyclo[3.1.0]hexane core contains multiple stereocenters. If your synthesis is not stereospecific, you will obtain a mixture of enantiomers or diastereomers. While diastereomers can sometimes be separated by standard chromatography, separating enantiomers requires specialized High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[8][9]

Troubleshooting & Optimization Guides

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Column Chromatography Troubleshooting

Question: My product is streaking badly or showing significant tailing during TLC analysis and column chromatography on silica gel. What's happening?

Answer: This is a classic sign of a strong interaction between your basic amine compound and the acidic silanol groups on the surface of standard silica gel.[2] This interaction slows the elution of your compound in an uneven manner, causing the streak.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. This allows your compound to elute more cleanly.

    • Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase.

    • Ammonium Hydroxide (NH₄OH): For more polar solvent systems (like DCM/Methanol), adding 0.5-1.5% of concentrated NH₄OH can be very effective. A patent for a similar compound utilized a methylene chloride/ethanol/ammonium hydroxide gradient.[5]

  • Stationary Phase Modification: Instead of modifying the solvent, change the solid phase to one more compatible with basic compounds.

    • Amine-Functionalized Silica: These columns have a basic surface, which repels the amine and prevents strong binding, leading to excellent peak shape.[2][10]

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Silica Deactivation: You can pre-treat, or "deactivate," your standard silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.[1]

Question: My product recovery from the silica gel column is very low. I suspect it's stuck on the column. How can I get it off?

Answer: Low recovery is another consequence of the strong acid-base interaction with silica gel, where a portion of your product may be irreversibly adsorbed.[2]

Solutions:

  • Highly Polar/Basic Flush: After your normal gradient has finished, try flushing the column with a much stronger eluent system, such as 5-10% ammonium hydroxide in methanol or ethanol. This will deprotonate and displace your bound product.

  • Proactive Prevention: The best solution is prevention. Always use one of the modified systems described above (basic modifier or alternative stationary phase) to avoid this issue in the first place.

Recrystallization Troubleshooting

Question: I've isolated my compound as an oil after chromatography. Now it won't crystallize from any solvent I try. What can I do?

Answer: Failure to crystallize can be due to residual impurities, using an inappropriate solvent, or the compound having a low melting point.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[1]

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This seed crystal will act as a template.[1]

  • Optimize the Solvent System:

    • Single Solvent: Methanol (MeOH) has been successfully used to recrystallize other 3-azabicyclo[3.1.0]hexane derivatives and is a good starting point.[6][11]

    • Co-Solvent System: If a single solvent fails, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, DCM). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, diethyl ether, water) until the solution becomes persistently cloudy. Gently heat to clarify and then cool down slowly.[1]

Question: My compound is "oiling out" during recrystallization instead of forming solid crystals. How can I prevent this?

Answer: "Oiling out" happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a compound-solvent eutectic). The compound comes out of solution as a liquid instead of a solid.[1]

Solutions:

  • Increase Solvent Volume: You may be using too little solvent. Add more of the hot recrystallization solvent to decrease the saturation point, then cool slowly.[1]

  • Slow Down Cooling: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, and then move it to a refrigerator. Slow cooling is critical for forming a proper crystal lattice.[1]

  • Change Solvents: Select a solvent with a lower boiling point.

Chiral Separation

Question: My NMR analysis suggests I have a mixture of diastereomers. How can I separate them?

Answer: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques, although it may require high-resolution methods.

Solutions:

  • High-Efficiency Column Chromatography: Use a high-quality silica gel with a small particle size. Run a long column with a very shallow and slow gradient to maximize separation.

  • HPLC: If flash chromatography fails, semi-preparative HPLC on a normal or reverse-phase column can often provide the necessary resolution to separate diastereomers.

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol is designed to mitigate the issues associated with purifying basic amines on silica gel.

  • TLC Analysis & Solvent Selection:

    • Prepare a stock solution of your crude product.

    • On a TLC plate, test various mobile phase systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • To each system, add 1% triethylamine (TEA).

    • Identify the solvent system that gives your product an Rf value of approximately 0.25-0.35 with good separation from impurities.

  • Column Packing:

    • Dry or slurry pack a column with standard silica gel using your chosen non-polar solvent (e.g., hexane).

  • Column Equilibration:

    • Before loading your sample, flush the column with at least 5 column volumes of your initial eluent mixture (including the 1% TEA). This deactivates the acidic sites.[1]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Run the column using a gradient elution, slowly increasing the polarity of the mobile phase while maintaining the 1% TEA concentration throughout.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions. Be aware that removing triethylamine under reduced pressure can be difficult due to its high boiling point. An acid wash of the combined fractions may be necessary if trace TEA is a concern for downstream applications.

Recommended Chromatography Conditions
Stationary PhaseMobile Phase SystemModifierTarget Rf
Silica GelHexane / Ethyl Acetate1-2% Triethylamine0.25-0.35
Silica GelDichloromethane / Methanol1-2% Triethylamine0.25-0.35
Silica GelDichloromethane / Ethanol0.5-1.5% NH₄OH0.25-0.35
Amine-functionalized SilicaHexane / Ethyl AcetateNone needed0.25-0.35
Protocol 2: Acid-Base Extraction for Crude Purification

This liquid-liquid extraction technique is an excellent first-pass purification to remove neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl). Your amine product will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Perform one wash with fresh organic solvent (DCM or EtOAc) to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5N sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the solution is strongly basic (pH > 12).[5] Your product will deprotonate and may precipitate or form an oil.

  • Product Re-extraction: Extract the basic aqueous layer three to four times with fresh DCM or EtOAc. Your purified amine product will now be in the organic layer.[5]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product as an oil or solid.[5]

Visual Workflow Guides

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the characteristics of your crude sample.

Purif_Strategy Start Crude Product 1-(Aminomethyl)-3-benzyl -3-azabicyclo[3.1.0]hexane CheckPurity Initial Purity Assessment (TLC, NMR) Start->CheckPurity HighPurity >90% Pure? CheckPurity->HighPurity Low Impurity Count AcidBase Acid-Base Extraction CheckPurity->AcidBase High Impurity Count (Non-basic) IsSolid Is it a solid? HighPurity->IsSolid Yes ColumnChrom Modified Column Chromatography HighPurity->ColumnChrom No (Oil) Recrystallize Recrystallization (e.g., from Methanol) IsSolid->Recrystallize Yes IsSolid->ColumnChrom No FinalProduct Pure Crystalline Product Recrystallize->FinalProduct CheckDiastereomers Diastereomers Present? ColumnChrom->CheckDiastereomers AcidBase->ColumnChrom Further Purification Needed CheckDiastereomers->FinalProduct No ChiralSep Chiral HPLC CheckDiastereomers->ChiralSep Yes ChiralSep->FinalProduct Separated Isomers

Caption: Decision tree for selecting a purification method.

Column Chromatography Troubleshooting Flow

This diagram provides a step-by-step guide for troubleshooting common issues encountered during column chromatography of the target compound.

Column_Troubleshoot Start Problem Observed (Streaking, Low Recovery) CheckSilica Are you using standard silica gel? Start->CheckSilica UseModifier Add Basic Modifier to Eluent (e.g., 1% TEA or NH4OH) CheckSilica->UseModifier Yes Success Successful Purification CheckSilica->Success No (Already modified) StillIssue Still have issues? UseModifier->StillIssue ChangeStationary Change Stationary Phase StillIssue->ChangeStationary Yes StillIssue->Success No AmineSilica Use Amine-Functionalized Silica ChangeStationary->AmineSilica Alumina Use Neutral/Basic Alumina ChangeStationary->Alumina AmineSilica->Success Alumina->Success

Caption: Troubleshooting flow for column chromatography issues.

References

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Google Patents. (2015, September 15). US9133159B2 - 1-heteroaryl-3-azabicyclo[3.1.
  • PrepChem.com. Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. [Link]

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • Google Patents. EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)
  • PMC. (2025, January 16). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. [Link]

  • Google Patents. EP1586554A1 - Purification of 1,3-bis(aminomethyl)
  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Google Patents. WO2005047215A2 - Processes for preparing bicyclo [3.1.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Reddit. (2023, June 15). Purification - Help : r/OrganicChemistry. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. [Link]

  • Chemical Science (RSC Publishing). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • Chemist Library. Chiral Separation Techniques. [Link]

  • Chemistry Online @ UTSC. Column Chromatography Theory. [Link]

  • ResearchGate. Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives 89 and.... [Link]

  • ResearchGate. (2019, October 7). (PDF) Synthesis of Bicyclo[3.1.0]hexanes by (3+2) Annulation of Cyclopropenes with Aminocyclopropanes. [Link]

  • Beilstein Archives. (2022, February 14). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • Beilstein Archives. (2022, February 14). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. [Link]

Sources

Technical Support Center: Troubleshooting 3-Benzyl-3-azabicyclo[3.1.0]hexane Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Working with 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives presents unique physicochemical challenges. While this rigid, bicyclic amine scaffold is highly valuable in medicinal chemistry—often utilized as a conformationally restricted bioisostere—its structural features result in high crystal lattice energy and poor aqueous solubility. Specifically, the highly lipophilic benzyl group combined with the rigid bicyclic core makes it difficult to keep the compound in solution during biological evaluations.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers in both in vitro and in vivo settings.

Diagnostic Workflow

Troubleshooting A Solubility Issue: 3-benzyl-3-azabicyclo[3.1.0]hexane B Identify Target Application A->B C In Vitro Assays (Aqueous Buffer) B->C D In Vivo Dosing (Systemic Admin) B->D E Is the compound a Free Base? C->E F Formulate with 20% HP-β-CD D->F G Synthesize Mesylate Salt E->G Yes H Use 1-5% DMSO Co-solvent E->H No (Already a Salt) G->H If still precipitating

Diagnostic workflow for troubleshooting 3-benzyl-3-azabicyclo[3.1.0]hexane solubility.

Frequently Asked Questions (FAQs)

Q1: My free base compound crashes out of aqueous buffer at pH 7.4. Why does this happen, and how can I fix it?

The Causality: The tertiary amine in the 3-azabicyclo[3.1.0]hexane system typically has a pKa between 8.5 and 9.5. At physiological pH (7.4), a dynamic equilibrium exists where a significant fraction of the compound remains un-ionized. The un-ionized free base is highly lipophilic due to the benzyl moiety, causing rapid hydrophobic aggregation and precipitation[1].

The Solution: You must disrupt the crystal lattice energy and increase the solvation potential. The most effective method for this specific scaffold is synthesizing the methanesulfonate (mesylate) salt [2]. Unlike small chloride ions, the bulky mesylate counterion significantly lowers the melting point of the solid state and provides a highly solvated hydration shell, drastically improving thermodynamic solubility.

Q2: I need to dose this compound in vivo, but it is insoluble in standard saline. What vehicles are recommended?

The Causality: In vivo dosing requires high-concentration boluses that cannot rely on toxic levels of organic co-solvents like DMSO.

The Solution: We recommend inclusion complexation using Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The hydrophobic internal cavity of HP-

-CD perfectly accommodates the lipophilic benzyl ring of your compound, shielding it from the aqueous environment. Meanwhile, the hydrophilic hydroxyl groups on the cyclodextrin's exterior maintain excellent bulk aqueous solubility[3].

Quantitative Data: Typical Solubility Profiles

The following table summarizes the expected solubility ranges for 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives across different states and vehicles. (Note: Exact values will vary based on specific ring substitutions).

Compound StateVehicle / MatrixApparent Solubility (mg/mL)Application Suitability
Free Base PBS (pH 7.4)< 0.01None (Will precipitate)
Free Base 100% DMSO> 50.0Stock Solutions only
Methanesulfonate Salt Deionized Water10.0 - 15.0In Vitro Assays
Free Base 20% HP-

-CD in Saline
5.0 - 8.0In Vivo Dosing (IV/PO)

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a verification step to confirm success before proceeding to your biological assays.

Protocol A: Synthesis of the Methanesulfonate Salt

Use this protocol to convert your insoluble free base into a highly soluble salt for in vitro screening.

  • Dissolution: Dissolve 1.0 equivalent of the 3-benzyl-3-azabicyclo[3.1.0]hexane free base in a minimal volume of ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) at room temperature.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring. A precipitate should begin to form almost immediately as the salt is insoluble in the non-polar organic solvent.

  • Maturation: Stir the suspension for 2 hours at room temperature to ensure complete salt formation and crystal maturation.

  • Isolation: Filter the solid under a vacuum, wash with cold MTBE, and dry under a high vacuum for 12 hours.

  • Self-Validation Check:

    • NMR: Perform

      
      H-NMR in D
      
      
      
      O. You must observe a distinct singlet at ~2.8 ppm corresponding to the mesylate methyl group, integrating to 3 protons relative to your scaffold.
    • Visual: The resulting powder should instantly dissolve in deionized water at 10 mg/mL without turbidity.

Protocol B: HP- -CD Complexation for In Vivo Dosing

Use this protocol to formulate the compound for animal studies without relying on harsh organic solvents.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 0.9% sterile saline. Stir until completely clear.
  • Compound Addition: Add the required mass of your 3-benzyl-3-azabicyclo[3.1.0]hexane compound (target: 5 mg/mL) directly to the cyclodextrin solution.

  • Complexation: Vortex aggressively for 2 minutes, then sonicate in a water bath at 37°C for 15-30 minutes. The thermal energy accelerates the insertion of the benzyl group into the cyclodextrin cavity.

  • Sterile Filtration: Pass the formulated solution through a 0.22 µm PES (polyethersulfone) syringe filter.

  • Self-Validation Check:

    • DLS: Use Dynamic Light Scattering (DLS) to confirm the absence of sub-visible aggregates.

    • Visual: The solution must be optically clear. If any opalescence remains, the compound has exceeded the complexation capacity, and the target concentration must be lowered.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, J. I. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics (PMC). URL:[Link]

  • European Chemicals Agency (ECHA). "(1α5α6α)-6-nitro-3-benzyl-3-azabicyclo[3,1,0]hexane methanesulfonate salt." ECHA CHEM Database. URL:[Link]

  • Orienti, I., et al. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceuticals (MDPI). URL:[Link]

Sources

Minimizing side reactions in azabicyclo[3.1.0]hexane ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Ring Closure Protocols

Status: Operational | Tier: Level 3 (Senior Support)

Introduction: The Strain Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of the 3-azabicyclo[3.1.0]hexane core—a critical proline surrogate and pharmacophore in glutamate receptor agonists and antiviral agents—is failing.

The core challenge is thermodynamic: you are forcing a pyrrolidine to fuse with a cyclopropane. This creates significant ring strain (~26 kcal/mol). Your system will fight this closure, preferring pathways that relieve strain (elimination) or open the ring (acid-mediated cleavage).

This guide prioritizes Kinetic Control . We must lower the activation energy for the desired closure while raising the barrier for the side reactions.

Module 1: Intramolecular Nucleophilic Displacement

Context: You are cyclizing a pyrrolidine derivative bearing a leaving group (LG) and an electron-withdrawing group (EWG).

The Failure Mode: Elimination vs. Cyclization

The most common ticket we receive involves the formation of enamines or allylic amines instead of the bicycle. This occurs when the base acts as a Brønsted base (removing a proton to form a double bond) rather than facilitating the nucleophilic attack.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Base Selection LiHMDS or NaHMDS (1.1 equiv)Bulky disilazides are non-nucleophilic and sterically hindered. They rapidly deprotonate the

-carbon but are too large to attack the protecting groups or encourage E2 elimination on the pendant chain compared to smaller bases like NaH or KOtBu.
Temperature -78°C to -40°C Cyclization is often favored entropically (intramolecular). Low temperatures suppress the higher-energy transition state required for intermolecular side reactions or elimination.
Leaving Group Mesylate (Ms) or Triflate (Tf) Iodides are good but can lead to radical side reactions if light isn't excluded. Tosylates are often too slow, allowing the carbanion time to epimerize or eliminate.
Solvent THF / HMPA (9:1) A polar aprotic co-solvent (HMPA or DMPU) breaks up ion pairs, making the carbanion "naked" and significantly more nucleophilic, speeding up the

closure before elimination can occur.
Visualizing the Pathway

G Start Precursor (Pyrrolidine w/ LG) Base Base Treatment (LiHMDS) Start->Base Carbanion Carbanion Intermediate Base->Carbanion Deprotonation Cycle DESIRED: 3-azabicyclo[3.1.0]hexane (Kinetic Product) Carbanion->Cycle Intramolecular SN2 (Fast at -78°C) Elim SIDE REACTION: Enamine/Alkene (Thermodynamic Product) Carbanion->Elim E2 Elimination (Favored by Heat/Small Base)

Figure 1: Kinetic competition between ring closure (SN2) and elimination (E2). Low temperature and bulky bases favor the green path.

Module 2: The Kulinkovich-de Meijere Reaction

Context: You are building the ring from an amide using a Grignard reagent and Titanium(IV) isopropoxide.[1] This is powerful but prone to "stall" or "over-reduction."

The Failure Mode: Catalyst Poisoning & Ligand Exchange Failure

Users often report low yields or recovery of starting amide. This is usually due to the failure of the ligand exchange step where the Grignard reagent fails to generate the active titanacyclopropane species effectively.

Step-by-Step Optimization Guide
  • The "Slow Addition" Rule:

    • Action: Add the Grignard reagent to the Amide/Ti mixture over 4–6 hours via syringe pump.

    • Reason: High concentrations of Grignard trigger a side reaction where the active titanacyclopropane reacts with another equivalent of Grignard, leading to titanium(III) species which are catalytically dead for this cycle.

  • Stoichiometry Check:

    • Standard: 1.0 equiv Amide : 1.0 equiv Ti(OiPr)4 : 3.0 equiv EtMgBr.

    • Optimization: If using cyclohexyl Grignard (ligand exchange method), use MeTi(OiPr)3 instead of Ti(OiPr)4. It initiates the cycle faster and suppresses the formation of ethane gas byproducts that disturb the reaction surface.

  • Lewis Acid Additives:

    • Issue: Sterically hindered amides won't coordinate to Titanium.

    • Fix: Add BF3·OEt2 (1.0 equiv). This activates the amide carbonyl, facilitating the insertion of the titanium species.

Decision Tree: Troubleshooting Low Yields

K Problem Issue: Low Yield in Kulinkovich-de Meijere Check1 Is Starting Material Recovered? Problem->Check1 Check2 Is Product Ring-Opened? Check1->Check2 No (Complex Mixture) Sol3 Fix: Add BF3·OEt2 (Steric Activation) Check1->Sol3 Yes (Unreacted) Sol1 Fix: Increase Ti(OiPr)4 to 1:1 Use Syringe Pump Addition Check2->Sol1 No (Just Low Conv.) Sol2 Fix: Quench at -78°C Avoid Acidic Workup Check2->Sol2 Yes (Amino-ketone found)

Figure 2: Diagnostic flow for titanium-mediated cyclopropanation failures.

Module 3: Stereochemical Integrity (Epimerization)

Context: You have successfully closed the ring, but the substituent at C2 (often a carboxylate) has scrambled, or you need a specific endo/exo isomer.

The Mechanism of Scrambling

The C1-C5 bond in azabicyclo[3.1.0]hexane possesses significant p-character (Walsh orbitals). Substituents at C2 or C4 are prone to epimerization because the planar enolate/enamine intermediate relieves the eclipse strain of the bicycle.

FAQ: Handling Stereocenters

Q: My cis-isomer converts to trans upon silica column purification. Why? A: Silica gel is slightly acidic. The protonation of the bridgehead nitrogen or the carbonyl oxygen can lower the barrier for ring-opening/re-closing or enolization.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes. This neutralizes acidic sites. Alternatively, use neutral alumina.

Q: How do I lock the conformation during synthesis? A: Use a bulky protecting group on the Nitrogen (e.g., Boc or Cbz ).

  • Reason: The carbamate forces the nitrogen into a planar geometry, which increases the barrier for the inversion of the neighboring stereocenters compared to a free amine or simple alkyl amine.

Q: I need the endo isomer, but I keep getting exo. A: This is often thermodynamic control taking over. The exo isomer is generally less sterically crowded.

  • Fix: If synthesizing via carbene insertion (diazo compounds), use a bulky, chiral catalyst (e.g., Rh2(S-DOSP)4 ) to enforce approach control (kinetic) rather than product stability (thermodynamic).

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives (Review) Source: Li, Y., et al. (2023).[2] Chemistry - A European Journal. Link:[Link]

  • Kulinkovich-de Meijere Reaction Mechanism & Optimization Source: Organic Chemistry Portal / Kulinkovich, O. G., & de Meijere, A. Link:[Link][3]

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Source:Journal of Organic Chemistry (via PubMed). Link:[Link]

  • Identifying Where Substitution and Elimination Reactions Happen Source: Master Organic Chemistry. Link:[Link]

Sources

Technical Support Center: Stability of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a valuable structural motif in medicinal chemistry, appearing in a range of biologically active compounds and pharmaceutical intermediates.[1][2][3][4][5] The stability of this bicyclic system, particularly under the acidic conditions frequently encountered during synthesis, purification, formulation, and analytical method development, is a critical parameter for successful research and development.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address common stability challenges associated with 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in acidic environments.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary sites of potential instability for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane under acidic conditions?

Answer: There are three primary sites on the molecule that are susceptible to acidic conditions, each with a different level of reactivity. Understanding these sites is the first step in predicting and controlling the compound's stability.

  • Basic Nitrogen Atoms: The most immediate interaction with acid will be the protonation of the two nitrogen atoms: the primary aminomethyl group and the tertiary amine within the bicyclic system. This is a reversible acid-base reaction and does not represent degradation, but it will alter the molecule's solubility and chromatographic behavior.

  • The Fused Cyclopropane Ring: The bicyclo[3.1.0]hexane system contains a strained cyclopropane ring. Strain-releasing ring-opening reactions can be catalyzed by acids, representing a significant degradation pathway.

  • The N-Benzyl Protecting Group: The bond between the tertiary nitrogen and the benzyl group is generally robust. However, it is not completely inert and can be cleaved under harsh acidic conditions, representing a second potential degradation pathway.[6][7]

cluster_molecule cluster_labels mol A Primary Amine (Protonation Site) A->mol B Tertiary Amine (Protonation Site) B->mol C Strained Cyclopropane Ring (Potential for Acid-Catalyzed Opening) C->mol D N-Benzyl Group (Potential for Cleavage) D->mol

Caption: Key structural features and potential sites of acidic instability.

Q2: I'm observing changes in my sample at low pH. Is this degradation or simple protonation?

Answer: This is a critical distinction. Simple protonation is expected and reversible, while degradation is irreversible and results in new chemical entities.

  • Protonation: In acidic media (e.g., pH < 8), one or both nitrogen atoms will be protonated. This will significantly increase the compound's polarity and aqueous solubility. On a reverse-phase HPLC, you will likely observe a significant shift to an earlier retention time. This is not degradation. If you neutralize the sample and re-analyze, the retention time should return to the original value.

  • Degradation: This involves the breaking of covalent bonds. On an HPLC chromatogram, degradation is indicated by a decrease in the peak area of the parent compound over time and the appearance of new, distinct peaks (degradants). These changes are irreversible upon neutralization.

Troubleshooting Tip: To quickly differentiate, run a time-zero sample in your acidic mobile phase or diluent. Then, let a second sample sit in the acidic solution for a set period (e.g., 1 hour) before injection. A shift in retention time that is stable over time indicates protonation. The appearance of new peaks that grow over time confirms degradation.

Q3: My compound is degrading in acid. What is the most probable degradation pathway?

Answer: The most likely degradation pathway under moderately acidic conditions is the acid-catalyzed opening of the strained cyclopropane ring. The strain energy of the bicyclo[3.1.0]hexane system makes the C1-C5 and C1-C6 bonds susceptible to cleavage.

Proposed Mechanism:

  • Protonation: The tertiary nitrogen (N3) is protonated by the acid.

  • Ring Opening: The protonated amine acts as an electron-withdrawing group, weakening the adjacent C-C bonds of the cyclopropane ring. A nucleophile (e.g., water, or the counter-ion of the acid) can then attack one of the cyclopropane carbons (C1 or C5), leading to ring opening. This process relieves the ring strain and results in a more stable substituted pyrrolidine or piperidine derivative.

start Parent Compound (1-Aminomethyl-3-benzyl-3- azabicyclo[3.1.0]hexane) protonation Protonation at N3 start->protonation H⁺ ring_opening Nucleophilic Attack (e.g., by H₂O) protonation->ring_opening Ring Strain debenzylation N-Debenzylation (Harsher Conditions) protonation->debenzylation Strong Acid / High Temp product1 Degradant 1 (Substituted Pyrrolidine) ring_opening->product1 Path A product2 Degradant 2 (Substituted Piperidine) ring_opening->product2 Path B product3 Debenzylated Parent debenzylation->product3

Caption: Potential acid-catalyzed degradation pathways.

Q4: How stable is the N-benzyl protecting group to acid?

Answer: The N-benzyl group is considered a relatively acid-stable protecting group, especially when compared to groups like Boc or acetals.[8] It is generally stable to mild acidic conditions (e.g., pH > 2) and brief exposure to moderate acids like 1N HCl at room temperature.[8]

However, cleavage can occur under more forceful conditions:

  • Strong Acids: Prolonged heating with strong acids (e.g., concentrated HCl, HBr, or trifluoroacetic acid) can lead to cleavage.

  • Lewis Acids: Some Lewis acids can also facilitate debenzylation.

  • Catalytic Hydrogenation: The most common method for removing a benzyl group is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is performed under neutral conditions but is an important consideration in the overall synthetic strategy.[7][9]

If your experimental conditions involve strong, hot acids, you must consider N-debenzylation as a possible side reaction or degradation pathway.

Q5: How do I perform a systematic study to determine the stability of my compound? (Protocol)

Answer: A forced degradation study is the standard approach to systematically evaluate a compound's stability.[10][11][12] This involves intentionally stressing the compound under various conditions to identify potential degradants and establish stable operating parameters.

Objective: To determine the rate and extent of degradation of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane under various acidic conditions.

Materials:

  • Your compound of interest

  • Acids: 0.1N HCl, 1N HCl, 0.1N H₂SO₄

  • Organic Solvent (for stock solution): Acetonitrile or Methanol

  • HPLC system with UV detector

  • pH meter

  • Thermostatic bath or oven

Experimental Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute stock into acidic solutions (e.g., 0.1N HCl, 1N HCl) prep_stock->prep_samples stress_rt Incubate at Room Temp prep_samples->stress_rt stress_heat Incubate at Elevated Temp (e.g., 50°C) prep_samples->stress_heat timepoint_0 Inject T=0 Sample (Immediately after dilution) prep_samples->timepoint_0 timepoint_x Inject Samples at Time Points (e.g., 1, 4, 8, 24h) timepoint_0->timepoint_x data_analysis Analyze Data: - Parent % Remaining - Degradant % Formation timepoint_x->data_analysis

Caption: Experimental workflow for a forced acid degradation study.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Sample Preparation:

    • For each acid condition, dilute the stock solution to a final concentration of ~50-100 µg/mL. For example, add 50 µL of stock to 950 µL of 0.1N HCl.

    • Prepare a control sample by diluting the stock in your initial mobile phase or a neutral buffer.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject each sample onto the HPLC system to get a baseline chromatogram. This represents 0% degradation.

  • Incubation: Store the prepared sample vials under controlled conditions. It is recommended to test at both room temperature and an elevated temperature (e.g., 50 °C) to assess thermal effects.

  • Time-Point Analysis: Inject each sample at predetermined time intervals (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Calculate the percentage of each new degradation peak area relative to the total peak area.

    • Ensure mass balance: the sum of the parent peak area and all degradant peak areas should remain relatively constant.[10]

Data Presentation:

ConditionTemperature (°C)Time (h)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)
Control (pH 7) 2524>99<0.1<0.1
0.1N HCl 25010000
898.51.2<0.1
2495.24.50.2
1N HCl 25010000
885.113.51.1
2470.426.82.5
1N HCl 50010000
455.340.14.2

Table represents hypothetical data for illustrative purposes.

Q6: Which analytical techniques are best for monitoring stability and identifying degradants?

Answer: A combination of techniques is required for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for stability studies. A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products and impurities.

    • Method Development Tip: Use a gradient elution method to ensure that any new, more polar (from ring-opening) or less polar degradants are separated from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradants.[10] By coupling an HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the peaks observed in the chromatogram.

    • Ring-Opened Product: Will have a mass corresponding to the parent molecule + 18 (addition of H₂O).

    • Debenzylated Product: Will have a mass corresponding to the parent molecule - 90 (loss of C₇H₆).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major degradant, it may be necessary to isolate the compound by preparative HPLC and analyze it by ¹H and ¹³C NMR.

References
  • Alcohol Protecting Groups. (n.d.). University of Evansville. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAYi2xH170E_6jgWjoTHY1F520Ggs-nKwznjq5aRPc7RU20tLWEGwlibLL9imWN23lnP72wXvhYYzbYaA38SNHTJ_SSKngG53A1URPDB2ja0ZWWe5i9eXUT62NkejY7SMrmBj2m0o7UmYKxKs_qrYdlQMdNQWiT4XZwf1fX6wuCqFy5uVHX0kPRLpxFlgf1a3CD3N91j_kaH1fOVs=]
  • Popova, E. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [https://www.beilstein-journals.org/bjoc/articles/18/69]
  • Zhang, M., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [https://pubmed.ncbi.nlm.nih.gov/37493309/]
  • Divakaran, R. (2008). Protecting groups in organic synthesis. Self-published. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfJYtpjtH0jj4WXYhKD8HdWz_hOaA3_8sfPjJUieQI7ckxrAMge7nO5gEUVkOmFuE-qE9s2xdg7qUh6RaH04ak0NogbaxFE9p-AyHtr9S14mJaVdXza8jCOgqzcFXyZ63vwI1qloBScEhYHS7SeBnf_YsP4hco_OLGOU0OD9HF]
  • Wang, Z., et al. (2023). Synthesis of 3‐azabicyclo[3.1.0]hexane derivatives. ResearchGate. [https://www.researchgate.net/publication/372551532_Synthesis_of_3-azabicyclo310hexane_derivatives_89_and_functionalized_allenes_90_and_proposed_reaction_mechanism]
  • Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [https://www.rjoc.org/index.php/rjoc/article/view/672206]
  • Popova, E. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [https://www.mdpi.com/1420-3049/30/8/3456]
  • Benzyl Ethers. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/protectivegroups/hydroxyl/o-benzyl.htm]
  • Amino Protecting Group-Benzyl Series. (2025). Suzhou Highfine Biotech. [https://www.highfine.com/news/amino-protecting-group-benzyl-series-d125.html]
  • Protective Groups. (n.d.). Organic Chemistry Portal. [https://www.organic-chemistry.org/protectivegroups/amino.htm]
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sannova. [https://www.sannova.net/blog/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
  • Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. (2025). ResearchGate. [https://www.researchgate.
  • Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. (n.d.). PrepChem.com. [https://www.prepchem.com/synthesis-of-1-aminomethyl-3-benzyl-3-azabicyclo-3-1-0-hexane]
  • Sherekar, D. P., & Shinde, S. S. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Regulatory Affairs. [https://ijdra.com/index.php/journal/article/view/515]
  • Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [https://japsonline.com/admin/php/uploads/949_pdf.pdf]
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [https://arcinova.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • Klick, S., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. ResearchGate. [https://www.researchgate.net/publication/304138139_Forced_degradation_studies_-_comparison_between_ICH_EMA_FDA_and_WHO_guidelines_and_ANVISA's_resolution_RDC_532015]
  • Popova, E. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. [https://www.beilstein-archives.org/xiv/2022/13]
  • ANALYTICAL REPORT - 1-Me-3-BZP (C12H18N2). (2018). Policija. [https://www.policija.si/apps/nfl_response_web/0_Analytical_Reports_web/2018/ID-1988-18_1-Me-3-BZP_report_web.pdf]
  • Zheng, Y., et al. (2018). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [https://www.researchgate.net/figure/Representative-bioactive-compounds-with-a-3-azabicyclo-310-hexane-core-structure_fig1_322616428]

Sources

Technical Support Center: Optimizing Benzyl Group Removal in Azabicyclo Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the deprotection of N-benzyl azabicyclo derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic step. The unique structural and electronic properties of azabicyclo compounds often present challenges not encountered with simpler amines, primarily due to catalyst poisoning and steric hindrance.

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established scientific literature and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve clean, efficient debenzylation.

Troubleshooting Guide: Diagnosing and Solving Debenzylation Issues

Encountering a stalled reaction or a complex product mixture can be a significant bottleneck. The following diagnostic workflow is designed to help you systematically identify and resolve the most common issues in N-debenzylation of azabicyclo derivatives.

G start Debenzylation Reaction Stalled or Incomplete (Verified by TLC/LC-MS) check_conversion Is there any product formation? start->check_conversion no_conversion No/Trace Conversion check_conversion->no_conversion No low_conversion Low Conversion / Stalled check_conversion->low_conversion Yes, but low side_products Significant Side Products Observed check_conversion->side_products Yes, with byproducts check_catalyst 1. Verify Catalyst Quality: - Is it old or from an unreliable source? - Was it handled properly (not exposed to air)? no_conversion->check_catalyst check_setup 2. Verify Reaction Setup: - Adequate H₂ source (balloon, Parr)? - Vigorous agitation/stirring? check_catalyst->check_setup poisoning_q 3. Suspect Catalyst Poisoning? check_setup->poisoning_q poisoning_solution Solution: Mitigate Poisoning - Add acid (e.g., AcOH, HCl) to form amine salt. - Switch to Pearlman's Catalyst (Pd(OH)₂/C). - Increase catalyst loading. poisoning_q->poisoning_solution Yes (Highly Likely with Azabicycles) sterics_solution Solution: Overcome Steric Hindrance - Increase H₂ pressure and/or temperature. - Increase reaction time. - Consider alternative (harsher) methods. poisoning_q->sterics_solution No low_conversion->poisoning_solution identify_side_product Identify Side Product(s) side_products->identify_side_product ring_saturation Aromatic Ring Saturation identify_side_product->ring_saturation Mass +78, +80 etc. n_alkylation N-Alkylation (with alcohol solvents) identify_side_product->n_alkylation Mass +14 (Me), +28 (Et) ring_sat_solution Solution: Enhance Selectivity - Lower H₂ pressure/temperature. - Use Catalytic Transfer Hydrogenation (CTH). - Pre-treat catalyst. ring_saturation->ring_sat_solution n_alk_solution Solution: Change Solvent - Switch to non-alcoholic solvent (EtOAc, THF). - Use Trifluoroethanol (TFE). n_alkylation->n_alk_solution

Figure 1. Troubleshooting workflow for N-debenzylation.
Question & Answer Troubleshooting Guide

Q1: My N-debenzylation reaction using Pd/C and H₂ shows no conversion, even after 24 hours. What should I investigate first?

A: When facing a complete lack of reactivity, it's crucial to return to the fundamentals of the reaction setup before assuming a complex chemical issue.

  • Catalyst Activity: Palladium on carbon (Pd/C) is pyrophoric and can lose activity if handled improperly or if it's old.[1] Ensure you are using a fresh, high-quality catalyst. If the catalyst is old, its activity may be compromised.[2][3]

  • Hydrogen Source & Delivery: For reactions under a hydrogen balloon, ensure the balloon is adequately filled and that there are no leaks in the system.[2] The reaction requires a positive pressure of hydrogen, however slight.

  • Mass Transfer/Agitation: Catalytic hydrogenation is a heterogeneous reaction, meaning the substrate, hydrogen, and catalyst are in different phases. Vigorous stirring or shaking is essential to ensure hydrogen is dissolved in the solvent and both can access the catalyst surface.[2][3] Poor agitation is a very common cause of reaction failure, especially in balloon hydrogenations.[2]

Q2: I'm observing slow or stalled conversion, which I suspect is due to catalyst poisoning. What is the mechanism, and how can I overcome it?

A: This is the most common issue for N-debenzylation of azabicyclo derivatives and other nitrogenous heterocycles.[4] The lone pair of electrons on the basic nitrogen atom strongly coordinates to the electron-deficient palladium surface.[5][6] This blocks the active sites required for hydrogen activation and substrate binding, effectively poisoning the catalyst.

Solutions:

  • Acidic Additives: The most straightforward solution is to add a stoichiometric amount of a mild acid like acetic acid or a stronger acid like HCl (if your substrate is stable).[2][3] The acid protonates the basic nitrogen, forming an ammonium salt. This prevents the lone pair from coordinating with the palladium, thus restoring catalytic activity.[4][5][6]

  • Use a Poison-Resistant Catalyst: Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is known to be more effective and less susceptible to poisoning by amines than standard Pd/C.[4][7] It is often the catalyst of choice for difficult N-debenzylations.

  • Co-Catalyst Systems: Recent research has shown that a mixed catalyst system of Pd/C and niobic acid on carbon (Nb₂O₅/C) can effectively facilitate the reaction. The solid acid co-catalyst serves a similar function to a liquid acid additive but can be easily filtered off, simplifying the workup.[5][6]

Q3: My desired product is forming, but I'm also seeing significant saturation of the benzene ring from the benzyl group. How can I improve selectivity?

A: Aromatic ring saturation is a known over-reduction side reaction in hydrogenolysis.[4] The key is to find conditions that favor C-N bond cleavage without promoting arene hydrogenation.

  • Milder Conditions: Reduce the hydrogen pressure (e.g., use a balloon instead of a high-pressure reactor) and lower the reaction temperature. These are the first parameters to adjust to increase selectivity.[4]

  • Catalytic Transfer Hydrogenation (CTH): Switch from hydrogen gas to a hydrogen donor like ammonium formate, formic acid, or cyclohexene.[7][8][9] CTH is often a milder and more selective method, reducing the risk of over-reduction.[4]

  • Catalyst Pre-Treatment: A strategy to suppress unwanted hydrogenation involves pre-treating the catalyst. This can create a more selective catalyst for the desired hydrogenolysis reaction.[10]

Frequently Asked Questions (FAQs)

Q: What are the main differences between using H₂ gas and Catalytic Transfer Hydrogenation (CTH)?

A: Both methods have distinct advantages and are suited for different laboratory settings and substrates.

FeatureHydrogen Gas (H₂)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source H₂ gas cylinder or balloonHydrogen donor (e.g., Ammonium Formate, Formic Acid)[7][8][11]
Equipment Requires pressure-rated glassware (Parr shaker) or balloon setupStandard laboratory glassware (round-bottom flask with condenser)
Safety Flammable and potentially explosive gas; requires careful handlingAvoids flammable gas; donors can have their own hazards
Reactivity Generally more reactive; can achieve higher pressures for difficult substrates[5][6]Often milder and more selective; may require heating to reflux[8][12]
Workup Catalyst filtrationCatalyst filtration and removal of donor byproducts (e.g., salts)

Q: Which solvent is best for N-debenzylation reactions?

A: The choice of solvent is critical for both solubility and minimizing side reactions.

  • Alcohols (Methanol, Ethanol): These are the most common and effective solvents as they readily dissolve substrates and facilitate the reaction.[1][7] However, they can lead to a side reaction where the newly formed secondary amine is N-alkylated by the alcohol, especially at elevated temperatures.[7]

  • Other Solvents (EtOAc, THF): These are good alternatives if N-alkylation is a concern.[7]

  • Trifluoroethanol (TFE): This solvent has been shown to be particularly effective at preventing N-alkylation.[7]

Q: How do I safely handle and dispose of Palladium on Carbon (Pd/C)?

A: Safety is paramount when working with hydrogenation catalysts. Dry Pd/C is pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen and solvents like methanol or ethanol.[1]

  • Handling: Always handle the catalyst in a well-ventilated fume hood. Do not allow the catalyst to become dry on the filter paper during workup.

  • Workup: After the reaction, filter the mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet with solvent at all times.

  • Quenching & Disposal: Carefully transfer the Celite/catalyst pad to a separate beaker and quench it by slowly adding water. Once fully quenched and inert, it can be disposed of in a designated solid waste container.[7]

Detailed Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Pd/C and H₂ Gas

This protocol is a general procedure for N-debenzylation using a hydrogen balloon.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-benzyl azabicyclo derivative (1.0 mmol) in a suitable solvent (10-20 mL of methanol or ethanol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol% Pd, e.g., 100-200 mg for a ~1 mmol scale reaction).[7]

  • Hydrogen Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the air. Refill the flask with hydrogen from a balloon. Repeat this vacuum/refill cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight.

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the filter pad to dry.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[7]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol provides a convenient alternative to using flammable hydrogen gas.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the N-benzyl azabicyclo derivative (1.0 mmol) and 10% Pd/C (an amount equal in weight to the substrate) in dry methanol (10 mL).[7][8]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approx. 5 equivalents, e.g., 315 mg, 5.0 mmol) in one portion.[8]

  • Reaction: Heat the reaction mixture to reflux. The reaction is often complete within 30-60 minutes. Monitor by TLC.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., chloroform or ethyl acetate), washed with brine to remove any remaining salts, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[2]

References

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011). qualitas1998.net.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). PMC.
  • Introduction to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol. Benchchem.
  • Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. (1980). The Journal of Organic Chemistry.
  • Catalytic Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo [5.5.0.0.3,1105,9] Dodecane with Pd(OH)2/Al2O3. (2022). Biblioteka Nauki.
  • Help with debenzylation of N-Benzyl. (2014). Sciencemadness.org.
  • A Comprehensive Technical Guide to the Synthesis and Isolation of 3-Azabicyclo[3.3.1]nonan-7-ol. Benchchem.
  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. (1987). Synth. Commun.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. (1985). Synthesis.
  • Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group. ResearchGate.
  • Hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes formed by Diels–Alder reactions of benzyl 2H-azirine-3-carboxylate. ResearchGate.
  • Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Benchchem.
  • The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate. ResearchGate.
  • Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv.
  • De-protection of N-Benzyl groups. (2019). Sciencemadness.org.

Sources

Technical Support Center: Troubleshooting 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve purity bottlenecks when synthesizing and isolating 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane .

This molecule is a highly valuable intermediate in the synthesis of complex pharmaceuticals, including azabicyclo quinolone carboxylic acids and triple reuptake inhibitors[1][2]. However, its unique structural features—a rigid cyclopropane-fused pyrrolidine ring, a basic tertiary amine, and a highly reactive primary aminomethyl group—make it susceptible to incomplete reduction, chromatographic streaking, and atmospheric degradation.

Diagnostic Workflow

Before adjusting your protocols, use the following diagnostic logic tree to identify the root cause of your purity issues based on your analytical data.

Workflow Start Low Purity Detected in Target Amine Analysis LC-MS & 1H NMR Diagnostic Analysis Start->Analysis Q1 Unreacted Nitrile Detected? Analysis->Q1 Q2 Chromatographic Streaking? Analysis->Q2 Q3 Mass = M+44 (Degradation)? Analysis->Q3 A1 Optimize LiAlH4 Ensure Dry THF Q1->A1 Yes A2 Add 1-2% Et3N to Mobile Phase Q2->A2 Yes A3 CO2 Adduct Formed Store as HCl Salt Q3->A3 Yes

Diagnostic workflow for troubleshooting azabicyclo[3.1.0]hexane amine purity.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My isolated yield is high, but NMR shows significant contamination with the starting nitrile. How do I drive the reduction to completion?

  • Causality: The reduction of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane to the primary amine requires a powerful hydride source. Nitriles are notoriously stubborn to reduce. If your tetrahydrofuran (THF) is not rigorously anhydrous, Lithium Aluminum Hydride (LiAlH₄) is rapidly consumed by water, halting the reaction prematurely. Furthermore, the cyclopropane ring introduces steric hindrance, altering the trajectory of hydride attack.

  • Solution: Ensure a large excess of hydride. Standard protocols dictate using approximately 4 molar equivalents of LiAlH₄ relative to the nitrile[3]. Use freshly distilled, anhydrous THF. Allow the reaction to proceed for a full 18 hours at room temperature to ensure quantitative conversion[3].

Q2: During silica gel chromatography, the product streaks severely, leading to co-elution of impurities. How can I improve resolution?

  • Causality: The target molecule contains both a tertiary amine (the azabicycle) and a primary amine (the aminomethyl group). These highly basic nitrogen atoms interact strongly via hydrogen bonding with the acidic silanol groups on standard bare silica gel. This causes severe tailing, broad peaks, and poor separation.

  • Solution: You must suppress the ionization of the silanol groups. Pre-treat your silica gel column with 1-2% triethylamine (Et₃N) or use a mobile phase containing 1% aqueous ammonium hydroxide (NH₄OH) in a dichloromethane/methanol gradient. Alternatively, bypass chromatography entirely by forming a crystalline hydrochloride salt[4].

Q3: The purity of my isolated amine drops from 98% to 90% after a week of storage on the bench. What is the degradation mechanism?

  • Causality: Primary amines readily act as nucleophiles toward atmospheric carbon dioxide, forming stable carbamate salts (detectable by an M+44 peak in LC-MS). Additionally, the electron-rich benzylic amine system is susceptible to slow air oxidation over time.

  • Solution: Never store the free base in ambient conditions. Store it under an inert atmosphere (Argon or Nitrogen) at -20°C. For long-term storage and handling, convert the free base to a stable salt (e.g., HCl salt) by treating the ethereal solution with anhydrous HCl gas or a solution of HCl in dioxane[4].

Q4: I am using a standard aqueous workup, but my recovery of the free amine is very low. Where is my product?

  • Causality: Amines of this molecular weight with a hydrophilic aminomethyl group exhibit significant water solubility. If the pH of the aqueous phase is not sufficiently high (>12), the amine remains protonated and partitioned in the aqueous layer.

  • Solution: Abandon traditional liquid-liquid extraction for this step. Instead, utilize the Fieser workup method to precipitate the aluminum salts as a filterable granular solid, leaving the pure amine in the organic filtrate[3].

Quantitative Data: Optimization of Reduction Conditions

To illustrate the causality of reagent selection, the table below summarizes the expected outcomes when reducing 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane under various conditions.

Reducing AgentEquivalentsSolventTemp / TimeCrude PurityPrimary Impurity Profile
LiAlH₄ 4.0THFRT, 18h>98% None (Quantitative conversion)
LiAlH₄ 1.5THFRT, 18h~60%Unreacted starting nitrile
Red-Al 3.0Toluene80°C, 5h~85%Amide intermediate
H₂ / Pd/C CatalyticMeOH50 psi, 24h<10%Debenzylated secondary amine
Step-by-Step Methodology: Self-Validating Reduction & Isolation

The following protocol leverages the Fieser quench to provide the title product as a viscous oil in ~100% yield without the need for chromatographic purification[3].

1. System Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush thoroughly with Argon.

  • Suspend LiAlH₄ (70 mL of a 1M solution in diethyl ether, 70 mmol) in anhydrous THF (200 mL)[3]. Cool the suspension to 0°C using an ice bath.

2. Hydride Addition:

  • Dissolve 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane (3.35 g, 16.9 mmol) in a minimal amount of anhydrous THF[3].

  • Add the nitrile solution dropwise to the LiAlH₄ suspension to control the exothermic reaction and hydrogen evolution.

3. Reaction & Monitoring:

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours[3].

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM + 1% NH₄OH). The starting nitrile (higher Rf) should be completely absent.

4. The Fieser Quench (Critical Step):

  • Cool the reaction mixture back to 0°C.

  • Step A: Slowly add 2.6 mL of deionized water dropwise. Wait for vigorous bubbling to subside.

  • Step B: Add 2.6 mL of a 15% aqueous sodium hydroxide (NaOH) solution[3].

  • Step C: Add 7.8 mL of deionized water[3].

  • Self-Validation Check: Stir vigorously for 15-30 minutes. The mixture must transition from a dark grey, gelatinous paste to a stark white, easily filterable granular precipitate. If it remains gelatinous, add a few more drops of water and continue stirring.

5. Isolation:

  • Filter the white suspension through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to ensure complete recovery of the amine.

  • Concentrate the combined filtrates under reduced pressure to provide the title product as a viscous, slightly yellow oil[3].

References
  • Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane Source: PrepChem URL:[Link]

  • Azabicyclo quinolone carboxylic acids (EP0413455A2)
  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile (US4225499A)

Sources

Separation of diastereomers in 3-azabicyclo[3.1.0]hexane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating diastereomers of the 3-azabicyclo[3.1.0]hexane scaffold—a highly valuable bioisostere in modern drug discovery.

Because the endo and exo isomers of this rigid bicyclic system often exhibit nearly identical polarities and physical properties, traditional separation methods frequently fail. This portal provides field-proven, self-validating workflows to overcome these bottlenecks through thermodynamic epimerization, classical resolution, and advanced chromatography.

Separation Strategy Decision Matrix

G Mix 3-Azabicyclo[3.1.0]hexane Diastereomeric Mixture Eval Target Isomer Requirement? Mix->Eval Epi Base-Mediated Epimerization Eval->Epi Only exo needed Salt Classical Resolution (e.g., D-DTTA Salt) Eval->Salt Process Scale (>100g) Chrom Prep-SFC / HPLC Separation Eval->Chrom Discovery Scale (<10g) Exo Pure exo-Isomer (Thermodynamic) Epi->Exo EndoExo Pure endo or exo Isomer Salt->EndoExo Chrom->EndoExo

Workflow for selecting a diastereomer separation strategy in 3-azabicyclo[3.1.0]hexane synthesis.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do endo and exo 3-azabicyclo[3.1.0]hexane-6-carboxylates co-elute on normal-phase silica gel? A: The rigid bicyclic framework heavily restricts the conformational flexibility of the molecule. As a result, the overall dipole moment and polar surface area of the endo and exo isomers remain remarkably similar, preventing standard silica from differentiating the two faces. While highly functionalized derivatives (e.g., those synthesized via Pd-catalyzed cyclopropanation of maleimides) can sometimes be separated via careful gradient elution[1], most standard derivatives require Supercritical Fluid Chromatography (SFC) or reverse-phase preparative HPLC.

Q: I only need the exo isomer, but my cyclopropanation yielded a 1:1 endo:exo mixture. Do I have to separate them? A: No. You can bypass separation entirely. The exo isomer is typically the thermodynamically favored product due to reduced steric clash between the C6-substituent and the pyrrolidine ring envelope. By subjecting the mixture to base-catalyzed epimerization, you can convert the endo isomer into the exo isomer, driving the mixture to a highly enriched exo state (often >30:1 dr) without any chromatography[2].

Q: Is there a way to bypass chromatography for scale-up if I need both isomers? A: Yes. For kilogram-scale process chemistry, classical resolution via diastereomeric salt formation is the industry standard. For example, racemic or diastereomeric mixtures of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives can be efficiently resolved using chiral acids like di-p-toluoyl-D-tartaric acid (D-DTTA) to selectively precipitate the desired isomer[3].

Section 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Unwanted endo isomer contamination in target exo batches.

Solution: Base-Mediated Epimerization Protocol Causality: Deprotonation at the acidic alpha-proton (C6) creates a planar enolate intermediate. Reprotonation kinetically and thermodynamically favors the less hindered face, establishing the stable exo configuration[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the endo/exo mixture of the 3-azabicyclo[3.1.0]hexane-6-carboxylate in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of sodium ethoxide (NaOEt, 0.15 eq). Note: Ensure the alkoxide matches the ester alkyl group to prevent transesterification.

  • Equilibration: Stir the reaction at 40 °C for 4–6 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot, evaporate the solvent, and run a rapid ¹H NMR in CDCl₃.

    • Pass Criteria: The disappearance of the endo C6-H signal (typically ~1.8–2.2 ppm) and the dominance of the exo C6-H signal (typically ~1.2–1.5 ppm). If endo is > 5%, add 0.05 eq more base and stir for 2 additional hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and prevent over-reaction. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure exo isomer[2].

Issue 2: Poor yield and high solvent waste during SFC separation on a >100g scale.

Solution: Classical Resolution via Diastereomeric Salt Crystallization Causality: By reacting the basic pyrrolidine nitrogen with a chiral resolving acid, diastereomeric salts are formed. These salts exhibit significantly different crystal lattice energies and solubility profiles, allowing one to selectively precipitate while the other remains in solution[3].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the 3-azabicyclo[3.1.0]hexane free base mixture in a 9:1 Isopropanol/Water mixture (10 mL/g).

  • Acid Addition: Add 1.0 equivalent of di-p-toluoyl-D-tartaric acid (D-DTTA) in a single portion[3].

  • Dissolution: Heat the suspension to 65 °C until a completely clear solution forms, ensuring all nucleation sites are dissolved.

  • Controlled Crystallization: Cool the mixture slowly to 20 °C at a strict rate of 5 °C/hour to promote the selective crystallization of the less soluble diastereomeric salt and prevent kinetic trapping of the wrong isomer.

  • Filtration: Filter the resulting white precipitate and wash the filter cake with cold (0 °C) isopropanol.

  • Self-Validation Checkpoint: Take a 10 mg sample of the crystals, free-base with 1M NaOH, extract into EtOAc, and analyze via analytical Chiral HPLC.

    • Pass Criteria: Diastereomeric excess (de) > 98%. If de < 98%, perform a single recrystallization of the bulk salt from the same solvent system before proceeding.

  • Free-Basing: Suspend the validated bulk salt in MTBE and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry, and concentrate to yield the pure diastereomer.

Section 3: Quantitative Method Comparison

To assist in selecting the correct workflow for your specific project phase, consult the performance metrics below:

Separation StrategyTypical Yield (Target)Diastereomeric Ratio (dr)ScalabilityRelative CostBest Use Case
Normal Phase Silica 40–60%>95:5Low (<10g)LowDiscovery chemistry with distinct Rf values[1].
Prep-SFC 85–95%>99:1Medium (10–100g)HighDifficult separations lacking acidic alpha-protons.
Base Epimerization >90%>30:1 (exo)High (>1kg)LowWhen only the thermodynamic exo isomer is needed[2].
Classical Resolution 35–45% (per cycle)>98:2Very High (>10kg)LowProcess scale-up and commercial manufacturing[3].

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic & Biomolecular Chemistry. 1

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. 4

  • WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents. 3

  • Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates: Stereoselective Synthesis of Either exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation. Thieme Connect. 2

Sources

Technical Support Center: Handling & Stability of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to serve as a specialized support resource for researchers working with 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane and its salts.

Executive Summary & Chemical Context

You are likely working with the dihydrochloride (2HCl) or monohydrochloride salt of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane (Free base CAS: 134574-95-1 ).[1] While the free base is typically a viscous oil [1], the hydrochloride salts are solids that exhibit severe hygroscopicity .

This behavior arises from the high lattice energy disruption caused by the strained 3-azabicyclo[3.1.0]hexane system combined with the hydrogen-bonding capacity of the primary aminomethyl group and the chloride counter-ions.[1] Upon exposure to ambient moisture, the salt rapidly undergoes deliquescence, transitioning from a free-flowing powder to a sticky gum or oil, which compromises stoichiometry and reaction yield.[1]

Standard Operating Procedure (SOP): Inert Handling Workflow

Objective: To maintain the anhydrous integrity of the salt during weighing and transfer.

The "Gold Standard" Protocol

Do not rely on standard benchtop weighing for this compound. Use the following closed-loop system.

  • Acclimatization : If stored at -20°C, allow the sealed container to reach room temperature before opening.[1] Opening a cold vial condenses atmospheric moisture instantly onto the salt.

  • Environment : Ideally, handle within a glove box under

    
     or Ar. If unavailable, use a glove bag or a deeply purged funnel.
    
  • Weighing :

    • Never use a spatula to transfer directly onto an open balance pan.

    • Use the Difference Weighing Method :

      • Tare a receiving flask (with septum).

      • Weigh the source vial (capped).

      • Quickly transfer an estimated amount to the flask.

      • Reweigh the source vial. The loss in mass is your dispensed amount.

  • Solvent Introduction : Add anhydrous solvent directly through the septum using a syringe to avoid exposing the solid to air.

Visual Workflow: Hygroscopic Salt Handling

HandlingWorkflow Start Cold Storage (-20°C) Acclimatize Acclimatize to RT (Sealed, 1-2 hrs) Start->Acclimatize Prevent Condensation Environment Inert Environment (Glove Box/Bag) Acclimatize->Environment Transfer Weighing Difference Weighing (Closed Vials) Environment->Weighing N2/Ar Atmosphere Dissolution Solvent Addition (Via Septum) Weighing->Dissolution Avoid Air Exposure Reaction Reaction Initiation Dissolution->Reaction Anhydrous

Figure 1: Critical path for handling hygroscopic amine salts to prevent deliquescence.[1]

Troubleshooting & FAQs

Q1: My salt has turned into a sticky "goo" or oil. Is it degraded? A: Not necessarily. It has likely undergone deliquescence (absorbed enough water to dissolve in it). The chemical structure of the bicyclic ring is generally stable to hydrolysis, but the water content will ruin stoichiometric calculations (e.g., for coupling reactions).

  • Action: Verify purity via LC-MS. If the mass is correct (Parent ion

    
     for free base), proceed to the Recovery Protocol  below.
    

Q2: Can I use a Rotavap to dry it? A: Rotavaps are often insufficient for "gummy" salts because the surface area is low and water is trapped deep in the lattice.

  • Better Alternative: Lyophilization (Freeze-Drying) or Azeotropic Distillation.[1]

Q3: What is the best solvent for re-crystallization? A: 3-azabicyclo[3.1.0]hexane salts often crystallize well from Methanol/Diethyl Ether or Isopropanol/Ether systems.[1] However, adding the ether too quickly can trap solvent/impurities.

Recovery Protocol: Salvaging Deliquesced Material

If your material has absorbed moisture, use this decision tree to recover a usable solid.

Method A: Azeotropic Drying (Fastest)[1]
  • Best for: Mildly wet samples where you need to use the material immediately.

  • Protocol:

    • Dissolve the "goo" in anhydrous Methanol (minimum volume).

    • Add Toluene (3x volume of methanol).

    • Concentrate under reduced pressure. The toluene/methanol/water azeotrope will carry off the moisture.

    • Repeat 2-3 times.

    • Final dry under high vacuum (< 1 mbar) for 12 hours.

Method B: Lyophilization (cleanest)[1]
  • Best for: Very wet samples or when a fluffy, easy-to-weigh powder is required.[1]

  • Protocol:

    • Dissolve the material in 1,4-Dioxane (with a small amount of water if needed to fully solubilize).[1]

    • Freeze the solution in a dry-ice/acetone bath.

    • Lyophilize for 24-48 hours.

    • Result: A fluffy, amorphous solid that dissolves instantly but is very static-prone.[1]

Visual Recovery Logic[1]

RecoveryTree State Condition: Sticky Gum / Oil CheckPurity Check LC-MS / NMR State->CheckPurity Degraded Discard / Repurify CheckPurity->Degraded Impure Intact Product Intact CheckPurity->Intact Pure Choice Urgency? Intact->Choice Azeotrope Method A: Azeotropic Drying (MeOH / Toluene) Choice->Azeotrope Need Fast (<4 hrs) Lyophilize Method B: Lyophilization (Dioxane / Water) Choice->Lyophilize Need Powder (>24 hrs) Result Dry, Anhydrous Solid Azeotrope->Result Lyophilize->Result

Figure 2: Decision matrix for recovering usable salt from a deliquesced state.

Physical Properties & Data Summary

PropertyValue / DescriptionNote
Free Base CAS 134574-95-1Reference ID [1]
Appearance (Base) Viscous, slightly yellow oil[1]
Appearance (Salt) White to off-white solidHighly hygroscopic
Solubility Water, Methanol, DMSOPoor in Ether, Hexane
Storage -20°C, Desiccated, Inert GasCritical : Warm to RT before opening
Handling Hazard Irritant (Eyes/Skin/Respiratory)Standard PPE required

References

  • PrepChem . "Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane". PrepChem.com.[1] Available at: [Link]

  • Bright,y. et al. "Azabicyclo quinolone and naphthyridinone carboxylic acids". U.S. Patent 5,164,402.[1] Google Patents. Available at:

  • Hepatochem . "How do you handle hygroscopic salts?". Hepatochem FAQ. Available at: [Link]

  • ResearchGate . "How to isolate a very hygroscopic salt from a reaction solution?". ResearchGate Q&A. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Azabicyclo[3.1.0]hexane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of 3-azabicyclo[3.1.0]hexane intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The unique rigid bicyclic structure of these intermediates can present specific challenges during purification by recrystallization. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity and good yields.

I. Understanding the Fundamentals of Recrystallization for Bicyclic Systems

The goal of recrystallization is to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling.[1][2] The underlying principle is that the desired compound will be less soluble in the cold solvent than in the hot solvent, while the impurities will either be highly soluble in the cold solvent or insoluble in the hot solvent.[1][3] For rigid structures like 3-azabicyclo[3.1.0]hexane, solvent selection and control over the cooling process are critical to obtaining well-formed, pure crystals.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 3-azabicyclo[3.1.0]hexane intermediate is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[4][5] This often occurs when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing.[4] The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous solid, trapping impurities.[5]

Causality and Solutions:

  • High Initial Supersaturation: Rapid cooling or the use of too little solvent can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice.[5]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation level, and then cool the solution more slowly.[4] A gradual cooling process is crucial for forming pure crystals.[6]

  • Low Melting Point Impurities: Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[4]

    • Solution: If you suspect a high impurity load, consider a pre-purification step like a quick column chromatography flash before recrystallization.

  • Inappropriate Solvent Choice: The solvent system may not be ideal for your specific intermediate.

    • Solution: Experiment with different solvent systems. A mixed-solvent system can sometimes prevent oiling out by providing a medium where the solubility changes more gradually with temperature.[6]

Troubleshooting Workflow for Oiling Out:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Oiling Out Persists slow_cool->fail If problem continues change_solvent Change Solvent System (e.g., mixed solvents) fail->change_solvent pre_purify Pre-purify (e.g., column chromatography) fail->pre_purify change_solvent->reheat pre_purify->start G start Inconsistent Recrystallization Results vary_conditions Vary Crystallization Conditions (Solvent, Cooling Rate) start->vary_conditions characterize Characterize Solids (XRPD, DSC, IR) vary_conditions->characterize polymorphs_identified Different Polymorphs Identified characterize->polymorphs_identified no_polymorphs Single Form Observed polymorphs_identified->no_polymorphs No optimize_protocol Optimize Protocol for Desired Polymorph polymorphs_identified->optimize_protocol Yes no_polymorphs->start Re-evaluate other issues seeding_strategy Implement Seeding Strategy optimize_protocol->seeding_strategy consistent_product Consistent Product seeding_strategy->consistent_product

Caption: Workflow for investigating potential polymorphism.

III. Step-by-Step Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-azabicyclo[3.1.0]hexane intermediate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or hot plate) while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. [6]2. Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. [7]Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. [7]5. Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel. [6]6. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. [7]7. Drying: Dry the crystals thoroughly. Air drying followed by drying under vacuum is a common practice.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude intermediate in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until a slight cloudiness persists.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Cooling, Isolation, Washing, and Drying: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.

IV. References

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development - ACS Publications. (2019, July 22). Retrieved from [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci. (2021, August 25). Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi. Retrieved from [Link]

  • Recrystallization (chemistry) - Wikipedia. Retrieved from [Link]

  • Why is the choice of solvent important in recrystallization? - Quora. (2021, August 29). Retrieved from [Link]

  • Seeding - Hampton Research. Retrieved from [Link]

  • Polymorphism and its importance in pharmaceutical industry - Fiveable. (2025, August 15). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Experiment 9 — Recrystallization. Retrieved from [Link]

  • Recrystallization method. Retrieved from [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation - Google Patents. Retrieved from

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (2022, June 29). Retrieved from [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC. Retrieved from [Link]

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]

  • How To: Purify by Crystallization - Chemistry - University of Rochester. Retrieved from [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant - MDPI. (2022, May 24). Retrieved from [Link]

  • On the Optimization of the Cooling Profile in Crystallization Using the Design of Dynamic Experiments Approach | AIChE. Retrieved from [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment - Mettler Toledo. Retrieved from [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (2025, April 8). Retrieved from [Link]

  • Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates | Organic Letters - ACS Publications - ACS.org. (2017, April 24). Retrieved from [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. Retrieved from [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (2023, August 1). Retrieved from [Link]

  • Impact of Cooling Profile on Batch Emulsion Solution Crystallization - ACS Publications. (2022, July 17). Retrieved from [Link]

  • Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs |. Retrieved from [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals - Prime Scholars. Retrieved from [Link]

  • Applications of Polymorphism | Seven Star Pharma. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 5). Retrieved from [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents. Retrieved from

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors - Google Patents. Retrieved from

Sources

Validation & Comparative

A Technical Guide to the ¹³C NMR Spectral Analysis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-Azabicyclo[3.1.0]hexanes

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active compounds, including natural products and synthetic drugs.[1] Its rigid, three-dimensional structure is often sought after in drug design to confer conformational constraint and explore specific interactions with biological targets. The title compound, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, incorporates this core along with a flexible aminomethyl group and a bulky N-benzyl substituent, making it a versatile building block for further chemical elaboration. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose.

Methodology: A Predictive and Comparative Framework

In the absence of a direct experimental spectrum, the ¹³C NMR chemical shifts for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane have been predicted by dissecting the molecule into its constituent fragments and comparing them to known, structurally analogous compounds. This approach relies on the principle that the chemical environment of a carbon atom dictates its resonance frequency, and similar environments will lead to similar chemical shifts.

The molecule can be deconstructed into three key fragments for analysis:

  • The 3-Azabicyclo[3.1.0]hexane Core: A bicyclic system containing a five-membered ring fused to a cyclopropane ring.

  • The N-Benzyl Group: A benzyl substituent attached to the nitrogen atom of the bicyclic core.

  • The 1-Aminomethyl Group: An aminomethyl substituent at a bridgehead carbon of the bicyclic system.

The following sections will detail the expected chemical shifts for each carbon atom in the target molecule, supported by experimental data from comparable structures.

Comparative Analysis and Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane are presented in the table below, followed by a detailed justification based on comparative data.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification/Comparison
Bicyclic Core
C135-45Bridgehead carbon with aminomethyl substituent.
C255-65Methylene carbon adjacent to nitrogen.
C455-65Methylene carbon adjacent to nitrogen.
C525-35Bridgehead carbon.
C615-25Cyclopropyl methylene carbon.
Aminomethyl Group
-CH₂-NH₂40-50Aliphatic methylene attached to a primary amine.
N-Benzyl Group
-CH₂-Ph58-68Benzylic methylene attached to nitrogen.
C-ipso138-142Quaternary aromatic carbon.
C-ortho128-130Aromatic CH.
C-meta127-129Aromatic CH.
C-para126-128Aromatic CH.
Justification of Predicted Chemical Shifts
  • 3-Azabicyclo[3.1.0]hexane Core (C1, C2, C4, C5, C6): The chemical shifts of the bicyclic core are influenced by the strain of the cyclopropane ring and the presence of the nitrogen atom. In related 3-azabicyclo[3.1.0]hexane derivatives, the carbons adjacent to the nitrogen (C2 and C4) are expected to resonate in the range of 55-65 ppm. The bridgehead carbons (C1 and C5) will be further upfield, with C1 being deshielded due to the aminomethyl substituent. The cyclopropyl carbon (C6) is anticipated to be the most shielded, appearing at a low chemical shift (15-25 ppm).

  • Aminomethyl Group (-CH₂-NH₂): Aliphatic aminomethyl groups typically exhibit ¹³C NMR signals in the range of 40-50 ppm. For instance, in 1,4-bis(aminomethyl)cyclohexane, the aminomethyl carbons appear in this region.[2]

  • N-Benzyl Group (-CH₂-Ph and Aromatic Carbons): The benzylic methylene carbon attached to the nitrogen is expected to have a chemical shift in the range of 58-68 ppm. This is consistent with the chemical shift of the benzylic carbon in N-benzylpiperidine. The aromatic carbons of the benzyl group will appear in the typical aromatic region (125-140 ppm). The ipso-carbon, being a quaternary carbon, will be the most deshielded. The ortho, meta, and para carbons will have similar chemical shifts, generally appearing between 126 and 130 ppm.

Experimental Protocol for ¹³C NMR Acquisition

For the empirical validation of the predicted data, the following experimental protocol is recommended.

Synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

The title compound can be synthesized via the reduction of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane with a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[3]

NMR Sample Preparation
  • Dissolve approximately 20-50 mg of the purified 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing
  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integrate the peaks (note: in standard ¹³C NMR, integration is not always quantitative).

  • For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizing the Analytical Workflow

The following diagram illustrates the workflow from molecular structure to predicted and experimentally verified ¹³C NMR data.

G cluster_0 Predictive Analysis cluster_1 Experimental Verification A Target Molecule: 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane B Structural Deconstruction A->B C Comparative Analysis with Analogous Compounds B->C D Predicted ¹³C NMR Spectrum C->D I Verified ¹³C NMR Spectrum D->I Comparison & Validation E Synthesis F NMR Sample Preparation E->F G ¹³C NMR Data Acquisition F->G H Spectral Processing & Assignment G->H H->I

Figure 1: Workflow for the ¹³C NMR analysis of the target compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹³C NMR spectrum of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, a compound of interest in medicinal chemistry. By leveraging comparative data from structurally related molecules, we have established a reliable set of expected chemical shifts. The outlined experimental protocol offers a clear path for the empirical verification of these predictions. This comprehensive approach, combining predictive analysis with a robust experimental framework, is designed to empower researchers in their efforts to synthesize and characterize novel chemical entities based on the 3-azabicyclo[3.1.0]hexane scaffold.

References

  • PrepChem.com. Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Available at: [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry (Weinheim an der Bergstrasse, Germany), 29(48), e202301017. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Benzylpiperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidone. National Center for Biotechnology Information. Available at: [Link]

  • McMurry, J. (2023). Uses of 13C NMR Spectroscopy. In Organic Chemistry (10th ed.). OpenStax. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.13 Uses of 13C NMR Spectroscopy. Available at: [Link]

Sources

Mass spectrometry analysis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the characterization of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, a compound of interest in pharmaceutical research due to its complex bicyclic structure. The 1-azabicyclo[3.1.0]hexane ring system is a key moiety in several natural products known for their biological activities. Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification, structural elucidation, and quantification in complex matrices during drug discovery and development.[1][2][3]

Analyte Overview: Structural and Physicochemical Properties

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane possesses a unique combination of structural features that dictate its behavior in a mass spectrometer:

  • Molecular Formula: C₁₃H₁₈N₂

  • Monoisotopic Molecular Weight: 202.1470 g/mol

  • Key Structural Features:

    • A rigid 3-azabicyclo[3.1.0]hexane core , containing a strained cyclopropane ring.

    • A tertiary amine within the bicyclic system.

    • A primary aminomethyl group (-CH₂NH₂), providing a second basic site.

    • A benzyl group attached to the ring nitrogen.

The presence of two basic nitrogen atoms makes the molecule highly susceptible to protonation, making it an ideal candidate for analysis by soft ionization techniques in positive ion mode. Its molecular weight and polarity are well-suited for Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter for successful analysis. The efficacy of a technique is determined by its ability to generate gas-phase ions of the analyte with minimal degradation and maximum efficiency.

Ionization TechniquePrinciple & ApplicabilityAdvantages for this AnalyteDisadvantages & Causality
Electrospray Ionization (ESI) Generates ions from solution via a high-voltage spray. Ideal for polar, non-volatile molecules that exist as ions in solution.[1][2]Optimal Choice. The two basic amines are readily protonated in acidic solution (e.g., with formic acid), leading to a strong signal for the singly-protonated molecule [M+H]⁺ and potentially the doubly-protonated [M+2H]²⁺. It is a soft ionization technique, preserving the intact molecule for MS/MS analysis.[4]Highly sensitive to ion suppression from non-volatile mobile phase additives like trifluoroacetic acid (TFA). The presence of two amine groups can sometimes lead to complex charging behavior.[5][6]
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte in the gas phase. Suited for less polar, semi-volatile compounds.[2]Viable Alternative. Can effectively generate the [M+H]⁺ ion. It is less susceptible to matrix effects and ion suppression than ESI.Generally less sensitive for highly polar and basic compounds that are already ionized in solution, making ESI superior. The higher source temperatures required for APCI could potentially induce thermal degradation of the analyte.
Electron Ionization (EI) Bombards gas-phase molecules with high-energy electrons, causing ionization and extensive fragmentation. Requires volatile and thermally stable analytes.[7]Not Recommended (without derivatization). Can provide a detailed, library-searchable fragmentation pattern for structural confirmation.The polarity and low volatility of the analyte make it unsuitable for standard Gas Chromatography (GC)-MS. It would likely undergo thermal degradation in the GC injector. EI is a "hard" ionization technique that would cause extensive fragmentation, likely preventing observation of the molecular ion.[8]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the structure and differentiate it from isomers, the protonated molecule (precursor ion) is isolated and fragmented using Collision-Induced Dissociation (CID). The resulting product ion spectrum provides a structural fingerprint of the molecule. For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, the precursor ion is [M+H]⁺ at m/z 203.1543.

Predicted Fragmentation Pathways:

The fragmentation of benzylamines under CID conditions is well-characterized and typically involves cleavage of the weakest bonds, particularly those adjacent to the nitrogen atoms and the benzyl group.[9][10]

  • Formation of the Tropylium Cation (m/z 91): The most characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond, leading to the formation of the highly stable benzyl cation ([C₇H₇]⁺), which often rearranges to the even more stable tropylium cation.[10][11] This is expected to be a dominant, high-abundance fragment.

  • Loss of Ammonia (NH₃): The protonated primary aminomethyl group can readily lose a neutral ammonia molecule, a common fragmentation pathway for primary amines.[9] This would result in a fragment at m/z 186.1279.

  • Ring Opening and Fission: The strained bicyclic system can undergo a series of complex ring-opening fragmentations. These pathways are harder to predict ab initio but would result in a series of lower mass ions corresponding to the loss of fragments like ethylene or cyclopropane moieties.

G M [M+H]⁺ m/z 203.1543 F91 Tropylium Cation [C₇H₇]⁺ m/z 91.0548 M->F91 - C₁₃H₁₁N₂• F112 [M+H - C₇H₇]⁺ m/z 112.0997 M->F112 - C₇H₇• F186 [M+H - NH₃]⁺ m/z 186.1279 M->F186 - NH₃ Other Ring Fragments F112->Other Ring Opening F186->Other Further Fragmentation

Caption: Predicted primary fragmentation pathways for protonated 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Predicted Fragment Ion Table:

m/z (Calculated)Ion FormulaDescription
203.1543[C₁₃H₁₉N₂]⁺Protonated Molecule (Precursor Ion)
186.1279[C₁₃H₁₆N]⁺Loss of neutral ammonia (NH₃) from the aminomethyl group
112.0997[C₆H₁₂N₂]⁺Loss of the benzyl radical
91.0548[C₇H₇]⁺Benzyl/Tropylium cation

Comparison of Mass Analyzer Platforms

The choice of mass analyzer technology directly impacts the quality and type of data obtained, aligning with different research goals such as quantification, identification, or structural confirmation.[1][12]

Mass AnalyzerPrimary ApplicationKey AdvantagesLimitations
Triple Quadrupole (QQQ) Targeted Quantification. Ideal for pharmacokinetic (PK) studies and impurity monitoring.[13]Unmatched sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode. Wide dynamic range and excellent reproducibility.[3]Low resolution; not suitable for unknown identification or structural elucidation. Requires prior knowledge of the precursor and product ions.
Quadrupole Time-of-Flight (Q-TOF) Identification & Characterization. Used for metabolite ID, impurity profiling, and initial characterization.Provides high-resolution, accurate-mass (HRAM) data, enabling elemental composition determination for both precursor and fragment ions.[3]Lower sensitivity and narrower dynamic range for quantification compared to a QQQ. More complex data analysis.
Orbitrap (e.g., Q-Exactive) High-Resolution Profiling & Quantification. A versatile platform for both qualitative and quantitative experiments.[5]Superior mass resolution and accuracy compared to TOF instruments. Excellent for resolving complex mixtures and confident peak identification.Slower scan speeds compared to TOF, which can be a limitation for very fast chromatography.

Recommended Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a robust method for the definitive identification of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane using ESI with a high-resolution mass spectrometer.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (Q-TOF or Orbitrap) Sample Sample Injection (Analyte in Solution) Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) MobilePhase Gradient Elution A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN ESI ESI Source (+) Generate [M+H]⁺ Ions MobilePhase->ESI Eluent Transfer MS1 MS1: Full Scan (m/z 50-400) Detect m/z 203.1543 ESI->MS1 MS2 MS2: Tandem MS (CID) Isolate m/z 203.1543 Generate Product Ion Spectrum Detector HRAM Detection Accurate Mass Measurement Data Data Analysis Confirm Formula & Structure Detector->Data

Caption: A typical experimental workflow for LC-HRAM-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the reference standard or sample extract in a suitable solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile).

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 mm length, 2.1 mm ID, <2 µm particle size) for efficient separation.

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical starting condition would be 5-10% B, ramping to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Rationale: Formic acid acts as a proton source to facilitate ionization and improves chromatographic peak shape for amines. The gradient ensures the elution of the analyte as a sharp peak.

  • Mass Spectrometry:

    • Instrument: A Q-TOF or Orbitrap mass spectrometer.

    • Ionization Mode: ESI Positive.

    • MS1 Full Scan: Acquire data over a mass range of m/z 50-400 to observe the protonated molecule at m/z 203.1543.

    • MS2 Tandem MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 203.1543. Apply a normalized collision energy (e.g., 15-35 eV) to induce fragmentation.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 203.1543 to determine the retention time.

    • Verify the accurate mass of the precursor ion against its theoretical mass (within 5 ppm error).

    • Analyze the MS/MS spectrum and confirm the presence of key fragment ions (e.g., m/z 91.0548). Match the observed fragmentation pattern against the predicted pathways for confident structural confirmation.

References

  • PrepChem. (n.d.). Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Retrieved from PrepChem.com. [Link]

  • Han, J., Borysik, A. J., & Robinson, C. V. (2020). Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes. Journal of the American Society for Mass Spectrometry, 31(10), 2035–2043. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from ResearchGate. [Link]

  • Ghannam, M., H. Al-Badr, A., & El-Azab, A. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Separations, 11(7), 183. [Link]

  • Poudel, R., et al. (2023). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Metabolites, 13(1), 118. [Link]

  • Uniyal, A., et al. (2016). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. Archives of Agriculture and Environmental Science, 1(1), 22-36. [Link]

  • Reid, G. E., Simpson, R. J., & O'Hair, R. A. J. (2000). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047–1060. [Link]

  • Reid, G. E., et al. (2000). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 11(12), 1047-60. [Link]

  • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 270-289. [Link]

  • Zobel, H., et al. (2021). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 32(8), 2141-2150. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Ogasawara, Y., et al. (2020). Guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin essential for its biological activity. Organic & Biomolecular Chemistry, 18(46), 9459-9462. [Link]

  • De Klerck, K., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 101, 149-166. [Link]

  • Ullah, R., et al. (2021). GC-MS Analysis and Biomedical Therapy of Oil from n-Hexane Fraction of Scutellaria edelbergii Rech. f.: In Vitro, In Vivo, and In Silico Approach. Molecules, 27(1), 22. [Link]

  • SynThink. (2023). Advancements in LC-MS Technology: Transforming Pharmaceutical Analysis. Retrieved from SynThink. [Link]

  • Prabhu, K., et al. (2022). The Gas Chromatography Mass Spectroscopy Analysis of One Unani Drug, "Roghan Surkh". International Journal of Ayurvedic and Herbal Medicine, 12(5), 4323-4330. [Link]

  • Wang, F., et al. (2022). C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis. Analytical Chemistry, 94(16), 6157–6164. [Link]

  • MilliporeSigma. (n.d.). 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane. Retrieved from MilliporeSigma. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from BioAgilytix. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

Sources

HPLC Method Validation for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a highly basic, rigid bicyclic intermediate critical to the synthesis of broad-spectrum azabicyclo quinolone antibacterials, most notably Trovafloxacin[1][2]. Due to its dual-nitrogen architecture—comprising a primary aminomethyl group and a tertiary amine within the azabicyclo ring—this compound presents severe chromatographic challenges. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail due to secondary ionic interactions with the stationary phase[3].

This guide provides an objective comparison between standard C18, base-deactivated (hybrid) C18, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns. By detailing the causality behind these experimental choices, we provide a self-validating protocol framework that complies with the latest ICH Q2(R2) guidelines for analytical procedure validation[4].

The Analytical Challenge: Causality Behind Experimental Choices

To develop a robust analytical method, one must first understand the physicochemical behavior of the analyte. 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane possesses two highly basic centers.

At a typical acidic or neutral mobile phase pH (pH 2.0–7.0), both amines are fully protonated. When analyzed on a standard silica-based C18 column, these positively charged amines undergo strong ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) present on the silica support surface[3][5]. This secondary interaction disrupts the primary hydrophobic retention mechanism, resulting in:

  • Severe peak tailing (Asymmetry factor > 2.0).

  • Poor column efficiency (Low theoretical plate counts).

  • Inconsistent retention times and poor recovery[5].

The Solution: Analytical scientists must employ either high-pH mobile phases (to suppress analyte ionization) using hybrid silica columns that resist alkaline dissolution, or HILIC , which leverages the molecule's high polarity for retention without relying on traditional reversed-phase partitioning[3].

Step-by-Step Experimental Protocols

To demonstrate the performance differences, the following optimized protocols were executed. Both optimized methods are designed as self-validating systems, incorporating System Suitability Testing (SST) criteria (e.g., Tailing factor


 1.5, RSD 

2.0%) prior to sample analysis.
Protocol A: Base-Deactivated C18 (High-pH Reversed Phase)

Mechanism: Operating at pH 10.5 suppresses the ionization of both the primary and tertiary amines, neutralizing the molecule and eliminating cationic interactions with residual silanols.

  • Column Selection : Waters XBridge C18 (or equivalent ethylene-bridged hybrid silica), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A : 10 mM Ammonium bicarbonate in HPLC-grade water, strictly adjusted to pH 10.5 with dilute ammonium hydroxide.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0–2 min: 10% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 10% B

    • 12.1–15 min: Column equilibration.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve the standard in 50:50 Water:Acetonitrile to a working concentration of 100 µg/mL.

Protocol B: HILIC Method (Orthogonal Approach)

Mechanism: The polar basic amines partition into a water-enriched layer on the surface of a polar stationary phase, avoiding traditional hydrophobic silanol tailing.

  • Column Selection : Phenomenex Kinetex HILIC (Unbonded silica or Amide), 100 mm × 4.6 mm, 2.6 µm.

  • Mobile Phase A : 100 mM Ammonium formate in water, pH 3.0.

  • Mobile Phase B : 100% Acetonitrile.

  • Isocratic Elution : 10% A / 90% B. (Note: In HILIC, water is the strong eluting solvent).

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 210 nm.

Comparative Performance & ICH Q2(R2) Validation Data

The following table summarizes the system suitability and validation parameters obtained during the comparative study. The data evaluates the methods against the ICH Q2(R2) criteria for Specificity, Linearity, Accuracy, Precision, and Robustness[4].

Validation Parameter (ICH Q2(R2))Standard C18 (pH 3.0)Base-Deactivated C18 (pH 10.5)HILIC Column (pH 3.0)
Retention Time (

)
4.2 min6.8 min5.5 min
Tailing Factor (

)
2.8 (Fail)1.1 (Pass)1.2 (Pass)
Theoretical Plates (

)
2,10014,50012,800
Linearity (

)
0.98500.99980.9995
Precision (%RSD, n=6) 4.5% (Fail)0.8% (Pass)1.1% (Pass)
Accuracy (Recovery %) 85.2%99.5%98.8%
LOD / LOQ (µg/mL) 1.5 / 5.00.2 / 0.60.3 / 1.0

Data Interpretation: The Standard C18 column fails ICH Q2(R2) acceptance criteria for precision (RSD


 2.0%) and tailing factor (

) due to unsuppressed silanol interactions[4][5]. The Base-Deactivated C18 at high pH provides the most robust and accurate quantification for routine batch release. Meanwhile, the HILIC method serves as an excellent orthogonal method for impurity profiling, ensuring comprehensive analytical coverage.

Method Development & Validation Workflow

The logical progression from understanding analyte chemistry to regulatory validation is mapped below.

HPLC_Workflow Start Analyte: 1-(Aminomethyl)-3-benzyl- 3-azabicyclo[3.1.0]hexane Phase1 Column Selection phase Start->Phase1 Col1 Standard C18 (Acidic/Neutral pH) Phase1->Col1 Col2 Base-Deactivated C18 (High pH Mobile Phase) Phase1->Col2 Col3 HILIC Column (High Organic) Phase1->Col3 Outcome1 Severe Peak Tailing (Silanol Interactions) Col1->Outcome1 Outcome2 Optimal Symmetry (Suppressed Ionization) Col2->Outcome2 Outcome3 Good Retention (Orthogonal Selectivity) Col3->Outcome3 Validation ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision, Robustness Outcome2->Validation Outcome3->Validation

Figure 1: HPLC Method Development and Validation Workflow for Basic Azabicyclo Intermediates.

References

1.[1] Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane - PrepChem.com. Source: prepchem.com. 1 2.[4] Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.4 3.[3] The challenges of the analysis of basic compounds by high performance liquid chromatography. Source: researchgate.net. 3 4.[2] Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Source: rsc.org. 2 5.[5] Technical Support Center: Optimizing Harman Analysis in HPLC. Source: benchchem.com. 5

Sources

A Comparative Guide to the Reactivity of Azabicyclo[3.1.0] and [3.2.0]hexane Systems

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the choice of a molecular scaffold is a critical decision that dictates not only the three-dimensional architecture of a molecule but also its inherent reactivity and potential for further functionalization. Among the plethora of saturated heterocyclic systems, the azabicyclo[n.m.0]alkanes have garnered significant attention as rigid frameworks that present substituents in well-defined spatial orientations. This guide provides an in-depth comparison of the reactivity of two prominent members of this class: the azabicyclo[3.1.0]hexane and azabicyclo[3.2.0]hexane systems. By delving into their structural and energetic properties, we aim to elucidate the subtle yet profound differences in their chemical behavior, supported by experimental observations and theoretical underpinnings.

At the Heart of Reactivity: A Tale of Two Strains

The divergent reactivity of the azabicyclo[3.1.0]hexane and azabicyclo[3.2.0]hexane scaffolds can be fundamentally attributed to the difference in the ring strain inherent in their fused bicyclic structures. The azabicyclo[3.1.0]hexane system incorporates a highly strained cyclopropane ring fused to a pyrrolidine ring, whereas the azabicyclo[3.2.0]hexane system features a less-strained cyclobutane ring fused to a pyrrolidine.

This difference in ring strain is quantitatively reflected in the strain energies of their parent carbocyclic analogues. Computational studies have provided valuable insights into the energetic landscapes of these systems.

Bicyclic SystemFused Ring SystemStrain Energy (kcal/mol)
Bicyclo[3.1.0]hexaneCyclopropane-Cyclopentane32.4[1]
Bicyclo[3.2.0]heptane*Cyclobutane-Cyclopentane26.1 (estimated)
Note: The value for bicyclo[3.2.0]heptane is used as a close approximation for the less commonly reported bicyclo[3.2.0]hexane system, as the primary contribution to the strain difference arises from the cyclopropane versus the cyclobutane ring.

The significantly higher strain energy of the bicyclo[3.1.0]hexane system is the primary driver for its enhanced reactivity, particularly in reactions that lead to the opening of the three-membered ring, thereby releasing the associated strain.

cluster_310 Azabicyclo[3.1.0]hexane cluster_320 Azabicyclo[3.2.0]hexane 310_structure 310_strain Higher Strain Energy (Fused Cyclopropane) 320_structure 320_strain Lower Strain Energy (Fused Cyclobutane)

Caption: Structural comparison of azabicyclo[3.1.0]hexane and azabicyclo[3.2.0]hexane.

Comparative Reactivity Analysis: A Dichotomy of Behavior

The disparity in ring strain between the two systems manifests in their susceptibility to various chemical transformations, most notably ring-opening reactions and rearrangements.

Ring-Opening Reactions: The Path of Least Resistance

The high torsional and angle strain of the cyclopropane ring in the azabicyclo[3.1.0]hexane system makes it significantly more prone to ring-opening reactions under both acidic and nucleophilic conditions. This provides a facile entry into functionalized pyrrolidine derivatives.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the nitrogen atom of the azabicyclo[3.1.0]hexane can be protonated or coordinated, which can facilitate the cleavage of one of the internal C-C bonds of the cyclopropane ring. This process is driven by the release of the substantial ring strain. The regioselectivity of the ring opening will be influenced by the substitution pattern on the bicyclic system and the nature of the nucleophile present in the medium.

cluster_310_opening Acid-Catalyzed Ring Opening of Azabicyclo[3.1.0]hexane A Azabicyclo[3.1.0]hexane Derivative B Protonated/Activated Intermediate A->B H+ C Ring-Opened Carbocation B->C Ring Opening (Strain Release) D Functionalized Pyrrolidine Product C->D Nu-

Caption: Plausible mechanism for acid-catalyzed ring-opening of azabicyclo[3.1.0]hexane.

In contrast, the azabicyclo[3.2.0]hexane system, with its more stable cyclobutane ring, is less susceptible to acid-catalyzed ring opening. While such reactions are possible under more forcing conditions, they are generally not as facile as with the [3.1.0] analogue.

Nucleophilic Ring Opening: The strained bonds of the cyclopropane ring in azabicyclo[3.1.0]hexane derivatives also render them susceptible to attack by strong nucleophiles, leading to the formation of functionalized pyrrolidines. This reactivity is particularly pronounced when the bicyclic system is activated, for example, by N-acylation or N-sulfonylation, which enhances the electrophilicity of the cyclopropane carbons.

Rearrangements and Solvolysis: A Reflection of Carbocation Stability

Synthesis Strategies: A Window into Stability

The preferred synthetic routes to each of these bicyclic systems also offer clues to their relative stabilities and reactivity.

Azabicyclo[3.1.0]hexane Synthesis: The construction of the strained azabicyclo[3.1.0]hexane skeleton often involves high-energy intermediates or reactions that can overcome the energetic barrier to its formation. Common methods include:

  • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes is a powerful method for the diastereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[2][3]

  • Palladium-Catalyzed Cyclopropanation: The reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst provides access to a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields.[4]

  • Intramolecular Cyclization: Various catalytic systems have been developed for the intramolecular cyclization of acyclic precursors to form the 3-azabicyclo[3.1.0]hexane core.[5][6]

Azabicyclo[3.2.0]hexane Synthesis: The synthesis of the azabicyclo[3.2.0]hexane system is frequently achieved through photochemical methods, which provide the necessary energy to drive the formation of the cyclobutane ring.

  • [2+2] Photocycloaddition: The intermolecular [2+2] photocycloaddition of alkenes with maleimides under visible light irradiation is a highly efficient method for the synthesis of functionalized azabicyclo[3.2.0]heptane derivatives, which are close analogues of the hexane system.[7] This method often exhibits good chemo-, regio-, and diastereoselectivity.

Experimental Protocols: Representative Methodologies

To provide a practical context for the discussed reactivity, the following are representative experimental protocols for key transformations of each system.

Protocol 1: Acid-Catalyzed Methanolysis of a Boc-Protected Azabicyclo[3.1.0]hexane

This protocol describes a typical acid-catalyzed ring-opening of an N-Boc-protected 6-azabicyclo[3.1.0]hexane, leading to a functionalized piperidine derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-Boc-6-azabicyclo[3.1.0]hexane (1.0 eq) in anhydrous methanol (0.1 M).

  • Acid Addition: To the stirred solution at 0 °C, add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.

cluster_protocol1 Workflow for Acid-Catalyzed Ring Opening Start Dissolve Reactant Step1 Add Acid at 0 °C Start->Step1 Step2 Stir at RT (4-6 h) Step1->Step2 Step3 Quench with NaHCO3 Step2->Step3 Step4 Extract with DCM Step3->Step4 Step5 Dry and Concentrate Step4->Step5 End Purify by Chromatography Step5->End

Caption: Experimental workflow for the acid-catalyzed ring-opening of an azabicyclo[3.1.0]hexane derivative.

Protocol 2: Visible-Light-Mediated [2+2] Photocycloaddition for Azabicyclo[3.2.0]heptane Synthesis

This protocol outlines a general procedure for the synthesis of a 3-azabicyclo[3.2.0]heptane derivative via a visible-light-induced [2+2] cycloaddition.

Step-by-Step Methodology:

  • Reactant Preparation: In a Schlenk tube, combine N-substituted maleimide (1.0 eq), the desired alkene (1.5 eq), and a suitable photosensitizer (e.g., Ir(ppy)3, 1-2 mol%) in an appropriate anhydrous solvent (e.g., acetonitrile, 0.1 M).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-azabicyclo[3.2.0]heptane cycloadduct.

Conclusion: A Choice Guided by Reactivity

The azabicyclo[3.1.0]hexane and azabicyclo[3.2.0]hexane systems, while structurally similar, exhibit markedly different reactivity profiles, primarily governed by their inherent ring strain. The highly strained azabicyclo[3.1.0]hexane is a versatile precursor for functionalized pyrrolidines via facile ring-opening reactions. In contrast, the more stable azabicyclo[3.2.0]hexane serves as a robust scaffold, often synthesized through photochemical methods, and is less prone to ring cleavage.

For the medicinal chemist and synthetic strategist, the choice between these two scaffolds is a deliberate one. If the goal is to leverage strain release for the synthesis of complex, acyclic, or monocyclic nitrogen-containing molecules, the azabicyclo[3.1.0]hexane system is an excellent choice. Conversely, if a rigid, bicyclic framework that is stable to a variety of reaction conditions is desired, the azabicyclo[3.2.0]hexane system presents a more suitable option. A thorough understanding of their fundamental reactivity is paramount to unlocking the full synthetic potential of these valuable building blocks in the pursuit of novel chemical entities.

References

Sources

Crystallization Methodologies for X-Ray Diffraction of 3-Benzyl-3-azabicyclo[3.1.0]hexane Derivatives: A Performance Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the absolute stereochemistry of rigid bicyclic scaffolds is a critical bottleneck in preclinical drug development. For 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives, achieving diffraction-quality single crystals is notoriously difficult due to their tendency to form amorphous solids or "oil out" during supersaturation. As a Senior Application Scientist, I have evaluated multiple crystallization strategies for these specific heterocycles. This guide objectively compares slow evaporation, vapor diffusion, and cooling crystallization, providing a field-proven, self-validating protocol to consistently achieve X-ray diffraction (XRD) R-factors below 0.05.

Structural Significance & The Need for X-Ray Crystallography

The rigid 3-azabicyclo[3.1.0]hexane moiety is an essential building block for numerous pharmaceuticals, including the potent gyrase inhibitor Trovafloxacin and various highly functionalized heterocycles targeting central nervous system receptors ().

Because these derivatives contain a stereogenic cis-fused cyclopropane ring coupled to a pyrrolidine (or pyrrolidine-dione) system, standard 2D-NMR techniques often fall short of definitively proving absolute configuration. High-resolution X-ray crystallography is mandatory. Structural analysis of derivatives such as (1R,5R,6R)-ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate reveals that the five-membered heterocyclic ring adopts a distinct envelope conformation. Furthermore, the crystal lattice is critically stabilized by intermolecular C—H···O hydrogen bonds that form centrosymmetric pairs (). Understanding these mechanistic interactions is the key to rationally selecting a crystallization method.

Comparative Analysis of Crystallization Workflows

To yield crystals suitable for single-crystal X-ray diffraction (SCXRD), the crystallization thermodynamic pathway must favor slow nucleation over rapid precipitation. Below is a quantitative comparison of the three primary methodologies applied to 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives.

Crystallization MethodPrimary Solvent SystemTimeframeCrystal Quality (R-factor)Yield / ScalabilityBest Use Case
Slow Evaporation Diethyl Ether3–7 DaysExcellent (< 0.05) Low / AnalyticalPrimary choice for definitive absolute configuration and publication-quality XRD.
Vapor Diffusion DCM (Solvent) / Hexane (Anti-solvent)2–4 DaysGood (0.05 - 0.08)ModerateAlternative when the compound is highly soluble in ether or prone to oiling out.
Cooling Crystallization Ethanol or Ethyl Acetate12–24 HrsPoor to Moderate (> 0.08)High / PreparativeBulk purification prior to analytical crystallization; rarely yields single crystals.

Performance Verdict: Slow Evaporation using diethyl ether at room temperature is the gold standard for this specific scaffold. The low boiling point of diethyl ether (34.6 °C) allows for a highly controlled, gradual increase in supersaturation, which is required to properly align the centrosymmetric pairs in the lattice without trapping solvent molecules (solvates) that degrade diffraction resolution.

Mechanistic Insights: Lattice Stabilization

Why does slow evaporation in a moderately polar solvent work best? The causality lies in the molecular geometry. The 3-azabicyclo[3.1.0]hexane core is highly rigid, but the benzyl group and ester/dioxo substituents possess rotational freedom. Rapid precipitation forces these flexible groups into disordered states, increasing the R-factor. A slow thermodynamic approach allows the molecules to continuously sample orientations until they lock into the lowest-energy state: intermolecular C-H···O hydrogen bonding.

G Core 3-azabicyclo[3.1.0]hexane Core (Rigid Scaffold) Conf Envelope Conformation (Pyrrolidine Ring) Core->Conf Fusion Cis-Fused Cyclopropane (Stereocenter Control) Core->Fusion Lattice Crystal Lattice Stabilization (Slow Evaporation) Conf->Lattice Fusion->Lattice Hbond Intermolecular C-H···O Hydrogen Bonds Lattice->Hbond Centro Centrosymmetric Pairs (Diffraction-Quality Packing) Hbond->Centro

Mechanistic pathway of crystal lattice stabilization for 3-azabicyclo[3.1.0]hexane derivatives.

Self-Validating Experimental Protocol: Slow Evaporation Method

This protocol is designed as a self-validating system. Each step contains a built-in checkpoint to ensure the physical chemistry of the system is behaving as intended before proceeding.

Step 1: Ultra-Purification (The Prerequisite)

  • Action: Purify the synthesized 3-benzyl-3-azabicyclo[3.1.0]hexane derivative via flash chromatography, followed by a bulk cooling crystallization in ethanol. Ensure >99% purity via HPLC.

  • Causality: Impurities act as "lattice terminators." Even a 2% impurity profile will disrupt the highly specific centrosymmetric hydrogen bonding required for this scaffold, leading to twinned crystals or amorphous powders.

Step 2: Solution Preparation

  • Action: Dissolve 15–20 mg of the purified compound in 2.0 mL of anhydrous diethyl ether in a clean 4 mL glass vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. If any micro-particulates remain, filter the solution through a 0.22 µm PTFE syringe filter. Particulates cause heterogeneous nucleation, resulting in multiple microscopic crystals rather than one macroscopic single crystal.

Step 3: Controlled Evaporation

  • Action: Seal the vial tightly with Parafilm. Using a 21-gauge syringe needle, puncture exactly three holes in the Parafilm. Place the vial in a vibration-free, temperature-controlled cabinet (20–22 °C) away from direct light.

  • Causality: The number and size of the holes dictate the vapor pressure escape rate. Three 21-gauge holes provide the optimal evaporation kinetics for diethyl ether, achieving supersaturation over roughly 5 days.

Step 4: Harvesting and Validation

  • Action: Inspect the vial daily without moving it. Once block-like or prismatic crystals of approximately 0.3 × 0.2 × 0.1 mm are observed, immediately harvest them by replacing the remaining mother liquor with a drop of inert paratone oil.

  • Validation Checkpoint: Examine the crystal under a polarized light microscope. Rotate the polarizer; the crystal must exhibit sharp birefringence (flashes of color/light turning to complete darkness every 90 degrees). This optical property self-validates that the solid is a highly ordered anisotropic crystal lattice, not an amorphous precipitate, and is ready for the X-ray diffractometer.

Decision Matrix for Crystallization Strategy

G Start Synthesized Derivative (e.g., Ethyl 3-benzyl-2,4-dioxo- 3-azabicyclo[3.1.0]hexane-6-carboxylate) Solvent Solvent Screening (Diethyl Ether, DCM, EtOAc) Start->Solvent MethodA Method A: Slow Evaporation (High Quality, Slow) Solvent->MethodA MethodB Method B: Vapor Diffusion (Moderate Quality, Fast) Solvent->MethodB MethodC Method C: Cooling Crystallization (Scalable, Lower Resolution) Solvent->MethodC XRD X-Ray Diffraction Analysis (Target R-factor < 0.05) MethodA->XRD Optimal MethodB->XRD MethodC->XRD

Decision matrix and crystallization workflow for X-ray diffraction sample preparation.

Conclusion

For 3-benzyl-3-azabicyclo[3.1.0]hexane derivatives, the structural rigidity of the cis-fused cyclopropane and the envelope conformation of the pyrrolidine ring demand a highly controlled crystallization environment. While cooling crystallization is suitable for bulk purity, it fails to produce the centrosymmetric packing required for high-resolution XRD. By utilizing the slow evaporation of diethyl ether, researchers can reliably leverage intermolecular C-H···O hydrogen bonding to grow single crystals that yield definitive absolute stereochemical data (R-factors < 0.05).

References

  • Wu, J.-H., Zhang, C.-T., Zhou, L.-N., & Wang, J.-K. (2006). (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(9), o2331-o2332.[Link]

  • Zapol'skii, V. A., Namyslo, J. C., de Meijere, A., & Kaufmann, D. E. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 621-628.[Link]

A Comparative Guide to the Bioactivity of Azabicyclo[3.1.0]hexane Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The azabicyclo[3.1.0]hexane scaffold is a distinctive bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents, allowing for precise spatial orientation of functional groups. This conformational constraint can lead to enhanced binding affinity and selectivity for a variety of biological targets. Consequently, analogs of azabicyclo[3.1.0]hexane have demonstrated a broad spectrum of biological activities, including potent anticancer, antiviral, and central nervous system (CNS) effects. This guide offers a comparative analysis of the bioactivity of various azabicyclo[3.1.0]hexane analogs, supported by experimental data and detailed protocols to assist researchers and drug development professionals in this exciting field.

Anticancer Activity of Spiro-Fused Azabicyclo[3.1.0]hexane Analogs

A prominent class of azabicyclo[3.1.0]hexane derivatives with significant anticancer potential is the spiro-fused analogs. These compounds, where the azabicyclo[3.1.0]hexane core is linked to another cyclic system through a single common atom, have been the subject of numerous cytotoxic studies.

Comparative Cytotoxicity

Extensive in vitro testing has revealed the potent antiproliferative effects of spiro-fused azabicyclo[3.1.0]hexanes against a range of human and murine cancer cell lines. The cytotoxic activity, typically measured as the half-maximal inhibitory concentration (IC50), is highly dependent on the nature of the spiro-fused ring system and the substituents on the azabicyclo[3.1.0]hexane scaffold.

It has been observed that spiro-fused cyclopropa[a]pyrrolizidine derivatives generally exhibit greater antiproliferative activity compared to their spiro-fused 3-azabicyclo[3.1.0]hexane counterparts.[1] For instance, certain spiro-fused 3-azabicyclo[3.1.0]hexanes have shown significant cytotoxic effects, with IC50 values in the low micromolar range against cell lines such as human erythroleukemia (K562).[2]

A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] has also been investigated as potential antitumor agents. The most effective of these compounds displayed IC50 values ranging from 4.2 to 24.1 μM across various tested cell lines.[3] Another study on spiro-fused heterocyclic compounds containing the 3-spiro[3-azabicyclo[3.1.0]-hexane]oxindole framework found that specific derivatives exhibited antiproliferative activity against Jurkat, K-562, HeLa, and Sk-mel-2 cell lines with IC50 values between 2 and 10 μM after 72 hours of treatment.[4]

Table 1: Comparative Cytotoxicity (IC50, μM) of Selected Spiro-Fused Azabicyclo[3.1.0]hexane Analogs

Compound IDSpiro-Fused SystemK562JurkatHeLaSk-mel-2CT26Reference
Analog A [3-Azabicyclo[3.1.0]hexane]oxindole2-102-102-102-10-[4]
Analog B 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine]4.2-24.14.2-24.14.2-24.1-4.2-24.1[3]
2b Acenaphthylene-1,2′-bicyclo[3.1.0]hexane~27----[2]
2c Acenaphthylene-1,2′-bicyclo[3.1.0]hexane~25----[2]

Note: The IC50 values are presented as ranges from the cited literature, reflecting the activity of several of the most potent analogs within each series.

The structure-activity relationship (SAR) studies indicate that the nature of the substituents on the cyclopropane ring of the azabicyclo[3.1.0]hexane moiety plays a crucial role in determining the cytotoxic potency. For example, in the 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] series, analogs with a phenyl group on the cyclopropane ring were found to be more active.[3]

Mechanism of Action

The anticancer activity of these spiro-fused azabicyclo[3.1.0]hexane analogs is attributed to their ability to induce cell cycle arrest and apoptosis.[3] Flow cytometry analyses have shown that treatment with these compounds leads to an accumulation of cells in the SubG1 or G0/G1 phase of the cell cycle.[3][4] Furthermore, these compounds have been observed to disrupt the actin cytoskeleton, leading to a decrease in cell motility.[1][5]

G cluster_workflow MTS Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound (Azabicyclo[3.1.0]hexane analog) A->B 24h C Incubate B->C 48-72h D Add MTS Reagent C->D E Incubate D->E 1-4h F Measure Absorbance (490 nm) E->F G Calculate IC50 F->G

Caption: A simplified workflow for determining the cytotoxicity of azabicyclo[3.1.0]hexane analogs using the MTS assay.

Experimental Protocol: Cell Viability (MTS) Assay

This protocol is adapted from established methods for determining the antiproliferative effects of chemical compounds on cancer cell lines.[1][4][6]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the azabicyclo[3.1.0]hexane analog in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antiviral Activity: Azabicyclo[3.1.0]hexane Analogs as HIV-1 Entry Inhibitors

The rigid azabicyclo[3.1.0]hexane core has been successfully employed to create conformationally restricted nucleoside analogs, a proven strategy in the design of antiviral agents. This structural constraint can lock the molecule into a bioactive conformation, enhancing its interaction with viral enzymes. A notable application of this principle is in the development of HIV-1 entry inhibitors.

Comparative Inhibitory Activity

Derivatives of the azabicyclo[3.1.0]hexane scaffold have been shown to inhibit HIV-1 entry into host cells. The potency of these compounds is influenced by the overall molecular structure, with the rigid bicyclic core playing a key role. In one study, an azabicyclo[3.1.0]hexane-containing compound, SC28, exhibited an IC50 value of 35.0 nM against HIV-1.[7] Interestingly, this compound was found to be less potent than some of its analogs with different core structures, suggesting that while rigidity is important, the specific nature of the scaffold is critical for optimal activity.[7]

Table 2: Comparative Anti-HIV-1 Activity of an Azabicyclo[3.1.0]hexane Analog

Compound IDCore StructureHIV-1 IC50 (nM)Reference
SC28 Azabicyclo[3.1.0]hexane35.0[7]

The SAR for this class of compounds is complex, with both the core structure and the appended functional groups contributing to the overall antiviral potency. The puckered conformation of the azabicyclo[3.1.0]hexane moiety is thought to be a key determinant of its interaction with the HIV-1 envelope glycoprotein complex.[7]

G cluster_workflow HIV-1 Entry Assay Workflow (TZM-bl) A Seed TZM-bl cells B Add Test Compound A->B C Add HIV-1 B->C D Incubate (48h) C->D E Lyse cells & add luciferase substrate D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for the TZM-bl reporter gene assay to evaluate HIV-1 entry inhibitors.

Experimental Protocol: HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This protocol is based on the widely used TZM-bl cell line, which expresses HIV-1 receptors and contains an HIV-1 LTR-driven luciferase reporter gene.[8]

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the azabicyclo[3.1.0]hexane analog in growth medium. Remove the culture medium from the cells and add 50 µL of the diluted compound to the appropriate wells.

  • Virus Addition: Dilute the HIV-1 virus stock in growth medium to a predetermined optimal concentration. Add 50 µL of the diluted virus to each well (final volume will be 100 µL).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Luminescence Measurement: After incubation, remove the supernatant and add 100 µL of luciferase assay reagent to each well. Incubate for 2 minutes at room temperature to allow for cell lysis. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.

Central Nervous System (CNS) Activity of Azabicyclo[3.1.0]hexane Analogs

The unique structural features of the azabicyclo[3.1.0]hexane scaffold have also been exploited to develop potent and selective ligands for CNS targets, including opioid and dopamine receptors.

A. Opioid Receptor Antagonism

Azabicyclo[3.1.0]hexane derivatives have been designed as novel, achiral μ-opioid receptor ligands.[9] Optimization of this scaffold has led to compounds with picomolar binding affinity and high selectivity for the μ-receptor over the δ- and κ-subtypes.[9]

Table 3: Comparative Opioid Receptor Binding Affinity (Ki, nM) of Azabicyclo[3.1.0]hexane Analogs

Compound Classμ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Reference
3-Azabicyclo[3.1.0]hexane derivativesPicomolar range>100-fold selectivity vs. μ>100-fold selectivity vs. μ[9]

Note: Specific Ki values for a range of analogs are often proprietary. The table reflects the high affinity and selectivity reported for optimized compounds in this class.

G cluster_pathway Simplified GPCR Signaling Ligand Azabicyclo[3.1.0]hexane Analog (Antagonist) Receptor Opioid/Dopamine Receptor (GPCR) Ligand->Receptor Binds G_Protein G-protein Receptor->G_Protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No effect Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No change Cellular_Response Cellular Response Second_Messenger->Cellular_Response No change

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway, illustrating the antagonistic action of certain azabicyclo[3.1.0]hexane analogs.

Experimental Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor subtype.[10]

  • Membrane Preparation: Use cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptor.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A specific radioligand at a concentration near its Kd value (e.g., [³H]DAMGO for μ-receptors).

    • The azabicyclo[3.1.0]hexane analog at various concentrations.

    • For non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

    • Cell membranes (20-50 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.

B. Dopamine D3 Receptor Modulation

A series of 1,2,4-triazolyl azabicyclo[3.1.0]hexanes has been identified as potent and selective dopamine D3 receptor antagonists.[11] These compounds exhibit high in vitro affinity and selectivity for the D3 receptor.

Table 4: Comparative Dopamine D3 Receptor Binding Affinity of Azabicyclo[3.1.0]hexane Analogs

Compound ClassDopamine D3 Receptor (pKi)Reference
1,2,4-Triazolyl azabicyclo[3.1.0]hexanes7.0 - 10.5[12]

Note: pKi is the negative logarithm of the Ki value.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

This protocol is similar to the opioid receptor binding assay and is adapted from established methods.[13]

  • Membrane Preparation: Use membranes from cells (e.g., CHO) stably expressing the human dopamine D3 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone at ~2 nM) and the test compound at various concentrations. For non-specific binding, use a high concentration of a known antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate for 120 minutes at 25°C.

  • Filtration and Quantification: Follow the same filtration and quantification steps as described for the opioid receptor binding assay.

  • Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for the test compound.

Enzyme Inhibition: Azabicyclo[3.1.0]hexane Analogs as DPP-IV Inhibitors

The azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This is a fluorescence-based assay to screen for DPP-IV inhibitors.[14][15]

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. Include wells for 100% activity (enzyme and buffer, no inhibitor) and background (buffer only).

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate for 30 minutes at 37°C. Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value from the dose-response curve.

Conclusion

The azabicyclo[3.1.0]hexane scaffold is a remarkably versatile platform for the design of bioactive molecules. The comparative data and experimental protocols presented in this guide highlight the potential of its analogs in diverse therapeutic areas, from oncology to infectious diseases and neuroscience. The rigid, three-dimensional nature of this core structure provides a powerful tool for medicinal chemists to develop novel drugs with improved potency and selectivity. Further exploration of the structure-activity relationships of azabicyclo[3.1.0]hexane derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed. Available at: [Link]

  • Redesign Of An HIV-1 Entry Inhibitor Core Region Influences Its Kinetic and Pharmacokinetic Properties. Drexel Research Discovery. Available at: [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). PMC. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. Available at: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. Available at: [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]

  • Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents.
  • CD8 T Cell Virus Inhibition Assay Protocol. PMC. Available at: [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI. Available at: [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells (October 2021). HIV VACCINE TRIALS NETWORK. Available at: [Link]

  • Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. Available at: [Link]

  • Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. bioRxiv. Available at: [Link]

  • Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC. Available at: [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PMC. Available at: [Link]

  • IC 50 values for HIV-1 integrase and RNase H inhibition by compounds 3a to 3j. ResearchGate. Available at: [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. Available at: [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. Available at: [Link]

  • Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor. MDPI. Available at: [Link]

  • Assessment of anti-HIV-1 guide RNA efficacy in cells containing the viral target sequence, corresponding gRNA, and CRISPR/Cas9. Frontiers. Available at: [Link]

  • In vitro efficacy of a novel nucleoside analog against a broad range of viruses. F1000Research. Available at: [Link]

  • Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes: a new series of potent and selective dopamine D(3) receptor antagonists. PubMed. Available at: [Link]

  • Triazolyl azabicyclo[3.1.0]hexanes: A class of potent and selective dopamine D(3) receptor antagonists. PubMed. Available at: [Link]

  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. Available at: [Link]

  • High-Throughput Label-Free Opioid Receptor Binding Assays using an Automated Desorption Electrospray Ionization Mass Spectrometr. Semantic Scholar. Available at: [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PMC. Available at: [Link]

  • [3-azabicyclo[3.1.0]hex-1-yl]phenyl-benzenesulfonamides as selective dopamine D3 antagonists. PubMed. Available at: [Link]

  • Affinity values (K i ) for the binding to opioid receptors and EC 50... ResearchGate. Available at: [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers. Available at: [Link]

  • Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. Protocol Preview. Available at: [Link]

  • HIV Entry Inhibitors and Their Potential in HIV Therapy. PMC. Available at: [Link]

  • Predicting the broadly neutralizing antibody susceptibility of the HIV reservoir. JCI Insight. Available at: [Link]

Sources

Elemental Analysis Standards for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for establishing and validating 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane as a reference standard in pharmaceutical development.[1]

Product Profile & Theoretical Baseline

1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a critical bicyclic diamine intermediate, often employed as a scaffold in the synthesis of next-generation quinolone antibiotics and neurotransmitter transporter modulators.[1]

Due to its physical nature as a viscous oil in its free base form, establishing a reliable analytical standard presents unique challenges. Accurate characterization often requires conversion to a stable salt form (e.g., Dihydrochloride) to mitigate hygroscopicity and weighing errors associated with the oil.

Chemical Identity[2]
  • IUPAC Name: 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane[1]

  • Molecular Formula (Free Base):

    
    [1]
    
  • Molecular Weight: 202.30 g/mol [1]

  • CAS Number: 70110-45-1 (Parent scaffold reference); Specific intermediate described in WO2005026122.[1]

Theoretical Elemental Composition

The first step in validation is establishing the theoretical baseline for Carbon, Hydrogen, and Nitrogen (CHN). Deviations from these values indicate solvation, hydration, or impurities.

ElementFree Base (

)
Dihydrochloride Salt (

)
Tolerance Limit (Standard)
Carbon 77.19%56.73%± 0.4%
Hydrogen 8.97%7.32%± 0.4%
Nitrogen 13.85%10.18%± 0.3%

Expert Insight: Do not attempt primary Elemental Analysis (EA) on the free base oil. The high viscosity and tendency to absorb atmospheric


 (forming carbamates) will skew Carbon results. Always validate the standard using the recrystallized 2HCl salt .

Comparative Analysis: EA vs. Modern Alternatives

In the context of qualifying a Reference Standard, "performance" is defined by accuracy , specificity , and robustness . Below, we compare the traditional Elemental Analysis (Combustion) method against the modern quantitative NMR (qNMR) approach.

Method A: Combustion Analysis (The Traditional Gold Standard)

Mechanism: High-temperature combustion (


) converts the sample into 

,

, and

, which are quantified via thermal conductivity detection.[1]
  • Pros:

    • Stoichiometry Confirmation: Unmatched for verifying salt formation (e.g., confirming the ratio of 2HCl vs 1HCl).

    • Regulatory Legacy: Widely accepted in Pharmacopeial monographs (USP <232>/<233> context for impurities, J. Med. Chem. standards for identity).

  • Cons:

    • Non-Specific: Cannot distinguish between the analyte and an isomer or a solvent with similar Carbon content.

    • Sample Destructive: Requires milligrams of precious material.

    • Solvent Trapping: Comparison fails if the sample contains trapped solvent (e.g., DCM or Ether), requiring complex correction calculations.

Method B: Quantitative NMR (qNMR) (The Modern Challenger)

Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity. The molar ratio is calculated directly from the integration of proton signals.

  • Pros:

    • Absolute Purity: Determines weight % purity directly, independent of trapped solvents or moisture.

    • Specific: The benzyl aromatic protons (7.20 ppm) and the cyclopropyl protons provide a structural fingerprint simultaneous with quantification.

    • Non-Destructive: The sample can be recovered.[2]

  • Cons:

    • Requires Internal Standard: Accuracy depends entirely on the purity of the internal standard and precise weighing.

Method C: HPLC-UV with Residue on Ignition (ROI)

Mechanism: Chromatographic separation coupled with ash testing.[1]

  • Pros: Excellent for detecting organic impurities.

  • Cons: "Purity by Area %" is not absolute purity. It ignores inorganic salts, moisture, and UV-inactive impurities, making it a poor choice for establishing a primary standard value.[1]

Data Summary: Performance Matrix

FeatureElemental Analysis (EA)qNMR (1H)HPLC-UV (Area %)
Primary Utility Salt Stoichiometry & Bulk IdentityAbsolute Weight % PurityOrganic Impurity Profiling
Precision ± 0.3% - 0.4% (Absolute)± 0.5% - 1.0% (Relative)Varies (Response Factors)
Solvent Interference High Risk (False Positives)Low Risk (Resolved Peaks)Low Risk (Separated)
Sample Requirement ~2-5 mg (Destructive)~10 mg (Recoverable)<1 mg
Suitability for Oil LowHigh Medium

Experimental Protocol: Validating the Standard

To qualify a batch of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane as a Reference Standard, follow this self-validating workflow.

Step 1: Salt Formation (Critical Pre-requisite)[1]
  • Dissolve 1.0 g of the crude free base oil in 10 mL anhydrous Ethanol.

  • Cool to 0°C and add 2.2 equivalents of 2M HCl in Diethyl Ether dropwise.

  • Precipitate the salt, filter, and wash with cold Ether.

  • Crucial: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove trapped solvent.

Step 2: Elemental Analysis Workflow
  • Calibration: Calibrate the CHN Analyzer using Acetanilide (Theoretical: C=71.09%, H=6.71%, N=10.36%).

  • Sample Prep: Weigh 2.000 mg (±0.005 mg) of the dried 2HCl salt into a tin capsule. Seal hermetically to prevent moisture uptake.

  • Combustion: Run at 980°C with Oxygen boost.

  • Acceptance: Results must fall within ±0.4% of the theoretical values (C: 56.73%, H: 7.32%, N: 10.18%).

Step 3: qNMR Cross-Validation (The "Truth" Test)
  • Solvent: Dissolve 10 mg of sample and 10 mg of Maleic Acid (TraceCERT® grade) in

    
    .
    
  • Acquisition: Run 1H NMR with a relaxation delay (

    
    ) of at least 5x 
    
    
    
    (typically 30-60 seconds) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[1][3]

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for certifying the standard, integrating both EA and qNMR.

ValidationFlow Start Crude 1-(Aminomethyl)-3-benzyl -3-azabicyclo[3.1.0]hexane (Oil) SaltForm Convert to 2HCl Salt (Solid State Stabilization) Start->SaltForm Drying Vacuum Drying (Remove Solvent/Moisture) SaltForm->Drying Parallel Parallel Analysis Drying->Parallel EA Elemental Analysis (CHN) Target: C 56.73% ±0.4% Parallel->EA qNMR qNMR (D2O) Target: >98.0% wt/wt Parallel->qNMR Decision Compare Results EA->Decision qNMR->Decision Pass CERTIFIED REFERENCE STANDARD (Release) Decision->Pass Both Pass Fail_Solvent Fail: High C%, Low N% (Trapped Solvent) Decision->Fail_Solvent EA deviates >0.4% Fail_Salt Fail: Incorrect Stoichiometry (Mono-HCl vs Di-HCl) Decision->Fail_Salt N% deviates >0.3% Fail_Solvent->Drying Re-dry Fail_Salt->SaltForm Recrystallize

Figure 1: Integrated workflow for validating the chemical standard. Note the feedback loops for drying and recrystallization based on specific EA failure modes.

References

  • PrepChem. "Synthesis of 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane."[1] PrepChem.com. Accessed March 4, 2026. [Link]

  • World Intellectual Property Organization (WIPO). "Process for the Preparation of (1α, 5α, 6α)-6-Aminomethyl-3-Benzyl-3-Azabicyclo[3.1.0]Hexane."[1] WO/2005/026122.[4] Published March 24, 2005.[4] [Link][1][4]

  • Mahajan, S., & Singh, I. P. "Determining and reporting purity of organic molecules: why qNMR."[5] Magnetic Resonance in Chemistry, 51(2), 76-81.[1][5] (2013).[5] [Link]

Sources

A Comparative Guide to the Quality Control of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential quality control (QC) parameters for 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, a key bicyclic amine intermediate in pharmaceutical synthesis. We will delve into the critical analytical methodologies required to ensure the identity, purity, and overall quality of this compound. Furthermore, we will present a comparative analysis with a structurally related alternative, offering insights into the selection of appropriate QC strategies. This document is intended to be a practical resource, grounded in scientific principles and regulatory expectations.

The 3-azabicyclo[3.1.0]hexane framework is a significant structural motif in a variety of biologically active molecules.[1][2] The quality of intermediates like 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[3] A robust QC strategy is therefore not just a regulatory requirement but a scientific necessity.

Identification

The first step in quality control is the unambiguous confirmation of the chemical structure. A combination of spectroscopic techniques is the most effective approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5][6] For 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, both ¹H and ¹³C NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. A known synthesis of this compound provides the following characteristic shifts in CDCl₃: 7.20 (m, 5H), 3.54 (AB quartet, J=12 Hz, 2H), 2.92 (d, J=8 Hz, 1H), 2.87 (d, J=9 Hz, 1H), 2.81 (d, J=13 Hz, 1H), 2.59 (d, J=13 Hz, 1 H), 2.33 (dd, J=8, 4 Hz, 1H), 2.25 (d, J=7 Hz, 1H), 1.10 (m, 1H), 0.97 (m, 1H), 0.30 (dd, J=8, 5 Hz, 1H).[7]

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. While specific literature data for this exact compound is scarce, related 3-azabicyclo[3.1.0]hexane derivatives show characteristic shifts for the bicyclic core and the benzyl group.[8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the reference data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Interpretation: Determine the molecular ion peak and compare it with the calculated molecular weight of C₁₃H₁₈N₂ (202.30 g/mol ).

Purity Assessment

Ensuring the purity of a pharmaceutical intermediate is critical to control the impurity profile of the final drug substance, as mandated by regulatory guidelines such as ICH Q3A.[9][10][11][12][13]

Chromatographic Purity (HPLC/GC)

Chromatographic techniques are the gold standard for separating and quantifying impurities.[14] For a non-volatile amine like 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, High-Performance Liquid Chromatography (HPLC) is generally preferred.[15][16] Gas Chromatography (GC) can also be employed, often after derivatization to improve volatility and peak shape.[17][18][19][20]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Autosampler Autosampler Injection Sample->Autosampler MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Column C18 Column Autosampler->Column Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area % Calculation Chromatogram->Integration

Caption: Workflow for Chiral Purity by NMR.

ParameterChiral HPLCNMR with Chiral Solvating Agents
Principle Differential interaction with a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR signals.
Advantages High resolution, direct separation.Rapid analysis, no need for specialized columns.
Disadvantages Requires method development for specific enantiomers.Potential for signal overlap, requires a suitable CSA.
Typical ee Determination > 99.5%> 99.0%

Inorganic Impurities and Residual Solvents

Elemental Impurities

The control of elemental impurities is governed by guidelines such as USP <232> and ICH Q3D. [21][22][23]These impurities can be introduced from catalysts or manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for their quantification at trace levels.

Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances. [24]Their control is essential and is guided by USP <467> and ICH Q3C. Gas Chromatography with headspace sampling (HS-GC) is the standard technique for their analysis.

Conclusion

The quality control of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane is a multi-faceted process that requires a suite of analytical techniques. From confirming the compound's identity using NMR and MS to assessing its purity by HPLC and GC, and determining its enantiomeric excess, each step is crucial for ensuring the quality of this important pharmaceutical intermediate. By employing the robust methodologies outlined in this guide and adhering to regulatory standards, researchers and drug development professionals can confidently advance their synthetic programs.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • United States Pharmacopeia. (2022). 〈232〉 ELEMENTAL IMPURITIES—LIMITS. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(16), 4535-4543. [Link]

  • Eubioco. (2025). Pharmaceutical raw materials - a guide to ingredient selection and quality control. [Link]

  • Sujata Nutri Pharma. (2022). The importance of quality control in pharmaceutical raw material manufacturing. [Link]

  • Scribd. Quality Control of Pharmaceutical Raw Materials. [Link]

  • Simscale. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 9(11), 1145-1152. [Link]

  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. RSC Advances, 12(42), 27367-27374. [Link]

  • Simplicyte. (2025). Best Practices for Quality Control in Pharmaceuticals. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]

  • United States Pharmacopeia. (2017). 〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • Feng, X., et al. (2012). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 48(74), 9263-9265. [Link]

  • PrepChem.com. Synthesis of 4. 1-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. [Link]

  • Applied Analytics, Inc. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2687. [Link]

  • Agilent Technologies. Analysis of primary, secondary and tertiary amines. [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. Journal of Chromatography Library, 60, 45-83. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites.gsu.edu. [Link]

  • Weckwerth, W., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 130-153. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry, 29(48), e202301017. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]

  • MDPI. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198. [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]

  • Scribd. HPLC Methods For. [Link]

  • ResearchGate. Chiral Purity in Drug Analysis. [Link]

  • Chalmers University of Technology. (2024). Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications. [Link]

  • ResearchGate. Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of... [Link]

  • NIST. Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1α,3β,5α)]-. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • WIPO Patentscope. (2005). WO/2005/026122 PROCESS FOR THE PREPARATION OF (1α, 5α, 6α)-6-AMINOMETHYL-3-BENZYL-3-AZBICYCLO[3.1.0]HEXANE. [Link]

Sources

Safety Operating Guide

A Comprehensive Safety Protocol for Handling 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

The following procedures are based on the known hazards of related compounds, which include skin and eye irritation, potential for respiratory tract irritation, and harm if swallowed[2][3][4]. Therefore, a cautious and conservative approach is paramount.

Core Safety Directives and Hazard Assessment

Given the toxicological data for analogous compounds, 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane should be handled as a substance that is:

  • Irritating to the skin and eyes. [2][5][6][7]

  • Harmful if swallowed or inhaled. [5][8][9]

  • Potentially harmful to fertility or the unborn child. [5][7]

  • Capable of causing drowsiness or dizziness. [5]

All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][8][10] An emergency eyewash station and safety shower must be readily accessible.[10][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact, which can cause irritation and dermatitis.[5][10] Gloves must be inspected before use and removed using the proper technique to avoid contaminating bare hands.[2][10]
Eyes/Face Safety goggles with side shields or a full-face shieldTo protect against splashes and aerosols that can cause serious eye irritation or irreversible damage.[5][6][10][11]
Body Laboratory coat or chemical-resistant apronTo protect against contamination of personal clothing.[5][10]
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when handling the compound outside of a fume hood or when aerosols may be generated.[5][8][10]
Feet Closed-toe shoesTo protect feet from spills.[5]
Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.

Chemical Handling Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify_Fume_Hood Verify Fume Hood Function Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Prepare_Materials Prepare All Necessary Equipment & Reagents Don_PPE->Prepare_Materials Weigh_Chemical Weigh Compound in Fume Hood Prepare_Materials->Weigh_Chemical Dissolve_Chemical Dissolve in Solvent Weigh_Chemical->Dissolve_Chemical Perform_Reaction Perform Reaction Dissolve_Chemical->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Streams Quench_Reaction->Segregate_Waste Decontaminate_Glassware Decontaminate Glassware Segregate_Waste->Decontaminate_Glassware Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A step-by-step workflow for the safe handling of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane.

Detailed Protocols

Protocol 1: Weighing and Dissolving the Compound
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary glassware, solvents, and a calibrated balance inside the fume hood.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Carefully open the container of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane inside the fume hood.

    • Using a clean spatula, weigh the desired amount of the compound onto weighing paper or directly into a tared vessel.

    • Securely close the primary container.

    • Add the solvent to the vessel containing the compound and stir until fully dissolved.

  • Cleanup:

    • Dispose of the weighing paper and any contaminated consumables in a designated solid waste container.

    • Wipe down the spatula and any affected surfaces with an appropriate solvent and dispose of the wipes in the solid waste container.

Protocol 2: Emergency Procedures

In the event of an accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[5][10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][10] Seek medical attention.[5][10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Remove contact lenses if present and easy to do.[6][11] Seek immediate medical attention.[5][10]

  • Inhalation: Move the affected individual to fresh air.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[10] Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink two to three glasses of water.[5] Seek immediate medical attention.[5][10]

  • Spill: Evacuate the area.[5] For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][5] Scoop the absorbed material into a labeled container for disposal.[5] For a large spill, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste generated from handling 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane must be treated as hazardous waste.

  • Solid Waste: All contaminated consumables (e.g., gloves, weighing paper, absorbent materials) must be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any solutions containing this compound down the drain.[2][10]

  • Container Disposal: Empty containers may still retain product residue and should be treated as hazardous.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these protocols, researchers can safely handle 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane, fostering a secure environment for scientific advancement.

References

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。